molecular formula C10H19NO4 B1603712 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid CAS No. 94994-39-5

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Cat. No.: B1603712
CAS No.: 94994-39-5
M. Wt: 217.26 g/mol
InChI Key: JELISUHKJFFCGF-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAKQDWAISFHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-39-5
Record name 4-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
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Foundational & Exploratory

Synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Protected Amino Acid Analogue

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, also known as N-Boc-N-methyl-γ-aminobutyric acid (N-Boc-N-methyl-GABA), is a key building block whose utility stems from the orthogonal nature of its protecting group and its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The tert-butoxycarbonyl (Boc) group provides robust protection for the secondary amine under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a critical feature for multi-step synthetic campaigns. This guide provides an in-depth examination of a reliable and scalable synthetic route to this valuable compound, intended for researchers and professionals in the fields of medicinal chemistry and drug development. The Boc-protected form is particularly utilized in solid-phase peptide synthesis, where the Boc group serves as a temporary protecting shield for the amine functionality.[1]

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently approached via a two-step sequence. The primary strategic consideration is the acquisition of the core structure, 4-(methylamino)butanoic acid, which is subsequently protected with the Boc group. This guide will detail a preferred and field-proven pathway: the hydrolytic ring-opening of N-methyl-2-pyrrolidone (NMP), followed by the N-protection reaction.

This route is favored for its operational simplicity, high yields, and the ready availability and low cost of the starting material, NMP. The alternative, direct N-methylation of GABA, presents challenges in controlling the degree of methylation and often requires more stringent reaction conditions and chromatographic purification to separate the desired secondary amine from unreacted starting material and over-methylated quaternary ammonium salts.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-(Methylamino)butanoic Acid cluster_step2 Step 2: Boc Protection NMP N-Methyl-2-pyrrolidone (NMP) HCl_aq Aqueous HCl Heat Heat (Reflux) HCl_aq->Heat Hydrolysis Intermediate 4-(Methylamino)butanoic Acid Hydrochloride Heat->Intermediate Boc2O Di-tert-butyl dicarbonate (Boc)₂O Intermediate->Boc2O Proceed to Protection Base Base (e.g., NaOH) Solvent Solvent (e.g., Dioxane/Water) FinalProduct This compound Solvent->FinalProduct Protection

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 4-(Methylamino)butanoic Acid Hydrochloride via Hydrolysis of N-Methyl-2-pyrrolidone

The hydrolytic ring-opening of the lactam N-methyl-2-pyrrolidone is a robust method for preparing 4-(methylamino)butanoic acid. The use of a strong acid like hydrochloric acid is essential to catalyze the hydrolysis of the amide bond. The reaction is driven to completion by employing an excess of aqueous acid and heating to reflux.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-methyl-2-pyrrolidone (1.0 eq.).

  • Reagent Addition: Add a 10% aqueous solution of hydrochloric acid (HCl). A common ratio is a 2:1 mass ratio of the HCl solution to N-methyl-2-pyrrolidone.[2]

  • Reaction Conditions: Heat the mixture to reflux (approximately 135°C) and maintain this temperature for 5 hours with vigorous stirring.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure to yield the crude 4-(methylamino)butanoic acid hydrochloride salt. This salt is often of sufficient purity to be used directly in the next step. If further purification is required, recrystallization from an appropriate solvent system, such as ethanol/ether, can be performed. A typical yield for this step is in the range of 70-75%.[2]

Part 2: N-Boc Protection of 4-(Methylamino)butanoic Acid

The protection of the secondary amine is achieved using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out under basic conditions to deprotonate the ammonium salt and to neutralize the acidic byproducts of the reaction. The choice of a mixed solvent system like dioxane and water ensures the solubility of both the polar amino acid salt and the nonpolar (Boc)₂O.

Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve the 4-(methylamino)butanoic acid hydrochloride (1.0 eq.) in a mixture of 1,4-dioxane and water.

  • Base Addition: Cool the solution to 0°C in an ice bath. Add a solution of sodium hydroxide (NaOH) (2.0-2.2 eq.) in water dropwise, ensuring the temperature remains low. The base neutralizes the hydrochloride salt and the carboxylic acid, and will also neutralize the acidic byproduct of the protection reaction.

  • Reagent Addition: To the basic solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq.) either neat or as a solution in dioxane.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. General protocols for Boc protection of amino acids are well-established.[3][4]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O and other nonpolar impurities.

    • Cool the aqueous layer to 0°C and acidify to a pH of 2-3 with a cold, dilute solution of HCl or KHSO₄.

    • The product, this compound, will precipitate out of the solution as a white solid. If it oils out, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. If extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. The purity is typically high, but if necessary, the product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

ParameterStep 1: HydrolysisStep 2: Boc Protection
Starting Material N-Methyl-2-pyrrolidone4-(Methylamino)butanoic Acid HCl
Key Reagents 10% Aqueous HClDi-tert-butyl dicarbonate, NaOH
Solvent Water1,4-Dioxane / Water
Temperature 135°C (Reflux)0°C to Room Temperature
Reaction Time 5 hours12-24 hours
Typical Yield 70-75%>90%

Causality in Experimental Design

  • Choice of Starting Material for Step 1: N-methyl-2-pyrrolidone is an inexpensive, stable, and readily available industrial solvent, making it an economically viable starting point for large-scale synthesis.[5] The hydrolysis of this lactam is a straightforward and high-yielding reaction.

  • Acid Catalysis in Step 1: The amide bond in NMP is relatively stable. Strong acid catalysis is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, thus facilitating the ring-opening hydrolysis.

  • Use of (Boc)₂O for Protection: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and carbon dioxide), which are easily removed.[6][7]

  • Basic Conditions in Step 2: The reaction of an amine with (Boc)₂O is most efficient under basic conditions. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts that are formed during the reaction.[4][] The use of NaOH in an aqueous/organic solvent mixture is a standard and effective method for the Boc protection of amino acids.[]

Conclusion

The synthesis of this compound presented herein is a reliable and scalable process that provides high yields of the desired product. By understanding the chemical principles behind each step, from the acid-catalyzed hydrolysis of N-methyl-2-pyrrolidone to the base-mediated Boc protection of the resulting amino acid, researchers can confidently and efficiently produce this important building block for applications in peptide synthesis and medicinal chemistry. The self-validating nature of this protocol lies in its reliance on well-established, high-yielding reactions and straightforward purification procedures, ensuring a consistent and high-purity outcome.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of 3,6-Bis(dimethylamino)-9H-xanthen-9-one. Retrieved from [Link]

  • Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Contents Generic Methods for Monomer Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a key building block in modern organic synthesis and medicinal chemistry. Known commonly as Boc-N-methyl-GABA, this N-protected, N-methylated derivative of γ-aminobutyric acid (GABA) offers unique structural features that are highly valuable in the design of peptide mimetics, therapeutic agents, and complex molecular architectures. This document delves into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols and data are presented to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound (Figure 1) is a bifunctional molecule featuring a carboxylic acid and a tert-butyloxycarbonyl (Boc) protected secondary amine. The presence of the N-methyl group is of particular strategic importance in drug design; it eliminates the amide N-H proton, thereby removing a hydrogen bond donor site. This modification can significantly influence the conformational preferences of a molecule, increase its metabolic stability by hindering enzymatic degradation, and improve its pharmacokinetic profile, for instance, by enhancing membrane permeability.

As a derivative of GABA, an inhibitory neurotransmitter, this compound serves as a valuable scaffold for developing analogs that target GABA receptors or as a flexible linker in more complex molecules like Proteolysis Targeting Chimeras (PROTACs). The Boc protecting group is a cornerstone of modern peptide synthesis, prized for its stability in basic and nucleophilic conditions and its clean, acid-labile removal.[1] This orthogonal stability allows for selective chemical transformations at the carboxylic acid terminus without disturbing the protected amine.[2]

Figure 1: Chemical Structure of this compound

Caption: 2D structure of the title compound.

Physicochemical and Spectroscopic Properties

The compound is typically supplied as a white to off-white solid and is soluble in various polar organic solvents.[3] Its properties are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 94994-39-5[4]
Molecular Formula C₁₀H₁₉NO₄[3]
Molecular Weight 217.26 g/mol [4]
Appearance White to off-white solid[3]
Purity ≥95% - 98% (Typical)[3]
Melting Point 60.5-61.5°C[5]
Boiling Point 332.5 ± 21.0 °C (Predicted)[6]
Density 1.1 ± 0.1 g/cm³ (Predicted)[5]
SMILES CC(C)(C)OC(=O)N(C)CCCC(=O)O[4]
InChIKey PXAKQDWAISFHCM-UHFFFAOYSA-N[3]
Spectroscopic Profile

Detailed experimental spectra for this specific molecule are not widely published. However, based on its functional groups, a characteristic spectroscopic profile can be predicted. The following tables provide expected chemical shifts and vibrational frequencies, referencing similar structures where appropriate.

¹H NMR Assignment Predicted δ (ppm) Multiplicity ¹³C NMR Assignment Predicted δ (ppm)
Protons Carbons
9H-C(CH ₃)₃~1.45Singlet (s)3C-C(C H₃)₃~28.4
3H-N-CH~2.88Singlet (s)1C-N-C H₃~34.0
2H-N-CH₂-CH ₂-CH₂-~1.85Quintet (quin)1C-N-CH₂-C H₂-CH₂-~23.5
2H-N-CH ₂-CH₂-~3.25Triplet (t)1C-N-C H₂-CH₂-~48.0
2H-CH₂-CH ₂-COOH~2.35Triplet (t)1C-CH₂-C H₂-COOH~31.0
1H-COOH >10.0Broad Singlet (br s)1C-C (CH₃)₃~79.5
1CN-C =O~155.8
1C-C OOH~178.5

Rationale: Chemical shifts are estimated based on data for N-Boc glutamic acid, butanoic acid, and general principles of NMR spectroscopy.[5][7] The tert-butyl protons appear as a large singlet around 1.45 ppm. The N-methyl singlet is expected downfield around 2.88 ppm. The methylene protons of the butanoic acid chain will appear as two triplets and a central quintet. The acidic proton of the carboxylic acid is typically a broad signal far downfield.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
2975 - 2930C-H stretch (sp³)Alkyl groups
~1740C=O stretchCarbamate (Boc)
~1710C=O stretchCarboxylic Acid
1470 - 1365C-H bendAlkyl groups
1250 - 1150C-O stretchCarbamate / Acid

Rationale: The spectrum will be dominated by two strong carbonyl (C=O) absorptions from the Boc group and the carboxylic acid. A very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer is expected to overlay the C-H stretching region.[8][9]

Synthesis and Purification

The synthesis of this compound is typically achieved via a two-step process starting from 4-aminobutanoic acid (GABA), as illustrated below.

Figure 2: Synthetic Workflow for Boc-N-methyl-GABA

synthesis_workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation GABA 4-Aminobutanoic Acid (GABA) Boc2O (Boc)₂O, Base (e.g., NaOH) GABA->Boc2O BocGABA 4-((tert-Butoxycarbonyl)amino)butanoic acid Boc2O->BocGABA MeI Base (e.g., NaH) Methyl Iodide (MeI) BocGABA->MeI BocGABA->MeI Target This compound MeI->Target

Caption: General two-step synthetic route.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established methods for Boc protection and subsequent N-methylation of amino acids.[4][10]

Materials:

  • 4-Aminobutanoic acid (GABA)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (MeI)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of 4-((tert-Butoxycarbonyl)amino)butanoic acid

  • Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (to dissolve starting material, final pH should be >10). Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a white solid.

Step 2: Synthesis of this compound

  • Caution: Sodium hydride reacts violently with water. This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

  • Suspend sodium hydride (2.2 eq) in anhydrous THF in a flame-dried flask equipped with a magnetic stirrer and cooled to 0 °C.

  • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Hydrogen gas will evolve.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Acidify the mixture to pH 2-3 with 1 M HCl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification and Quality Control

The crude product is typically purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or an ethyl acetate/hexanes system. Purity is assessed by HPLC and confirmed by NMR spectroscopy.

Common Impurities:

  • Unreacted Starting Material: Incomplete methylation will leave residual Boc-GABA.

  • Over-alkylation: While unlikely for the carboxylic acid under these conditions, it's a theoretical possibility.

  • Byproducts of Boc-protection: Trace amounts of di-Boc protected amine or tert-butyl ester can form during the first step.[11]

Chemical Reactivity and Handling

The reactivity of Boc-N-methyl-GABA is governed by its two primary functional groups: the Boc-protected amine and the carboxylic acid.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions, generating the free secondary amine, carbon dioxide, and a stable tert-butyl cation.[12]

Figure 3: Boc Deprotection and Carboxylic Acid Activation

reactivity cluster_0 Amine Deprotection cluster_1 Carboxylic Acid Activation start Boc-N-methyl-GABA acid Acid (TFA or HCl) start->acid Acidolysis coupling Coupling Agents (e.g., EDC, HATU) start->coupling Amide/Ester Formation deprotected 4-(Methylamino)butanoic acid acid->deprotected activated Activated Ester / Amide coupling->activated

Caption: Key reaction pathways for the title compound.

Standard Deprotection Protocol:

  • Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Add an excess of strong acid. Common reagents include:

    • Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM.

    • 4 M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

Causality and Considerations: The mechanism proceeds via protonation of the carbamate carbonyl, followed by elimination to form the highly stable tert-butyl cation. This cation is electrophilic and can cause side reactions, such as alkylating sensitive amino acid residues (e.g., Tryptophan, Methionine) in a peptide synthesis context.[3] To prevent this, "scavengers" like triisopropylsilane (TIS) or water are often included in the deprotection cocktail to trap the cation.[13]

Reactions at the Carboxylic Acid

The carboxylic acid can undergo standard transformations, such as esterification or amide bond formation. In peptide synthesis, this is the reactive handle for coupling to the free amine of another amino acid or a resin.

Amide Coupling Protocol (Example):

  • Dissolve Boc-N-methyl-GABA (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or DCM.

  • Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir for 5-10 minutes to form the activated ester.

  • Add the desired amine component (1.2 eq) and stir at room temperature until the reaction is complete.

  • Workup typically involves aqueous washes to remove the coupling byproducts and base, followed by extraction and purification.

Applications in Research and Drug Development

The unique properties of Boc-N-methyl-GABA make it a versatile tool for chemists.

  • Peptide Mimetics: Incorporation into a peptide sequence introduces a "kink" in the backbone and blocks a hydrogen-bond donor site. This is a common strategy to increase metabolic stability and modulate the 3D structure of bioactive peptides.[14]

  • GABA Analogs: It serves as a precursor for synthesizing novel GABA analogs with modified pharmacokinetic properties. The N-methylation can enhance blood-brain barrier penetration compared to the more polar parent GABA molecule.[15]

  • Flexible Linkers: In the development of PROTACs or other bifunctional molecules, the N-methylated GABA unit can be used as a flexible, non-rigid linker to connect a warhead (ligand for the target protein) to an E3 ligase-binding moiety.

  • Scaffold for Organic Synthesis: As a bifunctional building block, it allows for sequential and orthogonal chemical modifications, making it a valuable starting point for the synthesis of more complex heterocyclic systems and natural product analogs.

Safety, Handling, and Storage

Hazard Identification:

  • Causes skin irritation (H315).[4]

  • Causes serious eye irritation (H319).[4]

  • May cause respiratory irritation (H335).[4]

Recommended Handling:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is often room temperature, but for long-term stability, refrigeration (2-8 °C) is advisable.

References

  • BenchChem. (2025). Technical Support Center: Improving the Purity of Boc-Amino Acid Products.

  • CymitQuimica. 4-(amino)butanoic acid.

  • Malkov, A. V., Vranková, K., Černý, M., & Kočovský, P. (2011). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry.

  • This cit
  • This cit
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10656390, 4-{amino}butanoic acid. PubChem.

  • This cit
  • This cit
  • This cit
  • BLDpharm. 94994-39-5|this compound.

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid.

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

  • This cit
  • This cit
  • This cit
  • Biosynce. This compound Cas 94994-39-5.

  • Benchchem. 4-(Methylamino)butanoic acid | 1119-48-8.

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

  • This cit
  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis.

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Indispensable Role of Boc-Amino Acids.

  • BOC Sciences. Boc-N-Me-GABA (CAS 94994-39-5).

  • ResearchGate. (2024). FTIR Spectroscopy Analysis of Butanoic Acid.

  • This cit
  • ResearchGate. (2022). How to Read and Interpret FTIR Spectroscope of Organic Material.

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Falch, E., et al. (1985). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry.

Sources

biological activity of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience and pharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone of therapeutic intervention for a multitude of neurological and psychiatric disorders. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are well-established targets for drugs with anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] This guide focuses on this compound, a synthetic derivative of GABA.[2][3]

This compound is structurally an N-methylated and N-Boc protected form of 4-aminobutanoic acid (GABA). The presence of the tert-Butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, suggests that this molecule is likely an intermediate in the synthesis of more complex molecules.[4] However, its structural similarity to GABA warrants a thorough investigation into its own potential biological activity. This document serves as a technical guide for researchers and drug development professionals, outlining a comprehensive strategy to elucidate the , with a primary focus on its potential interactions with the GABAergic system.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C10H19NO4[2][3]
Molecular Weight 217.26 g/mol [2]
IUPAC Name 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid[2]
CAS Number 94994-39-5[2]
Physical Form Solid[3]
SMILES CC(C)(C)OC(=O)N(C)CCCC(=O)O[2]

Hypothesized Biological Target: The GABAergic System

Given its structural backbone, the most logical starting point for investigating the is the GABAergic system. This system is broadly divided into two main classes of receptors:

  • GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[5] Their activation leads to an influx of chloride ions, hyperpolarization of the neuron, and subsequent inhibition of neurotransmission. GABA-A receptors are known for their multiple allosteric binding sites that bind benzodiazepines, barbiturates, and neurosteroids.

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors.[5] Their activation leads to downstream signaling cascades that can inhibit adenylyl cyclase and modulate calcium and potassium channels, resulting in a slower, more prolonged inhibitory signal.

The presence of the N-methyl and the bulky N-Boc groups on the 4-aminobutanoic acid scaffold raises several hypotheses regarding its potential interaction with GABA receptors:

  • Prodrug Hypothesis: The Boc group may be labile in vivo, being cleaved by esterases to yield N-methyl-4-aminobutanoic acid. In this scenario, the parent compound is a prodrug, and the N-methylated GABA analog is the active moiety.

  • Direct Receptor Interaction: The intact molecule may directly interact with GABA receptors. The N-methyl group could influence binding affinity and selectivity for different GABA receptor subtypes. The large Boc group would likely have a significant impact on binding, potentially preventing interaction at the orthosteric site but allowing for allosteric modulation.

  • Lack of Activity: The steric hindrance from the Boc group may completely abolish any affinity for GABA receptors.

Experimental Workflow for Characterizing Biological Activity

A systematic, multi-tiered approach is required to definitively characterize the . The following experimental workflow provides a comprehensive strategy, starting with in vitro receptor binding and functional assays.

G cluster_0 In Vitro Characterization cluster_1 GABA-A Receptors cluster_2 GABA-B Receptors cluster_3 Interpretation & Follow-up A Radioligand Binding Assays A1 [3H]Muscimol or [3H]GABA Binding A->A1 Determine Binding Affinity (Ki) A2 [3H]GABA Binding (in presence of GABA-A antagonist) A->A2 Determine Binding Affinity (Ki) B Functional Assays B1 Electrophysiology (Patch-Clamp) B->B1 Determine Functional Activity (Agonist, Antagonist, Modulator) B2 [35S]GTPγS Binding or cAMP Assay B->B2 Determine Functional Activity (Agonist, Antagonist, Modulator) C Data Analysis (Affinity, Efficacy, Potency) A1->C B1->C A2->C B2->C D In Vivo / Ex Vivo Studies (if active in vitro) C->D

Caption: Experimental workflow for the in vitro characterization of this compound.

In Vitro Assays
Radioligand Binding Assays

The initial step is to determine if the compound binds to GABA receptors. This is typically achieved through competitive radioligand binding assays using membrane preparations from brain tissue or cell lines expressing specific GABA receptor subtypes.

Objective: To determine the binding affinity (Ki) of this compound for GABA-A and GABA-B receptors.

Protocol for GABA-A Receptor Binding Assay:

  • Preparation of Membranes: Homogenize rat brain tissue (e.g., cerebellum or cortex) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GABA-A receptor agonist, such as [3H]muscimol or [3H]GABA.[6][7]

  • Competition: Add increasing concentrations of the test compound (this compound) to displace the radioligand.

  • Determination of Non-Specific Binding: A parallel set of experiments is conducted in the presence of a high concentration of an unlabeled GABA-A agonist (e.g., GABA) to determine non-specific binding.[6]

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the compound that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Protocol for GABA-B Receptor Binding Assay:

A similar protocol to the GABA-A assay is used, with the following key modifications:

  • Radioligand: Use [3H]GABA as the radioligand.

  • Assay Conditions: The incubation buffer must contain a calcium chelator and a GABA-A receptor antagonist (e.g., bicuculline) to prevent binding of [3H]GABA to GABA-A receptors. There is an absolute requirement for calcium in the incubation medium for [3H]GABA to attach preferentially to the GABA-B receptor.[6]

  • Non-Specific Binding: Use a high concentration of an unlabeled GABA-B agonist (e.g., baclofen) to define non-specific binding.

Functional Assays

If the compound demonstrates significant binding affinity in the radioligand assays, the next step is to determine its functional activity.

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at GABA-A receptors.

Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293 cells) stably expressing recombinant GABA-A receptors of a specific subunit composition.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure chloride currents.

  • Agonist Activity: Apply increasing concentrations of the test compound to the cells and measure the elicited current. A response indicates agonist activity.

  • Antagonist Activity: Co-apply the test compound with a known concentration of GABA. A decrease in the GABA-elicited current indicates antagonist activity.

  • Allosteric Modulation: Co-apply a non-saturating concentration of GABA with the test compound. An enhancement of the GABA-elicited current suggests positive allosteric modulation, while a decrease suggests negative allosteric modulation.

Objective: To determine if the compound acts as an agonist or antagonist at GABA-B receptors by measuring G-protein activation.

Protocol:

  • Membrane Preparation: Prepare membranes from cells expressing GABA-B receptors or from brain tissue.

  • Incubation: Incubate the membranes with [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Agonist Stimulation: Add increasing concentrations of the test compound. Agonist binding to the GABA-B receptor will stimulate the binding of [35S]GTPγS to the G-protein.[8]

  • Antagonist Activity: To test for antagonist activity, co-incubate the test compound with a known GABA-B agonist (e.g., baclofen) and measure the inhibition of agonist-stimulated [35S]GTPγS binding.

  • Separation and Scintillation Counting: Separate bound and free [35S]GTPγS by filtration and quantify the radioactivity.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of the test compound to determine its potency and efficacy.

Data Interpretation and Structure-Activity Relationships

The data from these experiments will provide a comprehensive in vitro pharmacological profile of this compound.

Experimental OutcomeInterpretation
No binding in any assay The compound is likely inactive at GABA receptors.
Binding but no functional activity The compound is a silent ligand at the tested receptors.
Binding and agonist activity The compound directly activates GABA receptors.
Binding and antagonist activity The compound blocks the action of GABA at its receptors.
No direct agonist activity but enhances GABA's effect The compound is a positive allosteric modulator.

The results will also provide insights into the structure-activity relationship (SAR) of this molecule. For instance, if the compound is active, it would suggest that the bulky Boc group is tolerated in a binding pocket, or that it is cleaved to an active metabolite. If the N-methylated de-protected analog is active while the parent compound is not, this would support the prodrug hypothesis.

Conclusion

While this compound is likely synthesized as a chemical intermediate, its structural resemblance to the key inhibitory neurotransmitter GABA makes it a molecule of interest for biological screening. This guide outlines a systematic and scientifically rigorous approach to characterizing its potential biological activity, with a primary focus on the GABAergic system. The proposed workflow, from initial binding assays to functional characterization, provides a clear path for researchers to determine if this compound has any pharmacological effects and to understand its mechanism of action. The insights gained from such studies could contribute to the broader understanding of GABA receptor pharmacology and the development of novel therapeutics targeting this critical system.

References

  • BenchChem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PMC.
  • Jurik, A., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.
  • BIOSYNCE. (n.d.). This compound Cas 94994-39-5.
  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.
  • PubChem. (n.d.). 4-{amino}butanoic acid. Retrieved from

  • CymitQuimica. (n.d.). 4-(amino)butanoic acid. Retrieved from

  • Wakabayashi, S., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. PubMed Central.
  • Lead Sciences. (n.d.). This compound.
  • Wikipedia. (n.d.). GABA analogue.
  • American Elements. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-((tert-butoxycarbonyl)amino)butanoic acid.
  • Benkherouf, A. Y., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PMC.
  • Santa Cruz Biotechnology. (n.d.). 4-{amino}butanoic acid. Retrieved from

  • ResearchGate. (2008). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.
  • Wikipedia. (n.d.). GABA.
  • PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate.
  • Sigma-Aldrich. (n.d.). 4-{amino}butanoic acid. Retrieved from

  • MedchemExpress.com. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid.

Sources

An In-depth Technical Guide to 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid: A Key Intermediate in GABAergic Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a pivotal derivative of γ-aminobutyric acid (GABA). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and strategic applications of this compound, positioning it as a critical building block in the exploration of GABAergic systems.

Executive Summary

This compound, also known as N-Boc-N-methyl-GABA, is a protected form of N-methyl-γ-aminobutyric acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for precise chemical manipulations at other reactive sites of the molecule, particularly the carboxylic acid. This strategic protection is essential in multi-step syntheses, such as peptide synthesis and the development of complex GABA analogs. While the Boc-protected compound itself is generally considered biologically inert, its deprotected counterpart, N-methyl-GABA, is of significant interest for its potential to modulate the GABA system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1][2] This guide will elucidate the practical aspects of working with this compound, from its synthesis to its eventual deprotection and application in generating pharmacologically active molecules.

Table of Chemical Properties

PropertyValueSource(s)
IUPAC Name 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Synonyms Boc-N-methyl-gamma-aminobutyric acid, 4-(N-Boc-N-methyl-amino)-butyric acid,
CAS Number 94994-39-5
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance Solid

The Strategic Importance of N-Methylation and Boc Protection in GABA Analog Design

GABA is the principal inhibitory neurotransmitter in the mammalian CNS, responsible for reducing neuronal excitability.[1][2][3] Its signaling is mediated by ionotropic GABA-A and metabotropic GABA-B receptors.[1] However, the therapeutic utility of GABA itself is limited by its poor ability to cross the blood-brain barrier. This has spurred the development of GABA analogs with improved pharmacokinetic properties.

N-methylation of GABA can influence its biological activity by altering its binding affinity to GABA receptors and transporters. The methyl group can also impact the molecule's lipophilicity and metabolic stability. To explore these effects systematically, it is often necessary to synthesize derivatives of N-methyl-GABA. This is where the utility of this compound becomes apparent. The Boc group serves as a temporary shield for the nucleophilic secondary amine, preventing it from participating in unwanted side reactions during subsequent chemical transformations, such as peptide coupling.[4][5]

Gaba_Derivative_Strategy GABA GABA N_Me_GABA N-Methyl-GABA GABA->N_Me_GABA N-Methylation Boc_N_Me_GABA This compound N_Me_GABA->Boc_N_Me_GABA Boc Protection Peptide Peptide Synthesis / Derivative Formation Boc_N_Me_GABA->Peptide Carboxylic Acid Activation & Coupling Active_Analog Pharmacologically Active Analog Peptide->Active_Analog Boc Deprotection

Caption: Synthetic strategy for GABA analogs using N-Boc-N-methyl-GABA.

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved by the Boc protection of the secondary amine of N-methyl-GABA. The following protocols are representative of standard laboratory procedures.

Part 1: Synthesis of N-Methyl-γ-aminobutyric acid (A Precursor)

While N-methyl-GABA is commercially available, it can also be synthesized from GABA through reductive amination or other methylation strategies. A one-pot cyclization and subsequent methylation of GABA can also be employed to produce related compounds.[6][7]

Part 2: Boc Protection of N-Methyl-γ-aminobutyric acid

The introduction of the Boc group is a crucial step and is generally accomplished by reacting N-methyl-GABA with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[5][8][9][10]

Experimental Protocol: N-Boc Protection

  • Dissolution: Dissolve N-methyl-γ-aminobutyric acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.

  • Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA), to the solution to deprotonate the carboxylic acid and facilitate the reaction.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid or KHSO₄) to a pH of approximately 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Boc_Protection_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start N-Methyl-GABA Dissolve Dissolve in Dioxane/Water Start->Dissolve Base Add NaOH Dissolve->Base Boc2O Add Boc₂O Base->Boc2O React Stir at RT Boc2O->React Acidify Acidify with Citric Acid React->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Purify Dry, Concentrate & Purify Extract->Purify Product N-Boc-N-methyl-GABA Purify->Product

Caption: Workflow for the Boc protection of N-methyl-GABA.

Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount. The following techniques are routinely employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure.

  • ¹H NMR: Expect to see a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm.[11] The N-methyl protons will appear as a singlet, and the methylene protons of the butanoic acid backbone will show as multiplets. The presence of cis and trans carbamate rotamers may lead to the appearance of duplicate peaks for some signals.[12]

  • ¹³C NMR: Key signals include the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbonyl carbon of the carboxylic acid. The chemical shifts of these carbons can be influenced by the solvent and intermolecular interactions.[13]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. It is important to note that the Boc group can be labile under certain ESI conditions, which may lead to in-source fragmentation and the observation of the deprotected amine.[14]

  • Expected Ions: In positive ion mode, one would expect to see the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Common fragments include the loss of isobutylene from the Boc group.[15]

Deprotection Strategies

The removal of the Boc group is typically the final step before utilizing the N-methyl-GABA core in biological assays or as a final product. The acid-lability of the Boc group makes this a straightforward process.[16]

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the N-Boc-N-methyl-GABA derivative in a suitable solvent, such as dichloromethane (DCM).

  • Acid Treatment: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[10][17][18]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: The resulting product will be the TFA salt of N-methyl-GABA. It can be used as such or converted to the free amine by treatment with a mild base or an ion-exchange resin.[18]

Applications in GABAergic Drug Discovery

As a protected precursor, this compound is a valuable tool for the synthesis of a variety of GABAergic modulators. The deprotected product, N-methyl-GABA, can be investigated for its own pharmacological properties or used as a scaffold for further derivatization.

Potential Pharmacological Profile of N-Methyl-GABA
  • GABA Receptor Affinity: N-methylation can alter the binding affinity and selectivity for GABA-A and GABA-B receptor subtypes.[19] The precise impact on receptor pharmacology would need to be determined through radioligand binding assays and electrophysiological studies.

  • GABA Transporter Inhibition: N-methylated GABA analogs have been explored as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1] Inhibition of GATs can prolong the inhibitory effect of GABA and is a therapeutic strategy for conditions like epilepsy and anxiety.

Use in Prodrug and Peptidomimetic Synthesis

The free carboxylic acid of N-Boc-N-methyl-GABA can be coupled with other molecules to create prodrugs designed for enhanced blood-brain barrier penetration or targeted delivery. It is also a key building block in the synthesis of peptidomimetics, where the N-methylated backbone can confer increased metabolic stability and altered conformational properties.[4]

Safety and Handling

This compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment. According to available safety data, it may cause skin and eye irritation and may be harmful if swallowed.[1] Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the systematic investigation of the GABAergic system. Its strategic use allows for the precise synthesis of novel N-methyl-GABA analogs, peptidomimetics, and prodrugs. A thorough understanding of its synthesis, characterization, and deprotection is essential for any researcher aiming to develop new therapeutics targeting GABA-mediated neurotransmission.

References

  • Cain, J. P., et al. (2010). Synthesis of Boc-protected bicycloproline. PMC, NIH. Retrieved from [Link]

  • Cleveland Clinic. (2022, April 25). Gamma-Aminobutyric Acid (GABA). Retrieved from [Link]

  • Gabapentin. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Hansen, S. W., et al. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-{amino}butanoic acid. Retrieved from [Link]

  • Sureshbabu, V. V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Retrieved from [Link]

  • Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

  • Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor. PMC, PubMed Central. Retrieved from [Link]

  • Fields, G. B. (2015). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, 81, 18.1.1–18.1.25. Retrieved from [Link]

  • Neuro Transmissions. (2018, February 18). 2-Minute Neuroscience: GABA [Video]. YouTube. Retrieved from [Link]

  • Guella, G., & D'Ambrosio, M. (2007). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. PubMed. Retrieved from [Link]

  • Lammens, T., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1427-1433. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (n.d.). Process scheme for the continuous production of NMP from GABA and methanol. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]

  • Hameed, T. M., et al. (2024). Design, Molecular Docking and ADME Study of New GABA Derivatives. Journal of Pharmacology and Drug Development, 2(2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). GABA Receptor. StatPearls. Retrieved from [Link]

  • Lee, S., & Lim, C. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2821. Retrieved from [Link]

  • Wang, F., et al. (2023). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 28(3), 1004. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Reddy, D. S., & Kulkarni, S. K. (1998). A one-pot selective synthesis of N-Boc protected secondary amines. NIH. Retrieved from [Link]

  • Olsen, R. W. (2018). GABA. In Encyclopedia of Neuroscience (pp. 1-8). Elsevier. Retrieved from [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Shashoua, V. E., et al. (1984). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 27(5), 659-664. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • de Oliveira, A. C. A., et al. (2026). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega. Retrieved from [Link]

Sources

The Definitive Guide to the Structural Elucidation of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural verification of novel and existing molecules is paramount. 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid (commonly known as Boc-N-methyl-GABA), with the chemical formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol , serves as a critical building block in the synthesis of various biologically active compounds.[1][2][3] Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, a methylamino moiety, and a butanoic acid chain, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this compound, emphasizing the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

The Strategic Importance of Multi-Modal Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides the molecular skeleton, detailing the connectivity of protons and carbons.

  • Mass Spectrometry (MS) delivers the precise molecular weight and offers insights into the fragmentation patterns, confirming the presence of key structural motifs.

  • Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

This integrated approach ensures the highest level of confidence in the final structural assignment.

Synthesis and Purity Considerations: A Proactive Approach to Elucidation

A robust structural elucidation process begins with an understanding of the compound's synthetic route, as this informs potential impurities that may interfere with analytical data. A common synthetic pathway to this compound involves the protection of 4-(methylamino)butanoic acid.

Illustrative Synthesis Protocol:

A plausible and efficient method for the synthesis of this compound involves the reaction of 4-(methylamino)butanoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • 4-(methylamino)butanoic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(methylamino)butanoic acid hydrochloride in a 1:1 mixture of dioxane and water.

  • Cool the solution in an ice bath and add sodium bicarbonate to neutralize the hydrochloride and create a basic environment.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Potential Impurities:

Understanding the potential side reactions is crucial for accurate data interpretation. Common impurities can include unreacted starting material, di-Boc protected products, and byproducts from the decomposition of Boc₂O. Proactive identification of these potential contaminants is a key aspect of a self-validating analytical system.

The Core Analytical Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols and data interpretation for each of the core analytical techniques.

Structure_Elucidation_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI or EI) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Interpret_NMR NMR Data Interpretation NMR->Interpret_NMR Interpret_MS MS Data Interpretation MS->Interpret_MS Interpret_FTIR FTIR Data Interpretation FTIR->Interpret_FTIR Validation Cross-Validation of Data Interpret_NMR->Validation Interpret_MS->Validation Interpret_FTIR->Validation Structure Final Structure Confirmation Validation->Structure

Caption: Integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: Accurately weigh 10-20 mg of the purified solid and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[4][5][6][7] Ensure the solid is fully dissolved; gentle vortexing may be applied.

  • Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be necessary for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

The expected ¹H and ¹³C NMR spectral data for this compound are summarized in the table below. The interpretation of these spectra relies on analyzing chemical shifts, integration values (for ¹H NMR), and splitting patterns.

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
Proton ~1.45singlet9HC(CH₃)₃ (Boc group)
~1.85quintet2H-CH₂-CH₂-COOH
~2.35triplet2H-CH₂-COOH
~2.85singlet3HN-CH₃
~3.25triplet2HN-CH₂-
~11-12broad singlet1H-COOH
¹³C NMR Chemical Shift (ppm)Assignment
Carbon ~25-CH₂-CH₂-COOH
~28.5C(CH₃)₃ (Boc group)
~31-CH₂-COOH
~36N-CH₃
~48N-CH₂-
~80C(CH₃)₃ (Boc group)
~156N-C=O (Boc group)
~178-COOH

Causality Behind Spectral Features:

  • The nine equivalent protons of the tert-butyl group on the Boc protector appear as a sharp singlet around 1.45 ppm.

  • The protons of the butanoic acid chain exhibit characteristic splitting patterns (triplets and a quintet) due to coupling with adjacent methylene groups.

  • The N-methyl protons appear as a singlet around 2.85 ppm.

  • The acidic proton of the carboxylic acid is typically a broad singlet at a downfield chemical shift (11-12 ppm) and may exchange with D₂O.

  • In the ¹³C NMR spectrum, the carbonyl carbons of the Boc group and the carboxylic acid are observed at the downfield end of the spectrum. The quaternary carbon and the three equivalent methyl carbons of the Boc group are also readily identifiable.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent molecular ion peak. Electron ionization (EI) can also be used and may provide more extensive fragmentation information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Molecular Ion Peak: The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 218.27 or the sodium adduct [M+Na]⁺ at m/z 240.25 in positive ion mode. The molecular ion [M-H]⁻ at m/z 216.25 may be observed in negative ion mode.

  • Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group or isobutylene, resulting in a significant fragment ion. Key expected fragments include:

    • Loss of tert-butyl cation (-57 Da): [M - C₄H₉]⁺ at m/z 160.

    • Loss of isobutylene (-56 Da): [M - C₄H₈]⁺ at m/z 161.

    • Loss of the Boc group (-100 Da): [M - C₅H₈O₂]⁺ at m/z 117.

    • Decarboxylation (-44 Da): Loss of CO₂ from the molecular ion or fragments.

MS_Fragmentation M [M+H]⁺ m/z 218 F1 Loss of isobutylene (-56 Da) M->F1 F2 Loss of tert-butyl (-57 Da) M->F2 F3 Loss of Boc group (-100 Da) M->F3 Frag1 [M - C₄H₈]⁺ m/z 162 F1->Frag1 Frag2 [M - C₄H₉]⁺ m/z 161 F2->Frag2 Frag3 [M - C₅H₈O₂]⁺ m/z 118 F3->Frag3

Caption: Key fragmentation pathways for this compound in mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation.[8] A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a disk.[3]

  • Background Spectrum: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded.

  • Sample Spectrum: The sample is placed in the beam path, and the spectrum is acquired. The instrument software automatically subtracts the background spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

The FTIR spectrum of this compound will display characteristic absorption bands for its functional groups.

Vibrational Mode Wavenumber (cm⁻¹)Description
O-H stretch (Carboxylic Acid)3300-2500Very broad band due to hydrogen bonding
C-H stretch (Aliphatic)2980-2850Sharp to medium intensity peaks
C=O stretch (Carbamate)~1690Strong, sharp peak
C=O stretch (Carboxylic Acid)~1710Strong, sharp peak, may overlap with carbamate C=O
C-N stretch1250-1020Medium intensity peak
C-O stretch1300-1000Strong intensity peaks

Causality Behind Spectral Features:

  • The most prominent feature will be the very broad O-H stretching vibration of the carboxylic acid, which is a hallmark of this functional group due to extensive hydrogen bonding.

  • The two carbonyl groups (carbamate and carboxylic acid) will give rise to strong absorption bands in the region of 1680-1720 cm⁻¹. The exact positions can vary depending on the solid-state packing and hydrogen bonding.

  • The C-H stretching vibrations of the aliphatic portions of the molecule will be visible in the 2850-2980 cm⁻¹ region.

Summary of Spectroscopic Data

Technique Key Observations Interpretation
¹H NMR Singlet at ~1.45 ppm (9H), multiplets in the aliphatic region, singlet at ~2.85 ppm (3H), broad singlet at ~11-12 ppm (1H)Confirms the presence of the Boc group, the butanoic acid chain, the N-methyl group, and the carboxylic acid proton.
¹³C NMR Signals at ~178 ppm, ~156 ppm, ~80 ppm, and in the aliphatic region.Confirms the presence of the carboxylic acid and carbamate carbonyls, the quaternary carbon of the Boc group, and the aliphatic carbons.
Mass Spectrometry Molecular ion peak (e.g., [M+H]⁺ at m/z 218) and characteristic fragments corresponding to the loss of the Boc group or its components.Confirms the molecular weight and the presence of the Boc protecting group.
FTIR Spectroscopy Very broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretches (~1700 cm⁻¹), and C-H stretches (~2900 cm⁻¹).Confirms the presence of the carboxylic acid, carbonyl groups, and aliphatic C-H bonds.

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation creates a self-validating system that leads to an unambiguous structural assignment. The NMR data provides the detailed connectivity of the molecule, the mass spectrometry confirms the overall mass and key structural motifs, and the FTIR spectroscopy verifies the presence of the expected functional groups. This comprehensive analysis, grounded in a solid understanding of the compound's synthesis and potential impurities, ensures the highest degree of scientific rigor and confidence in the final elucidated structure.

References

  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Tert-butoxycarbonylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-{amino}butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. ChemComplete. Retrieved from [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Georgia Tech NMR Center. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, also known as N-Boc-N-methyl-γ-aminobutyric acid (N-Boc-N-methyl-GABA), is a synthetically valuable building block that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, namely the presence of a protected secondary amine and a carboxylic acid moiety, make it an ideal component for the construction of complex molecular architectures, particularly in the realm of peptide and natural product synthesis. The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the methylamino group under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, offering a high degree of synthetic flexibility.[1] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this versatile compound, with a focus on the practical insights relevant to researchers and scientists in the pharmaceutical industry.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid[2]
CAS Number 94994-39-5[3]
Molecular Formula C₁₀H₁₉NO₄[4]
Molecular Weight 217.26 g/mol [2]
Appearance Solid[4]
SMILES CC(C)(C)OC(=O)N(C)CCCC(=O)O[2]
InChI Key PXAKQDWAISFHCM-UHFFFAOYSA-N[4]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached from two primary starting materials: 4-aminobutanoic acid (GABA) or 4-(methylamino)butanoic acid. The latter is often more direct. A common and effective strategy involves a two-step process: N-methylation of a Boc-protected precursor, or N-Boc protection of the methylated amine. A particularly insightful method for the N-methylation of Boc-protected amino acids has been described, which offers high selectivity and good yields.

Experimental Protocol: N-Methylation of N-Boc-4-aminobutanoic acid

This protocol is adapted from established procedures for the N-methylation of Boc-protected amino acids.

Reaction Scheme:

Synthesis_Scheme start N-Boc-4-aminobutanoic acid reagents 1. NaH, THF 2. CH₃I start->reagents product This compound reagents->product

A schematic of the N-methylation reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-4-aminobutanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, approximately 2.2 equivalents) portion-wise. Effervescence (hydrogen gas evolution) will be observed. The formation of a dianion is crucial for the subsequent selective methylation.

  • Methylation: To the resulting slurry, add iodomethane (CH₃I, approximately 2.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Acidify the aqueous solution to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is critical to prevent the quenching of the highly reactive sodium hydride by moisture.

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates both the carboxylic acid and the N-H of the carbamate, forming a dianion. This chelation of the sodium cation with the carboxylate is thought to sterically hinder its reactivity, thereby promoting selective methylation at the nitrogen atom.

  • Excess Reagents: A slight excess of sodium hydride and iodomethane is often used to ensure complete conversion of the starting material.

Applications in Drug Development and Peptide Synthesis

The utility of this compound lies in its ability to serve as a versatile building block in the synthesis of complex, biologically active molecules. Its incorporation can introduce conformational constraints, enhance metabolic stability, and modulate the pharmacokinetic properties of a parent compound.

Role in the Synthesis of Romidepsin (FK228)

One of the most notable applications of a structurally related moiety is in the synthesis of Romidepsin (FK228), a potent histone deacetylase (HDAC) inhibitor used in the treatment of T-cell lymphomas.[7] While the exact this compound is not directly incorporated, a key fragment of Romidepsin, (S,E)-3-hydroxy-7-(tritylthio)-4-heptenoic acid, shares a similar functionalized carbon chain. The synthesis of this and other fragments often involves the use of protected amino acid-like building blocks. The principles of peptide coupling and the strategic use of protecting groups are central to the total synthesis of such complex natural products.[8][9][10]

Incorporation into Peptides and Peptidomimetics

In the realm of solid-phase peptide synthesis (SPPS), N-methylated amino acids are frequently employed to introduce specific properties into a peptide chain.[1] The N-methyl group can disrupt hydrogen bonding networks, leading to changes in the peptide's secondary structure and, consequently, its biological activity. This compound can be utilized as a non-proteinogenic amino acid analogue to introduce a flexible, N-methylated linker within a peptide sequence.

Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-Protected Amino Acids:

SPPS_Workflow start Resin-Bound Amino Acid deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (e.g., DIEA) deprotection->neutralization coupling Coupling of next Boc-Amino Acid (e.g., DCC/HOBt) neutralization->coupling repeat Repeat Cycles coupling->repeat repeat->deprotection n times cleavage Cleavage from Resin (e.g., HF) repeat->cleavage peptide Purified Peptide cleavage->peptide

A generalized workflow for Boc-based solid-phase peptide synthesis.

The Boc/Bn (tert-butoxycarbonyl/benzyl) strategy is a well-established method in SPPS.[11] In this approach, the temporary Nα-Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the linkage to the resin are cleaved at the end of the synthesis using a strong acid such as hydrogen fluoride (HF).[12]

Conclusion and Future Perspectives

This compound stands as a testament to the importance of well-designed building blocks in modern organic synthesis. Its straightforward preparation and the versatility of the Boc protecting group make it an invaluable tool for medicinal chemists and drug development professionals. As the demand for more complex and sophisticated therapeutic agents continues to grow, the strategic application of such building blocks will undoubtedly play a pivotal role in the discovery of novel medicines. Future research may focus on the development of new synthetic routes to this compound that are even more efficient and environmentally benign, as well as its incorporation into a wider array of bioactive molecules to explore new structure-activity relationships.

References

  • PubChem. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. [Link].

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link].

  • PubChem. 4-{amino}butanoic acid. National Center for Biotechnology Information. [Link].

  • American Elements. This compound. [Link].

  • PubChem. Methyl 4-((tert-butoxycarbonyl)amino)butanoate. National Center for Biotechnology Information. [Link].

  • Technical Disclosure Commons. Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link].

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link].

  • SpectraBase. 4-Tert.-butoxycarbonylaminobutanoic-acid. [Link].

  • Royal Society of Chemistry. Solid-phase peptide synthesis. [Link].

  • Google Patents. Synthesis method of romidepsin. .
  • Google Patents. Method for preparing romidepsin. .
  • Google Patents.
  • Springer Link. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link].

  • PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link].

  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link].

  • PubChem. 4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid. National Center for Biotechnology Information. [Link].

Sources

An In-depth Technical Guide to the Safe Handling of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid (CAS No. 94994-39-5), a key building block in modern pharmaceutical and chemical research.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the compound's hazard profile and the rationale behind recommended safety measures. By integrating technical data with field-proven insights, this guide aims to foster a culture of safety and precision in the laboratory.

Compound Profile and Hazard Identification

This compound, also known as N-Boc-N-methyl-γ-aminobutyric acid, is a derivative of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter. The "Boc" protecting group makes it a versatile intermediate in organic synthesis. However, its chemical structure also necessitates careful handling due to its potential hazards.

GHS Classification and Associated Risks

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][4][5]:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[1][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][4]

The following table summarizes the key hazard information:

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral3 / 4Danger / WarningH301 / H302: Toxic / Harmful if swallowed
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation2AWarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation3WarningH335: May cause respiratory irritation

Data sourced from multiple suppliers and databases. The exact categorization for acute toxicity may vary between suppliers.[4]

Expert Insight: The presence of the carboxylic acid moiety contributes to its irritant properties, while the overall molecular structure dictates its toxicological profile. The Boc group is generally stable but can be cleaved under acidic conditions, which is a consideration during experimental design and waste disposal.

The Hierarchy of Controls: A Proactive Approach to Safety

A robust safety culture relies on a multi-layered approach to risk mitigation. The hierarchy of controls, depicted below, prioritizes the most effective measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering Controls Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative Controls->PPE Least Effective

Caption: Hierarchy of controls for exposure prevention.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your last line of defense. The following should be considered standard practice:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[6][8]

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[8]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Storage
  • Container: Keep the container tightly closed and in a dry, well-ventilated place.[2][7]

  • Conditions: Store at room temperature, away from incompatible materials.[2]

  • Incompatible Materials: Avoid strong oxidizing agents.[6]

Emergency Procedures: A Step-by-Step Guide

Prompt and informed action during an emergency can significantly mitigate potential harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]
Accidental Release Measures

In the event of a spill, follow this workflow:

Spill_Response_Workflow cluster_0 Chemical Spill Response Workflow Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess the Spill (Size, Location, Hazards) Alert->Assess Contain Contain the Spill (Use inert absorbent material) Assess->Contain Cleanup Clean Up (Follow SOPs, wear appropriate PPE) Contain->Cleanup Dispose Dispose of Waste (In a sealed, labeled container) Cleanup->Dispose

Caption: Workflow for a chemical spill response.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is clear of all non-essential personnel and that ventilation is maximized.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3.2.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[6]

  • Collection: Place the contained material into a suitable, labeled, and sealed container for disposal.[8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Firefighting Measures
  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[6]

  • Specific Hazards: Thermal decomposition can produce irritating gases and vapors, including carbon oxides and nitrogen oxides.[6][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₀H₁₉NO₄[2][3][4]
Molecular Weight 217.26 g/mol [2][4]
Appearance White to off-white solid
Storage Temperature Room Temperature[2]

Stability and Reactivity

  • Reactivity: Generally stable under recommended storage conditions.[6]

  • Chemical Stability: Stable under normal temperatures and pressures.[7]

  • Conditions to Avoid: Incompatible materials, heat, flames, and sparks.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

Toxicological Information

While specific toxicological studies on this compound are not extensively published, the GHS classifications indicate potential for acute oral toxicity and irritation to the skin, eyes, and respiratory system.[4] The parent compound, GABA, is a neurotransmitter, and while this derivative is chemically modified, it is prudent to handle it with the assumption that it may have biological activity.

Disposal Considerations

All chemical waste must be disposed of in accordance with institutional policies and local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this compound.

Conclusion

This compound is a valuable research chemical. A thorough understanding of its potential hazards and the implementation of robust safety protocols are essential for its safe use. By following the principles outlined in this guide—prioritizing engineering controls, utilizing appropriate PPE, and being prepared for emergencies—researchers can minimize risks and maintain a safe and productive laboratory environment.

References

  • PubChem. (n.d.). 4-{amino}butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Label. (n.d.). 4-{amino}butanoic acid. Retrieved from

  • CymitQuimica. (2024). Safety Data Sheet: (R)-2-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid.
  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 4-(Methylnitrosoamino)butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet: (2S,3S)-3-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid. Retrieved from [Link]

  • Butanoic Acid Safety Data Sheet. (2018). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Strategic Incorporation of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of peptide structures is a cornerstone of modern drug development and biochemical research. The incorporation of non-canonical amino acid derivatives offers a powerful tool to modulate the pharmacological properties of peptides, enhancing their stability, permeability, and receptor affinity. This document provides a comprehensive guide to the use of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a Boc-protected, N-methylated gamma-aminobutyric acid (GABA) derivative, in solid-phase peptide synthesis (SPPS). We will delve into the unique chemical attributes of this molecule, its applications as both a structural modifier and a flexible linker, and provide detailed, field-proven protocols for its successful integration into peptide sequences.

Introduction: The Multifaceted Role of this compound

This compound, also known as Boc-N-methyl-GABA, is a bifunctional molecule that brings together three key chemical features relevant to peptide synthesis: the acid-labile Boc protecting group, a backbone N-methyl group, and a flexible four-carbon chain.[1][2] This combination makes it a versatile building block for researchers aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[3][4]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the secondary amine during peptide coupling reactions.[5][] Its well-established acid lability allows for selective removal under mild acidic conditions, typically with trifluoroacetic acid (TFA), without compromising the integrity of the growing peptide chain or acid-sensitive side-chain protecting groups.[5][7][8]

  • N-Methylation for Enhanced Druggability: The presence of a methyl group on the amide nitrogen is a critical modification in peptidomimetic design.[3][9] This "backbone N-methylation" imparts significant resistance to proteolytic degradation by sterically hindering the approach of proteases that would otherwise cleave the peptide backbone.[3][10] Furthermore, N-methylation can improve a peptide's pharmacokinetic profile by increasing its lipophilicity and membrane permeability, which is advantageous for oral availability and cellular uptake.[4][9][11][12]

  • GABA as a Flexible Spacer: The butanoic acid backbone serves as a flexible linker or spacer.[13] When incorporated into a peptide sequence, it can spatially separate functional domains, reduce steric hindrance between bulky residues, or be used to construct cyclic peptides with specific conformational constraints. The use of such spacers can be crucial for optimizing the biological activity of a peptide by ensuring the correct orientation of binding motifs.[14]

Core Applications in Peptide Synthesis

The unique trifecta of properties in Boc-N-methyl-GABA lends itself to several strategic applications in peptide design and drug development:

  • Improving Metabolic Stability: By replacing a standard amino acid with this building block, researchers can introduce an N-methylated amide bond that is resistant to enzymatic cleavage, thereby extending the in vivo half-life of the peptide therapeutic.[3][12]

  • Enhancing Cell Permeability: The increased lipophilicity and reduced hydrogen bonding capacity imparted by the N-methyl group can facilitate the passive diffusion of peptides across cell membranes.[10][12]

  • Synthesis of Peptide-Drug Conjugates (PDCs): The GABA portion can act as a flexible linker to attach cytotoxic drugs, imaging agents, or other molecular payloads to a targeting peptide.

  • Conformational Control: The introduction of this non-standard residue can disrupt or stabilize secondary structures like alpha-helices and beta-sheets, allowing for the fine-tuning of a peptide's three-dimensional shape to enhance receptor binding and specificity.[12]

Experimental Protocols: A Validated Approach to Incorporation

The successful incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of the steric hindrance at the N-methylated amine. The following protocols are designed to ensure high coupling efficiency and minimize the formation of deletion sequences.

Materials and Reagents
Reagent/MaterialGrade/SpecificationSupplier Example
This compound>98% PurityAmerican Elements[15]
Boc-amino acidsSPPS GradeVarious
Merrifield or PAM Resin100-200 mesh, 0.5-1.0 mmol/g substitutionChemPep[7]
Dichloromethane (DCM)Anhydrous, SPPS GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, SPPS GradeSigma-Aldrich
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Diisopropylethylamine (DIPEA)Reagent GradeSigma-Aldrich
HBTU/HATUCoupling ReagentVarious
HOBt/HOAtCoupling AdditiveVarious
Workflow for SPPS using Boc-N-methyl-GABA

The following diagram outlines the key steps in a typical Boc-SPPS cycle for incorporating the N-methylated GABA derivative.

SPPS_Workflow start Start: Boc-AA-Resin deprotection Step 1: Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Step 2: Washing (DCM, IPA, DMF) deprotection->wash1 Remove TFA & Boc-OH neutralization Step 3: Neutralization (10% DIPEA in DMF) wash1->neutralization wash2 Step 4: Washing (DMF) neutralization->wash2 Remove excess base coupling Step 5: Coupling (Boc-N-methyl-GABA + HBTU/DIPEA in DMF) wash2->coupling Prepare for acylation wash3 Step 6: Washing (DMF, DCM) coupling->wash3 Remove excess reagents repeat Repeat Cycle for Next Amino Acid wash3->repeat repeat->deprotection Continue chain elongation final_cleavage Final Cleavage (Anhydrous HF or TFMSA) repeat->final_cleavage Peptide complete

Sources

Protocol for the tert-Butyloxycarbonyl (Boc) Protection of N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylated amino acids are crucial building blocks in modern peptide chemistry and drug discovery, offering enhanced metabolic stability, improved cell permeability, and constrained conformational flexibility to parent peptides. The successful incorporation of these residues into peptide sequences via solid-phase or solution-phase synthesis necessitates the effective protection of the N-terminal secondary amine. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group due to its stability under various coupling conditions and its facile removal under mild acidic conditions.[][] This document provides a detailed protocol for the Boc protection of N-methyl amino acids, an in-depth explanation of the underlying reaction mechanism, and a comprehensive troubleshooting guide to ensure high-yield, reproducible results.

Introduction: The Rationale for Boc Protection

The strategic incorporation of N-methyl amino acids can significantly alter the pharmacological profile of a peptide therapeutic. The methyl group on the amide nitrogen disrupts the hydrogen-bonding network that can lead to aggregation and β-sheet formation. Furthermore, it sterically shields the adjacent peptide bond from enzymatic degradation by proteases.

To utilize these unique building blocks in peptide synthesis, the secondary amine of the N-methyl amino acid must be reversibly protected. The Boc group is an ideal choice for this purpose. It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to basic and nucleophilic conditions commonly used in peptide synthesis, allowing for selective deprotection of other functional groups.[3] Its removal is typically achieved with moderate acids like trifluoroacetic acid (TFA), which liberates the free amine along with the innocuous byproducts carbon dioxide and isobutylene.[4][5]

Reaction Mechanism: The Chemistry of Boc Protection

The protection of an N-methyl amino acid with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction.[5] The reaction proceeds through the following key steps, often facilitated by a base to deprotonate the amino acid and neutralize the resulting acidic species:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the N-methyl amino group attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6][7][8]

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, eliminating a tert-butyl carbonate anion as a leaving group and forming the protonated N-Boc protected product.[4][7]

  • Deprotonation and Decomposition: A base in the reaction mixture removes the proton from the nitrogen, yielding the final neutral N-Boc-N-methyl amino acid. The tert-butyl carbonate leaving group is unstable and decomposes into gaseous carbon dioxide and tert-butoxide, which is subsequently protonated to form tert-butanol.[6][9]

Boc Protection Mechanism N_Me_AA R-N(Me)H-COOH (N-Methyl Amino Acid) Intermediate Tetrahedral Intermediate N_Me_AA->Intermediate 1. Nucleophilic Attack Boc2O (tBuOCO)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Base Base Product Boc-N(Me)-R-COOH (Protected Product) Intermediate->Product 2. Elimination of t-butyl carbonate Byproducts tBuOH + CO₂ + H-Base⁺ Product->Byproducts 3. Decomposition & Proton Transfer

Figure 1: General mechanism for the Boc protection of an N-methyl amino acid.

Experimental Protocol: Boc Protection of N-Methyl-L-Alanine

This protocol provides a standard procedure for the Boc protection of a representative N-methyl amino acid. The quantities can be scaled as needed.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-Methyl-L-Alanine≥98%Standard Supplier
Di-tert-butyl dicarbonate (Boc₂O)≥97%Standard Supplier
1,4-DioxaneAnhydrousStandard Supplier
Sodium Hydroxide (NaOH)Pellets, ACS GradeStandard SupplierPrepare a 1N aqueous solution.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
HexanesACS GradeStandard SupplierFor washing/recrystallization.
Potassium Hydrogen Sulfate (KHSO₄)ACS GradeStandard SupplierPrepare a 5% aqueous solution.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying.
Round-bottom flask (250 mL)
Magnetic stir bar and stir plate
Ice bath
Separatory funnel (500 mL)
Rotary evaporator
Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve N-methyl-L-alanine (5.15 g, 50 mmol) in 60 mL of 1N NaOH (aq).

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to near 0 °C.

  • Addition of Boc₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (12.0 g, 55 mmol, 1.1 equiv.) in 60 mL of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously overnight (12-16 hours). The mixture should appear homogeneous.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the 1,4-dioxane.

  • Aqueous Workup (Wash): Transfer the remaining aqueous solution to a separatory funnel. Wash the solution twice with 50 mL of hexanes or diethyl ether to remove unreacted Boc₂O and the tert-butanol byproduct. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add a 5% aqueous solution of KHSO₄ with stirring until the pH of the solution is between 2 and 3 (verify with pH paper). The product will often precipitate or cause the solution to become cloudy.

  • Extraction: Extract the acidified aqueous layer three times with 75 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator.

  • Final Product: The resulting product, Boc-N-Me-L-Ala-OH, should be a white solid or a viscous oil. The crude product is often of high purity, but can be recrystallized from an ethyl acetate/hexanes mixture if necessary.

Experimental Workflow A 1. Dissolve N-Me-Amino Acid in 1N NaOH (aq) B 2. Cool to 0°C in an ice bath A->B C 3. Add Boc₂O in Dioxane dropwise B->C D 4. Stir overnight at room temperature C->D E 5. Remove Dioxane (Rotary Evaporation) D->E F 6. Wash with Hexanes (remove byproducts) E->F G 7. Acidify aqueous layer to pH 2-3 with KHSO₄ F->G H 8. Extract product with Ethyl Acetate (3x) G->H I 9. Dry combined organic layers (MgSO₄) H->I J 10. Concentrate to yield pure product I->J

Figure 2: Step-by-step workflow for the Boc protection of N-methyl amino acids.

Alternative Strategy: N-Methylation of a Boc-Protected Amino Acid

In cases where the N-methyl amino acid is not commercially available, an alternative route is to first protect the parent amino acid with a Boc group and then perform the N-methylation. This procedure is particularly useful for synthesizing isotopically labeled (e.g., ¹³CH₃ or CD₃) derivatives.[10]

The N-methylation is typically achieved using a strong base like sodium hydride (NaH) to deprotonate the N-H of the Boc-protected amine, followed by alkylation with an electrophile such as methyl iodide (MeI).[10][11] This reaction must be performed under anhydrous conditions.

Caution: Sodium hydride reacts violently with water and iodomethane is a carcinogen. Handle both with extreme care in a well-ventilated fume hood.

Brief Protocol:

  • Dissolve the Boc-amino acid in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).[10]

  • Cool the solution in an ice bath.

  • Add methyl iodide (excess, typically 5-10 equivalents).[10]

  • Add sodium hydride (60% dispersion in mineral oil, excess, typically 5-10 equivalents) portion-wise over several hours. Vigorous bubbling (H₂ evolution) will occur.[10]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.[10]

  • The workup involves carefully quenching the excess NaH with water, followed by an acid-base extraction to isolate the N-Boc-N-methyl amino acid.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains by TLC/LC-MS)1. Insufficient Boc₂O or base. 2. Low reactivity of the N-methyl amine. 3. Poor quality of Boc₂O (hydrolyzed).1. Increase equivalents of Boc₂O to 1.2-1.5. Ensure pH remains basic throughout the addition. 2. Increase reaction time to 24-48 hours. 3. Use a fresh bottle of Boc₂O.
Low Yield 1. Incomplete extraction from the aqueous layer. 2. Product is partially water-soluble. 3. Emulsion formation during workup.1. Ensure the aqueous layer is fully acidified (pH 2). Perform more extractions (4-5 times). 2. Saturate the aqueous layer with NaCl before extraction to decrease the product's aqueous solubility. 3. Add brine to break the emulsion or filter the mixture through Celite.
Product is a persistent oil, not a solid 1. Product is inherently non-crystalline. 2. Presence of impurities (e.g., tert-butanol).1. If the oil is pure by NMR, proceed to the next step. Alternatively, convert the product to its dicyclohexylamine (DCHA) salt for easier handling and storage.[12] 2. Ensure thorough washing during workup. Purify by column chromatography if necessary.
Formation of Di-Boc Product (Rare for secondary amines)Overly forcing conditions or presence of a catalyst like DMAP with a primary amine contamination.This is highly unlikely for N-methyl amino acids but is a known side reaction for primary amines.[13] Ensure the purity of the starting material.

Conclusion

The protocol described herein provides a robust and reliable method for the synthesis of N-Boc-N-methyl amino acids, essential reagents for peptide synthesis and drug development. By understanding the underlying chemical mechanism and potential pitfalls, researchers can consistently achieve high yields of the desired protected building blocks. The key to success lies in careful control of pH during the reaction and workup, the use of high-quality reagents, and thorough extraction of the final product.

References

  • Boc Protection Mechanism (Boc2O + DMAP). (n.d.). Common Organic Chemistry.
  • Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry.
  • Amine Protection and Deprotection . (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • BOC-amino acids. (n.d.). BOC Sciences.
  • Amine Boc protection-Mechanism and Reaction Setup . (2022, August 13). YouTube. Retrieved from [Link]

  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC.
  • N-Methylation of Boc amino acids . (2017, March 2). Lokey Lab Protocols - Wikidot. Retrieved from [Link]

  • Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • On the Selective N-Methylation of BOC-Protected Amino Acids . (n.d.). ResearchGate. Retrieved from [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

  • Protecting Groups for Amines: Carbamates . (2018, June 7). Master Organic Chemistry. Retrieved from [Link]

  • Alpha-N-methylation of amino acids. (n.d.). Google Patents.
  • Attaching Boc Protecting Groups With BOC-ON. (n.d.). Technical Support Information Bulletin 1184.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids . (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, an Amino Acid for the Facile Preparation of Neoglycopeptides . (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide . (2005, November 1). Sciforum. Retrieved from [Link]

  • N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation . (2025, August 6). ResearchGate. Retrieved from [Link]

  • 26.7: Peptide Synthesis . (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We delve into the rationale behind its selection, its physicochemical properties, and provide step-by-step protocols for its incorporation into a heterobifunctional degrader. Furthermore, we outline essential methodologies for the subsequent biochemical and cellular characterization of the final PROTAC conjugate, ensuring a robust and validated approach to targeted protein degradation.

The Central Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three distinct components: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2]

While the ligands determine targeting specificity, the linker is a critical determinant of the PROTAC's overall success.[] It is not merely a passive spacer but an active contributor to the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase).[4] The linker's length, rigidity, and chemical composition dictate the relative orientation of the two proteins, influencing the cooperativity of binding and the efficiency of the subsequent ubiquitination and degradation.[2][5] Alkyl chains, such as the one in this compound, are common flexible motifs used in PROTAC design.[6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of action for a PROTAC, highlighting the formation of the ternary complex leading to poly-ubiquitination and subsequent proteasomal degradation of the target protein.

Profiling the Linker: this compound

This specific linker belongs to the class of flexible alkyl linkers.[] Its structure offers two key functionalities for sequential and controlled PROTAC synthesis: a carboxylic acid for coupling and a Boc-protected secondary amine. The tert-butoxycarbonyl (Boc) group is a stable protecting group that can be efficiently removed under acidic conditions, revealing a nucleophilic amine for the second coupling step. This orthogonal reactivity is fundamental to a rational and high-yielding PROTAC synthesis.[7]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₉NO₄[8][9]
Molecular Weight 217.26 g/mol [9][10]
Appearance White to off-white solid[8]
Classification Boc-protected amino acid, Alkyl linker[6][8]
Key Functional Groups Carboxylic acid, Boc-protected secondary amineN/A
CAS Number 94994-39-5[8]

Synthesis Protocol: Building a PROTAC

The following is a generalized, two-stage protocol for synthesizing a PROTAC using this compound. This protocol assumes the warhead (POI binder) contains a free amine (-NH₂) and the E3 ligase ligand contains a free carboxylic acid (-COOH). The roles can be reversed depending on the available functional handles on the specific ligands.

Rationale for the Synthetic Strategy

This synthetic route is designed for modularity and control.

  • Amide Coupling: The first step utilizes standard peptide coupling reagents (e.g., HATU) to form a robust amide bond. This reaction is high-yielding and tolerant of a wide range of functional groups.

  • Orthogonal Deprotection: The Boc protecting group is specifically chosen for its stability to the conditions of the first coupling reaction and its clean, quantitative removal with trifluoroacetic acid (TFA). This prevents unwanted side reactions and ensures the correct amine is revealed for the subsequent step.

  • Final Amide Coupling: The final step mirrors the first, creating the full PROTAC molecule.

Synthesis_Workflow cluster_reagents Starting Materials cluster_synthesis Synthetic Steps Linker Boc-N(Me)-Butanoic Acid (Linker) Step1 Step 1: Amide Coupling (HATU, DIPEA) Linker->Step1 Warhead Warhead-NH2 Warhead->Step1 E3_Ligand E3 Ligand-COOH Step3 Step 3: Amide Coupling (HATU, DIPEA) E3_Ligand->Step3 Intermediate1 Intermediate: Boc-Linker-Warhead Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate: NH(Me)-Linker-Warhead Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Figure 2: Synthetic workflow for the assembly of a PROTAC molecule using the title linker.

Part 1: Synthesis of Boc-Protected Linker-Warhead Conjugate

Objective: To couple the carboxylic acid of the linker to an amine-functionalized warhead.

Materials:

  • This compound

  • Amine-functionalized Warhead (POI binder)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid. Causality: HATU is a highly efficient coupling reagent that forms an activated ester, minimizing side reactions and racemization. DIPEA is a non-nucleophilic base used to scavenge the HCl produced.

  • Add the amine-functionalized warhead (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the activated linker solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The aqueous washes remove unreacted starting materials, DMF, and coupling byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure Boc-protected linker-warhead conjugate.

  • Confirm the structure and purity using ¹H NMR and HRMS.

Part 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the secondary amine.

Materials:

  • Boc-protected linker-warhead conjugate

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Protocol:

  • Dissolve the purified conjugate from Part 1 in DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise (typically 20-30% v/v). Safety Note: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor deprotection by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine intermediate. This product is often used immediately in the next step without further purification.

Part 3: Final PROTAC Assembly

Objective: To couple the newly exposed amine with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Deprotected amine intermediate from Part 2

  • Carboxylic acid-functionalized E3 Ligase Ligand (e.g., pomalidomide or VHL ligand derivative)

  • HATU, DIPEA, Anhydrous DMF (as in Part 1)

Protocol:

  • This step is analogous to Part 1. In a separate flask, pre-activate the E3 ligase ligand-COOH (1.2 equivalents) with HATU (1.2 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF for 15 minutes.

  • Add the deprotected amine intermediate (1.0 equivalent) dissolved in anhydrous DMF to the activated E3 ligase ligand solution.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Workup the reaction as described in Part 1 (steps 5-8).

  • Purify the final PROTAC molecule using preparative HPLC to ensure high purity, which is critical for biological assays.

  • Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Validation Protocols

Successful synthesis must be followed by rigorous biological validation.

Validation_Workflow Start Synthesized PROTAC Assay1 Protein Degradation Assay (Western Blot / In-Cell Western) Start->Assay1 Assay2 Ternary Complex Formation (AlphaLISA / FRET) Start->Assay2 Assay3 Target Ubiquitination Assay (Co-IP / Ub-Capture) Start->Assay3 Result1 Measure POI Levels (DC50, Dmax) Assay1->Result1 Result2 Confirm POI-PROTAC-E3 binding Assay2->Result2 Result3 Detect Poly-Ub POI Assay3->Result3 Conclusion Validated PROTAC Activity Result1->Conclusion Result2->Conclusion Result3->Conclusion

Figure 3: A logical workflow for the biological validation of a newly synthesized PROTAC.

Protocol 4.1: Western Blot for Target Protein Degradation

Objective: To quantify the reduction of the target protein in cells following PROTAC treatment.

Materials:

  • Relevant cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Protocol:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium (e.g., from 1 nM to 10,000 nM). Also prepare a vehicle control (DMSO).

  • Remove the old medium from the cells and replace it with the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant (total protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95 °C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4 °C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Re-probe the membrane with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Plot the normalized intensity versus PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Hypothetical Experimental Design for Degradation Assay
WellTreatmentConcentrationPurpose
1Vehicle0.1% DMSONegative Control
2PROTAC1 nMTest Concentration
3PROTAC10 nMTest Concentration
4PROTAC100 nMTest Concentration
5PROTAC1000 nMTest Concentration
6PROTAC10000 nMTest Concentration
7Warhead alone1000 nMControl for binding effect
8E3 Ligand alone1000 nMControl for E3 ligase effect

Conclusion

This compound is a highly effective and synthetically tractable linker for PROTAC development. Its simple alkyl chain provides necessary flexibility, while its orthogonal functional groups allow for a controlled, stepwise synthesis of the final heterobifunctional molecule. The protocols outlined herein provide a comprehensive framework for both the chemical synthesis and the critical biological validation required to advance a PROTAC project. As with all PROTAC design, empirical optimization of the linker length and attachment points remains a crucial step, and this butanoic acid derivative serves as an excellent starting point for such investigations.[6]

References

  • Donovan, K. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Gaponenko, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-{amino}butanoic acid. PubChem. [Link]

  • Testa, A., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Donovan, K. A., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Chen, Z., et al. (2024). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Applied Sciences. [Link]

  • American Elements. (n.d.). This compound. American Elements. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. PubChem. [Link]

  • PubMed. (2025). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. PubMed. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • BOC Sciences. (2022). Linker Design and Optimization. protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem. [Link]

  • ChemRxiv. (2024). PROTAC degraders of the METTL3-14 m6A-RNA methyltransferase. ChemRxiv. [Link]

Sources

Application Notes and Protocols for the Experimental Use of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Utility of a Protected GABA Precursor

In the landscape of neuroscience research, particularly in the exploration of the GABAergic system, the principal inhibitory neurotransmitter network in the central nervous system, the direct application of gamma-aminobutyric acid (GABA) is often hampered by its inherent physicochemical properties.[1] GABA's high polarity restricts its ability to cross the blood-brain barrier, limiting its therapeutic and experimental efficacy when administered systemically.[1] This has necessitated the development of a diverse array of GABA analogs and prodrugs designed to overcome this limitation and to probe the subtleties of GABAergic neurotransmission with greater specificity.

This guide focuses on 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid , a chemically modified form of GABA. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl group on the nitrogen atom renders this molecule an invaluable, albeit indirect, tool for the neuroscience researcher. It is not intended for direct biological application but rather serves as a versatile synthetic intermediate for the creation of bespoke GABAergic modulators. The Boc group provides a stable yet readily cleavable handle to prevent unwanted side reactions during chemical synthesis, while the N-methyl group can confer unique pharmacological properties to the final compound, such as altered receptor affinity, selectivity, or metabolic stability.

These application notes will therefore not detail the direct biological effects of this compound. Instead, we will explore its role as a precursor in the synthesis of novel N-methylated GABA analogs and delineate the subsequent experimental protocols to characterize the biological activity of these synthesized derivatives in neuroscience research. We will present a logical workflow from chemical synthesis to in-depth biological evaluation, providing the scientific rationale behind each step to empower researchers in their quest to unravel the complexities of the GABAergic system.

Part 1: Synthesis of a Novel N-Methylated GABA Analog

The primary application of this compound in a neuroscience context is as a starting material for the synthesis of more complex and pharmacologically active molecules. The N-Boc protecting group allows for selective modification of the carboxylic acid terminus without interference from the reactive amine. The N-methyl group is retained in the final product, influencing its biological activity.

Rationale for N-Methylation of GABA Analogs

The introduction of a methyl group on the nitrogen atom of GABA or its analogs can have profound effects on the molecule's pharmacological profile. N-methylation can:

  • Alter Receptor Subtype Selectivity: The GABAergic system is comprised of ionotropic GABA-A receptors and metabotropic GABA-B receptors, both with multiple subtypes.[2] The steric bulk and electronic properties of the N-methyl group can influence the binding affinity and efficacy of the ligand for different receptor subtypes.

  • Improve Pharmacokinetic Properties: N-methylation can increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier. It can also influence metabolic stability by sterically hindering enzymatic degradation.

  • Modulate Agonist versus Antagonist Activity: The subtle change in structure due to N-methylation can shift the functional activity of a ligand from an agonist to a partial agonist or even an antagonist at a given receptor.

Hypothetical Synthetic Protocol: From Protected Precursor to Active Analog

Here, we outline a plausible synthetic route to a novel N-methylated GABA analog, "N-methyl-4-amino-4-phenylbutanoic acid," a conceptual analog of phenibut, starting from this compound. This protocol is illustrative and would require optimization in a laboratory setting.

Objective: To synthesize N-methyl-4-amino-4-phenylbutanoic acid hydrochloride.

Starting Material: this compound

Overall Reaction Scheme:

Synthetic_Pathway cluster_0 Synthesis Workflow start This compound step1_reagents 1. SOCl₂ 2. AlCl₃, Benzene start->step1_reagents intermediate1 tert-Butyl (4-oxo-4-phenylbutyl)(methyl)carbamate step1_reagents->intermediate1 step2_reagents NaBH₄, MeOH intermediate1->step2_reagents intermediate2 tert-Butyl (4-hydroxy-4-phenylbutyl)(methyl)carbamate step2_reagents->intermediate2 step3_reagents 1. SOCl₂ 2. NaN₃ intermediate2->step3_reagents intermediate3 tert-Butyl (4-azido-4-phenylbutyl)(methyl)carbamate step3_reagents->intermediate3 step4_reagents H₂, Pd/C intermediate3->step4_reagents intermediate4 tert-Butyl (4-amino-4-phenylbutyl)(methyl)carbamate step4_reagents->intermediate4 step5_reagents HCl in Dioxane intermediate4->step5_reagents final_product N-methyl-4-amino-4-phenylbutanoic acid hydrochloride step5_reagents->final_product

Caption: Synthetic workflow for a novel N-methylated GABA analog.

Step-by-Step Protocol:

  • Friedel-Crafts Acylation:

    • Convert the carboxylic acid of the starting material to an acyl chloride using thionyl chloride (SOCl₂).

    • React the resulting acyl chloride with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the phenyl group, yielding tert-butyl (4-oxo-4-phenylbutyl)(methyl)carbamate.

    • Rationale: This step introduces the phenyl ring, a key structural motif for activity at certain GABA receptors.

  • Reduction of the Ketone:

    • Reduce the ketone in tert-butyl (4-oxo-4-phenylbutyl)(methyl)carbamate to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in methanol (MeOH), to give tert-butyl (4-hydroxy-4-phenylbutyl)(methyl)carbamate.

    • Rationale: The hydroxyl group is a versatile intermediate for subsequent functionalization.

  • Introduction of the Amine Functionality:

    • Convert the hydroxyl group to a leaving group (e.g., a chloride) using thionyl chloride.

    • Displace the leaving group with an azide using sodium azide (NaN₃) to form tert-butyl (4-azido-4-phenylbutyl)(methyl)carbamate.

    • Rationale: The azide is a precursor to the primary amine.

  • Reduction of the Azide:

    • Reduce the azide group to a primary amine by catalytic hydrogenation (H₂ over Pd/C) to yield tert-butyl (4-amino-4-phenylbutyl)(methyl)carbamate.

    • Rationale: This step forms the second amine group in the molecule.

  • Deprotection:

    • Remove the Boc protecting group under acidic conditions, for example, by treating with hydrochloric acid (HCl) in dioxane.

    • This final step yields the target molecule, N-methyl-4-amino-4-phenylbutanoic acid, as its hydrochloride salt.

    • Rationale: Removal of the protecting group is necessary to unmask the amine and allow for interaction with biological targets.

Part 2: In Vitro Characterization of the Synthesized N-Methyl GABA Analog

Once the novel N-methylated GABA analog is synthesized and purified, its pharmacological properties must be characterized. In vitro assays are the first step in understanding how the compound interacts with its molecular targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the synthesized analog for GABA-A and GABA-B receptors.

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor of interest.

Protocol for GABA-B Receptor Binding Assay:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

    • Resuspend the final pellet to a desired protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP 54626), and varying concentrations of the synthesized N-methyl GABA analog.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive GABA-B agonist like baclofen).

  • Incubation and Filtration:

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinities of GABA Analogs

CompoundGABA-A Receptor Ki (nM)GABA-B Receptor Ki (nM)
GABA15050
Baclofen>10,000100
Phenibut>10,000500
N-methyl-4-amino-4-phenylbutanoic acid >10,00075
Electrophysiological Assays

Objective: To determine the functional activity (agonist, antagonist, or modulator) of the synthesized analog at GABA receptors.

Principle: Patch-clamp electrophysiology on cultured neurons or cells expressing recombinant GABA receptors allows for the direct measurement of ion channel activity in response to compound application.

Protocol for Whole-Cell Patch-Clamp on Cultured Hippocampal Neurons:

  • Cell Culture: Culture primary hippocampal neurons from embryonic rats on glass coverslips.

  • Recording Setup:

    • Place a coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution.

    • Use a glass micropipette filled with an internal solution to form a high-resistance seal with the membrane of a neuron (a "gigaseal").

    • Rupture the patch of membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply GABA or the synthesized analog to the neuron via a perfusion system.

    • Record the resulting currents using a patch-clamp amplifier and data acquisition software.

  • Data Analysis:

    • Measure the amplitude of the current elicited by the compound.

    • To determine if the compound is an agonist, apply it at various concentrations to generate a dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

    • To test for antagonist activity, co-apply the compound with a known concentration of GABA and observe any reduction in the GABA-evoked current.

    • To assess allosteric modulation, apply the compound in the presence of a sub-maximal concentration of GABA and look for potentiation or inhibition of the GABA response.

Electrophysiology_Workflow start Cultured Hippocampal Neurons step1 Whole-Cell Patch-Clamp start->step1 step2 Apply Synthesized Analog step1->step2 step3 Record Membrane Current step2->step3 decision Analyze Current Response step3->decision agonist Agonist Activity (EC₅₀) decision->agonist Elicits current antagonist Antagonist Activity (IC₅₀) decision->antagonist Blocks GABA current modulator Allosteric Modulation decision->modulator Modifies GABA current

Caption: Workflow for electrophysiological characterization.

Part 3: In Vivo Evaluation in a Neuroscience Model

Following successful in vitro characterization, the next critical step is to assess the effects of the synthesized N-methyl GABA analog in a living organism. This provides insights into its pharmacokinetic profile, blood-brain barrier permeability, and its therapeutic potential in a relevant disease model.

Animal Model: Stress-Induced Hyperthermia

Objective: To evaluate the anxiolytic-like effects of the synthesized N-methyl GABA analog.

Principle: The stress-induced hyperthermia (SIH) test is a widely used model to screen for anxiolytic drugs. The increase in body temperature in response to a mild stressor (e.g., handling and rectal temperature measurement) is attenuated by anxiolytic compounds.

Protocol:

  • Animals: Use adult male mice, group-housed under standard laboratory conditions.

  • Habituation: Handle the mice for several days prior to the experiment to acclimate them to the procedure.

  • Experimental Procedure:

    • On the test day, measure the basal body temperature (T1) of each mouse using a rectal probe.

    • Immediately after the T1 measurement, administer the synthesized analog (e.g., via intraperitoneal injection) or vehicle control.

    • Return the mice to their home cages.

    • After a set period (e.g., 30 minutes), measure the body temperature again (T2).

  • Data Analysis:

    • Calculate the stress-induced hyperthermia as the difference between T2 and T1 (ΔT = T2 - T1).

    • Compare the ΔT between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

    • A significant reduction in ΔT in the compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.

Table 2: Hypothetical Results from the Stress-Induced Hyperthermia Test

Treatment GroupDose (mg/kg, i.p.)ΔT (°C) ± SEM
Vehicle-0.8 ± 0.1
Diazepam20.2 ± 0.05
N-methyl-4-amino-4-phenylbutanoic acid 100.3 ± 0.08
N-methyl-4-amino-4-phenylbutanoic acid 300.1 ± 0.04
p < 0.05 compared to vehicle

Conclusion

This compound, while not a direct pharmacological agent, represents a crucial starting point for the medicinal chemist and neuropharmacologist. Its protected and N-methylated structure allows for the rational design and synthesis of novel GABA analogs with potentially improved therapeutic profiles. The protocols detailed in these application notes provide a comprehensive framework for the journey of such a molecule, from its conception on the benchtop to its evaluation in preclinical models of neurological function and dysfunction. By understanding and applying these methodologies, researchers can effectively leverage such chemical tools to advance our understanding of the GABAergic system and develop the next generation of therapies for a range of neurological and psychiatric disorders.

References

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347. [Link]

  • Benarroch, E. E. (2018). GABAA receptor subtypes: Structure, function, and clinical significance. Neurology, 91(19), 875-883. [Link]

Sources

Application Notes and Protocols for the Analytical Detection of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying N-Boc-N-methyl-γ-aminobutyric Acid

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, also known as N-Boc-N-methyl-γ-aminobutyric acid, is a protected derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The tert-butoxycarbonyl (Boc) protecting group is frequently employed during the synthesis of peptides and other complex molecules to prevent unwanted side reactions involving the amine group.[1] Accurate and precise quantification of this intermediate is critical in drug development and manufacturing to ensure the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the detection and quantification of this compound, tailored for researchers, scientists, and drug development professionals.

The analytical methods detailed herein are designed to be robust and reliable, adhering to the principles of analytical method validation which are crucial in the pharmaceutical industry to ensure product quality and regulatory compliance.[2][3] These protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) offer a range of options to suit different laboratory capabilities and analytical requirements.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of compounds containing a chromophore. While this compound itself lacks a strong chromophore for high-sensitivity UV detection, the carbonyl group of the Boc-protecting group allows for detection at lower UV wavelengths (around 210 nm). This method is particularly useful for in-process control and purity assessments where high sensitivity is not the primary requirement.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of the Boc group, which provides good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The addition of a small amount of acid, such as formic acid, helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility.

  • UV Detection Wavelength: Detection at 210 nm is chosen to maximize the signal from the carbonyl bond in the Boc group.

Experimental Workflow: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol: HPLC-UV Quantification
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 10 µg/mL to 500 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1 mg/mL.

    • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-15 min: 30-70% B

      • 15-17 min: 70-30% B

      • 17-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Parameter Typical Performance Characteristics
Linearity (r²)> 0.998
Limit of Detection (LOD)~ 5 µg/mL
Limit of Quantitation (LOQ)~ 15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex matrices such as biological fluids or crude reaction mixtures, LC-MS/MS is the method of choice.[4][5] This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like the target analyte, minimizing fragmentation in the ion source and maximizing the abundance of the parent ion. Positive ion mode is chosen due to the potential for protonation of the molecule.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components. The fragmentation of the Boc group is a characteristic and reliable transition to monitor.

  • Sample Preparation: Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis.[6] For cleaner samples, a simple "dilute and shoot" approach is often sufficient.[7]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Sample Aliquot add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (if necessary) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute inject Inject onto LC-MS/MS dilute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize fragment MRM Detection ionize->fragment integrate Integrate Peak Areas (Analyte & IS) fragment->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Protocol: LC-MS/MS Quantification
  • Preparation of Standard and Internal Standard (IS) Solutions:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., D9-Boc-N-methyl-γ-aminobutyric acid) at 1 mg/mL in methanol.

    • Prepare working calibration standards by serial dilution of the analyte stock solution.

    • Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in the mobile phase.

  • Sample Preparation (for biological matrices):

    • To 50 µL of sample (e.g., plasma), add 150 µL of the working internal standard solution in acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A fast gradient, for example, 5-95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: ESI Positive.

    • MRM Transitions (Proposed):

      • Analyte: Q1: 218.1 -> Q3: 162.1 (Loss of C4H8)

      • Internal Standard: Q1: 227.1 -> Q3: 171.1

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Parameter Typical Performance Characteristics
Linearity (r²)> 0.999
Limit of Detection (LOD)~ 0.1 ng/mL
Limit of Quantitation (LOQ)~ 0.5 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary.[8][9] Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.[8]

Causality Behind Experimental Choices
  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar carboxylic acid group into a non-polar and thermally stable trimethylsilyl (TMS) ester, making the analyte suitable for GC analysis.

  • GC Separation: A non-polar or mid-polar capillary column, such as a DB-5ms, provides good separation of the derivatized analyte from other components.

  • Mass Spectrometry Detection: Electron ionization (EI) is a hard ionization technique that produces a characteristic fragmentation pattern, which can be used for identification and quantification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample Aliquot dry Dry Down Sample sample->dry derivatize Add Derivatization Reagent (e.g., BSTFA) & Heat dry->derivatize inject Inject onto GC-MS System derivatize->inject separate GC Separation on Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (Scan or SIM) ionize->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Protocol: GC-MS Quantification
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like ethyl acetate.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation and Derivatization:

    • Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: A gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL (splitless).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

      • SIM Ions (Proposed for TMS derivative): m/z 289 (M+), 274 (M-15), 157.

  • Data Analysis:

    • Identify the derivatized analyte by its retention time and mass spectrum.

    • For quantification, construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Parameter Typical Performance Characteristics
Linearity (r²)> 0.997
Limit of Detection (LOD)~ 10 ng/mL
Limit of Quantitation (LOQ)~ 50 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Conclusion

The choice of analytical method for the detection and quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV offers a robust and straightforward approach for routine analysis and purity assessment. For high-sensitivity quantification in complex matrices, LC-MS/MS is the preferred method. GC-MS, following derivatization, provides an alternative for volatile analysis. The protocols provided herein serve as a comprehensive guide for establishing reliable and accurate analytical methods for this important synthetic intermediate.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Benchchem. (n.d.). 4-(Methylamino)butanoic acid | 1119-48-8.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Waters. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Creative Proteomics. (n.d.).
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Thermo Fisher Scientific. (n.d.).
  • LGC Group. (n.d.).
  • SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media.

Sources

Topic: A Comprehensive Guide to the Solubility of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid in Pharmaceutical & Research Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a key building block in medicinal chemistry and peptide synthesis, possesses a unique amphiphilic character due to its combination of a lipophilic Boc-protecting group and a polar carboxylic acid. This duality dictates its solubility, a critical parameter for reaction design, purification, formulation, and overall process efficiency. This document provides a detailed analysis of the molecule's structural attributes to predict its solubility profile. Furthermore, it outlines robust, step-by-step protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Strategic Importance of Solubility

This compound, also known as Boc-N-methyl-gamma-aminobutyric acid, is a modified amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a crucial acid-labile protecting group in multi-step organic syntheses, particularly in solid-phase peptide synthesis.[] Its stability under various conditions, except for mild acidity, makes it an invaluable tool.[]

Understanding the solubility of this compound is not merely an academic exercise; it is fundamental to its practical application. Key processes dependent on solubility include:

  • Homogeneous Reaction Conditions: Ensuring reactants are fully dissolved is paramount for achieving optimal reaction kinetics and yields.

  • Purification Strategy: Solubility data informs the choice of solvent systems for crystallization, extraction, and chromatographic separation.

  • Formulation Development: For compounds intended for biological screening, solubility in aqueous buffers and organic co-solvents is a primary determinant of bioavailability.

This guide provides both the theoretical framework for predicting solubility and the experimental protocols for its precise measurement.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is governed by its intermolecular forces and the principle of "like dissolves like".[2] The structure of this compound offers competing features that influence its behavior in different solvents.

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid [3]
Synonyms Boc-N-methyl-GABA-OH, Boc-N-Me-GABA [3]
Molecular Formula C₁₀H₁₉NO₄ [4]
Molecular Weight 217.26 g/mol [3][4]
Physical Form Solid / White or off-white crystal [4][5]

| Melting Point | 60.5-61.5°C |[5] |

Structural Analysis:
  • Carboxylic Acid Moiety (-COOH): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents (e.g., alcohols). Crucially, it is acidic and will react with bases to form a highly polar and water-soluble carboxylate salt.

  • Tert-butoxycarbonyl (Boc) Group: This is a bulky, nonpolar, and lipophilic group. It shields the N-methylamino group and contributes significantly to the molecule's solubility in nonpolar and moderately polar organic solvents.[5]

  • N-Methyl Group & Alkyl Chain: These components add to the overall lipophilicity of the molecule.

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents (DMSO, DMF, THF, Acetone) and moderately polar organic solvents like alcohols (Methanol, Ethanol) and chlorinated solvents (Dichloromethane).[5]

  • Moderate to Low Solubility: Expected in less polar esters (Ethyl Acetate).

  • Poor Solubility: Expected in nonpolar aliphatic solvents (Hexane, Heptane) and likely low solubility in water due to the dominant lipophilic character of the Boc group.[6]

  • pH-Dependent Aqueous Solubility: While poorly soluble in neutral water, it will be highly soluble in aqueous basic solutions (e.g., 5% NaOH, 5% NaHCO₃) due to the deprotonation of the carboxylic acid to form a soluble salt.[7][8] It is expected to be insoluble in aqueous acidic solutions (e.g., 5% HCl).

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to validating the predicted solubility profile and establishing quantitative limits.

Protocol 1: Qualitative Solubility Classification

This protocol allows for a rapid assessment of solubility in a wide range of common laboratory solvents, classifying the compound as 'Soluble', 'Partially Soluble', or 'Insoluble'.

Methodology:

  • Preparation: Dispense 5 mg (± 0.5 mg) of this compound into a series of clean, dry 1-dram vials.

  • Solvent Addition: Add 0.5 mL of the first test solvent to a vial.

  • Agitation: Cap the vial and vortex at room temperature (approx. 20-25°C) for 60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears largely unaffected.

  • Documentation: Record the observation in a laboratory notebook.

  • Repeat: Repeat steps 2-5 for each solvent listed in Table 2.

Table 2: Suggested Solvents for Qualitative Screening

Solvent Class Example Solvents
Polar Protic Water, Methanol, Ethanol
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), Acetone
Chlorinated Dichloromethane (DCM)
Ester Ethyl Acetate (EtOAc)
Ether Tetrahydrofuran (THF)
Nonpolar Hexane or Heptane

| Aqueous Acid/Base | 5% w/v NaOH(aq), 5% w/v NaHCO₃(aq), 5% v/v HCl(aq) |

Diagram 1: Workflow for Qualitative Solubility Assessment

G cluster_0 Protocol Start cluster_1 Experimental Loop (Repeat for each solvent) cluster_2 Classification cluster_3 Final Step start Weigh 5 mg of Compound add_solvent Add 0.5 mL of Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Inspect Sample vortex->observe soluble Classify: Soluble (Clear Solution) observe->soluble Clear? partial Classify: Partially Soluble (Suspension) observe->partial Cloudy? insoluble Classify: Insoluble (No Change) observe->insoluble Solid? record Record Result soluble->record partial->record insoluble->record

Caption: A flowchart for systematic qualitative solubility testing.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the equilibrium solubility of the compound in a specific solvent at a controlled temperature. It is a robust and reliable method for generating precise data (e.g., in mg/mL).

Methodology:

  • Sample Preparation: Add an excess amount of this compound (e.g., ~50-100 mg) to a 2 mL screw-cap vial. Scientist's Note: Using an excess ensures that a saturated solution is formed.

  • Solvent Addition: Add 1.0 mL of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on a rotator or shaker in a temperature-controlled environment (e.g., a 25°C incubator) for at least 24 hours. Rationale: This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.

  • Pre-weigh Collection Vial: Tare a clean, dry, and chemically inert collection vial (e.g., a 4 mL glass vial) on an analytical balance and record its mass (M₁).

  • Sample Filtration: Allow the equilibrated suspension to stand for 30 minutes for heavy solids to settle. Carefully draw the supernatant (the clear liquid portion) into a syringe fitted with a 0.22 µm PTFE syringe filter. Trustworthiness Check: The filter removes any microscopic undissolved particles, which is critical for accurate measurement.

  • Aliquot Transfer: Dispense exactly 0.5 mL of the clear filtrate into the pre-weighed collection vial. Record the exact volume transferred (V).

  • Solvent Evaporation: Place the collection vial in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent. Ensure the sample is completely dry by bringing it to a constant weight.

  • Final Weighing: Measure the mass of the collection vial containing the dried solute (M₂).

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (M₂ - M₁) / V

Diagram 2: Workflow for Quantitative Gravimetric Analysis

G start Add Excess Solid to 1.0 mL Solvent equilibrate Equilibrate for 24h (Controlled Temperature) start->equilibrate filter Filter Supernatant (0.22 µm Syringe Filter) equilibrate->filter tare Tare Collection Vial (M₁) transfer Transfer Exact Volume (V) of Filtrate to Vial tare->transfer filter->transfer evaporate Evaporate Solvent to Dryness transfer->evaporate weigh Weigh Final Vial + Solute (M₂) evaporate->weigh calculate Calculate Solubility: (M₂ - M₁) / V weigh->calculate

Caption: Step-by-step process for quantitative solubility measurement.

Data Interpretation and Practical Applications

The data generated from these protocols directly informs critical decisions in the lab and during process development.

Table 3: Example Data Recording Template (Quantitative)

Solvent Temperature (°C) M₁ (g) M₂ (g) V (mL) Solubility (mg/mL)
Dichloromethane 25 1.5432 1.5882 0.5 90.0
Ethyl Acetate 25 1.5510 1.5685 0.5 35.0

| Water | 25 | 1.5398 | 1.5401 | 0.5 | 0.6 |

Application Insights:
  • For the Synthetic Chemist: A high solubility in a solvent like THF or DCM makes it an excellent choice for a reaction medium. Conversely, low solubility in hexane suggests it could be an effective anti-solvent for precipitating or crystallizing the product from a reaction mixture.

  • For the Purification Scientist: Knowledge of differential solubility is key to developing chromatographic methods. For instance, if the compound is highly soluble in methanol but less so in water, a reversed-phase HPLC method using a water/methanol gradient would be a logical starting point.

  • For the Formulation Scientist: Low aqueous solubility (< 1 mg/mL) indicates that for biological assays, stock solutions must be prepared in an organic solvent like DMSO.[9] The pH-dependent solubility in basic solutions opens up the possibility of formulating the compound as a salt to improve aqueous solubility.

Conclusion

While theoretical prediction based on molecular structure provides a valuable starting point, it is not a substitute for empirical measurement. The protocols detailed in this application note provide a robust framework for researchers to systematically evaluate the solubility of this compound. The resulting data is essential for optimizing synthetic and purification processes, accelerating research timelines, and enabling the successful application of this versatile chemical building block in drug discovery and development.

References

  • Determination of Solubility Class. [Online].
  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Online]. Available: [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Online]. Available: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Online].
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. [Online]. Available: [Link]

  • 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

  • Methyl 4-((tert-butoxycarbonyl)amino)butanoate. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

  • 4-{amino}butanoic acid. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

  • This compound Cas 94994-39-5. BIOSYNCE. [Online]. Available: [Link]

  • This compound. AMERICAN ELEMENTS. [Online]. Available: [Link]

  • This compound. Lead Sciences. [Online]. Available: [Link]

  • Gamma-aminobutyric acid. AERU, University of Hertfordshire. [Online]. Available: [Link]

  • Measurement and Correlation of Solubility of γ-Aminobutyric Acid in Different Binary Solvents. ResearchGate. [Online]. Available: [Link]

  • Gamma-Aminobutyric Acid. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

  • US Patent 5051448A - GABA esters and GABA analog esters. Google Patents. [Online].

Sources

Application Notes and Protocols for the Purification of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of established methodologies for the purification of 4-((tert-butoxycarbonyl)(methyl)amino)butanoic acid (Boc-N-Me-γ-aminobutyric acid), a key building block in the synthesis of peptidomimetics and other pharmaceutical agents. Ensuring the high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document details two primary purification strategies: acid-base extraction followed by recrystallization, and silica gel flash chromatography. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and expert insights to guide researchers, scientists, and drug development professionals in achieving optimal purity.

Introduction: The Importance of Purity

This compound is a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The incorporation of an N-methyl group and the Boc protecting group makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. The purity of this compound is paramount, as common impurities arising from its synthesis, such as unreacted starting materials or by-products from the Boc protection step, can interfere with subsequent reactions, leading to lower yields and the formation of difficult-to-separate side products.

This guide provides detailed, field-proven protocols for the purification of this compound, enabling researchers to obtain material of high purity suitable for demanding applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the development of effective purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Appearance White to off-white solid[2]
pKa (Carboxylic Acid) ~4-5 (estimated)General chemical knowledge
Boc Group Stability Stable to most bases and nucleophiles, but labile under acidic conditions.[3]

Purification Strategy 1: Acid-Base Extraction and Recrystallization

This classical and highly effective method leverages the acidic nature of the carboxylic acid group to separate the target compound from neutral or basic impurities. The subsequent recrystallization step further purifies the product based on its differential solubility in a given solvent system at varying temperatures.

Principle of Acid-Base Extraction

The carboxylic acid moiety of this compound can be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the purified product to precipitate or be extracted back into an organic solvent. It is crucial to use a mild base to avoid cleavage of the acid-labile Boc protecting group.[3]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude product).

  • Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL per gram of crude product). The target compound will move into the aqueous phase as its sodium salt. Expert Tip: Check the pH of the aqueous layer after the first wash to ensure it is basic (pH > 8). If not, add more NaHCO₃ solution.

  • Separation of Phases: Separate the aqueous layer and collect it. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M hydrochloric acid (HCl). Monitor the pH with pH paper or a pH meter. The product will precipitate out as a white solid or oil.

  • Extraction of Purified Product: Extract the acidified aqueous solution with fresh ethyl acetate (3 x 15 mL per gram of initial crude product).

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude purified product, which can then be further purified by recrystallization.

Principle of Recrystallization

Recrystallization is a technique used to purify solids.[4] The impure solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.[5]

Experimental Protocol: Recrystallization
  • Solvent Selection: A mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane is a suitable solvent system. The ideal ratio should be determined empirically, but a starting point of 1:2 (v/v) ethyl acetate to petroleum ether is recommended.

  • Dissolution: Dissolve the product from the acid-base extraction in a minimal amount of hot ethyl acetate.

  • Inducing Crystallization: While the solution is still warm, slowly add petroleum ether until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Alternative for Oily Products: If the product oils out instead of crystallizing, a seed crystal can be introduced to induce crystallization. Alternatively, the oily product can be solidified by standing at room temperature, followed by "pulping" in a weak polar solvent like diethyl ether or n-hexane.

Purification Strategy 2: Silica Gel Flash Chromatography

For impurities that are chemically similar to the target compound and not easily removed by extraction and recrystallization, silica gel flash chromatography is a powerful alternative. This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (an organic solvent or mixture of solvents).

Principle of Silica Gel Chromatography

Silica gel is a polar stationary phase. Compounds are passed through a column packed with silica gel using a liquid mobile phase. Polar compounds will have a stronger interaction with the stationary phase and will therefore move more slowly through the column, while less polar compounds will move more quickly. By carefully selecting the mobile phase, a separation of the desired compound from its impurities can be achieved.

Experimental Protocol: Silica Gel Flash Chromatography
  • Stationary Phase: Prepare a column packed with silica gel (230-400 mesh). The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Mobile Phase (Eluent) Selection: A mixture of a less polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A good starting point for the elution of this compound is a gradient of 10% to 50% ethyl acetate in hexane. Expert Tip: The polarity of the eluent can be fine-tuned by adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase. This can improve the peak shape and reduce tailing of the acidic product on the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. This "dry loading" method often results in better separation.

  • Elution and Fraction Collection: Apply the sample to the top of the column and begin eluting with the chosen mobile phase. Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC) Rapid, qualitative assessment of purity and for monitoring the progress of a column chromatography separation.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.
Mass Spectrometry (MS) Confirmation of molecular weight.

Workflow Diagrams

G cluster_0 Acid-Base Extraction & Recrystallization crude Crude Product in Organic Solvent wash_base Wash with NaHCO3 (aq) crude->wash_base separate_phases Separate Phases wash_base->separate_phases acidify Acidify Aqueous Layer with HCl separate_phases->acidify Aqueous Phase extract_product Extract with Ethyl Acetate acidify->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate recrystallize Recrystallize (EtOAc/Hexane) dry_concentrate->recrystallize pure_product1 Pure Crystalline Product recrystallize->pure_product1

Caption: Workflow for Purification by Acid-Base Extraction and Recrystallization.

G cluster_1 Silica Gel Flash Chromatography crude_sample Crude Product dissolve_load Dissolve and Load onto Silica Column crude_sample->dissolve_load elute Elute with Solvent Gradient (Hexane/EtOAc) dissolve_load->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure concentrate Concentrate combine_pure->concentrate pure_product2 Pure Product concentrate->pure_product2

Caption: Workflow for Purification by Silica Gel Flash Chromatography.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the purification of this compound. The choice between acid-base extraction with recrystallization and silica gel chromatography will depend on the nature and quantity of the impurities present in the crude material. For most common impurities, the acid-base extraction and recrystallization method is highly effective and scalable. For more challenging separations, silica gel chromatography offers a powerful alternative. By following these detailed procedures and understanding the underlying principles, researchers can consistently obtain high-purity material, which is essential for the successful advancement of their research and development programs.

References

  • This compound | AMERICAN ELEMENTS. [Link]

  • 4-{amino}butanoic acid | C10H19NO4 | CID 10656390 - PubChem. [Link]

  • Methyl 4-((tert-butoxycarbonyl)amino)butanoate | C10H19NO4 | CID 13112352 - PubChem. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. [Link]

  • How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? | ResearchGate. [Link]

  • Process for preparing Boc protected amino acid by (Boc)
  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol | PDF | Filtration - Scribd. [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel - CNKI. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Ceric ammonium nitrate impregnated on silica gel in the removal of the tert-butoxycarbonyl group - Semantic Scholar. [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - MDPI. [Link]

Sources

Application Notes and Protocols: 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, commonly known in the scientific community as Boc-N-methyl-gamma-aminobutyric acid (Boc-N-Me-GABA), is a valuable bifunctional molecule in modern organic and medicinal chemistry.[1][2] Its structure, featuring a carboxylic acid, a protected secondary amine, and a flexible four-carbon chain, makes it an ideal component for introducing controlled spacing and modifying the properties of peptides and complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the N-methylamino functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent chemical transformations.[3] This unique combination of features has led to its widespread use in several key areas of drug discovery and development, most notably in the synthesis of peptidomimetics and as a flexible linker in targeted protein degraders known as PROTACs.[2][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound as a chemical building block.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
CAS Number 94994-39-5
Appearance White to off-white solid
Synonyms Boc-N-methyl-gamma-aminobutyric acid, Boc-N-Me-GABA, 4-(N-Boc-N-methyl-amino)-butyric acid

Application I: Incorporation into Peptides and Peptidomimetics

The introduction of N-methylated amino acids into peptide sequences is a well-established strategy to enhance their therapeutic properties. N-methylation can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve membrane permeability, and modulate conformation, which can lead to enhanced potency and selectivity.[5] this compound serves as a valuable building block for creating peptidomimetics that mimic the structure of gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the central nervous system.[6]

Causality Behind Experimental Choices: The Challenge of N-Methylated Amino Acid Coupling

The primary challenge in incorporating N-methylated amino acids, such as Boc-N-Me-GABA, into a growing peptide chain lies in the increased steric hindrance around the nitrogen atom. This steric bulk significantly slows down the rate of amide bond formation compared to primary amino acids.[7] Consequently, standard peptide coupling reagents may lead to incomplete reactions and low yields. To overcome this, more potent coupling reagents are required to facilitate efficient amide bond formation. Reagents like HATU, HCTU, and PyBOP are often employed due to their high reactivity.[7] The choice of solvent and base is also critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) is added to neutralize the protonated amine and facilitate the reaction.

Experimental Workflow: Peptide Synthesis

cluster_0 Solid-Phase Peptide Synthesis (SPPS) Resin_Preparation Resin Swelling (e.g., in DMF) Deprotection N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin_Preparation->Deprotection Coupling Coupling of Boc-N-Me-GABA (Potent Coupling Reagent) Deprotection->Coupling Washing Washing (e.g., DMF, DCM) Coupling->Washing Capping Capping (Optional) (e.g., Acetic Anhydride) Washing->Capping Cycle Repeat for next amino acid Capping->Cycle

Caption: Workflow for incorporating Boc-N-Me-GABA into a peptide sequence via SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-N-Me-GABA

This protocol provides a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HATU, HCTU, or PyBOP)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF or NMP for 30-60 minutes.

  • Pre-activation of the Carboxylic Acid:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 1.95 equivalents) in DMF or NMP.

    • Add DIPEA (4-8 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the pre-activated solution of Boc-N-Me-GABA to the resin.

    • Shake the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (note: secondary amines will give a different color change than primary amines).

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

  • Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Continuation of Synthesis: The peptide-resin is now ready for the deprotection of the newly coupled Boc-N-Me-GABA (if it is the new N-terminus) or for the coupling of the next amino acid in the sequence.

Application II: A Flexible Linker in PROTACs and Other Conjugates

This compound is increasingly utilized as a flexible linker in the design of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a crucial role in the efficacy of a PROTAC, as its length and flexibility determine the ability of the molecule to form a stable ternary complex between the target protein and the E3 ligase.

Rationale for Use as a Linker

The four-carbon chain of this compound provides a desirable degree of flexibility and spacing between the two ends of the PROTAC molecule.[8][9] This flexibility allows the PROTAC to adopt a conformation that is optimal for the formation of the ternary complex. The N-methyl group can also contribute to improved physicochemical properties, such as increased solubility and reduced susceptibility to metabolic degradation.

Synthetic Workflow: PROTAC Assembly

cluster_1 PROTAC Synthesis Workflow Start Boc-N-Me-GABA Couple_E3 Couple to E3 Ligase Ligand Start->Couple_E3 Deprotect Boc Deprotection Couple_E3->Deprotect Couple_Target Couple to Target Protein Ligand Deprotect->Couple_Target Final_PROTAC Final PROTAC Molecule Couple_Target->Final_PROTAC

Caption: General synthetic strategy for incorporating Boc-N-Me-GABA as a linker in a PROTAC.

Protocol 2: Representative Amide Coupling for Linker Elongation

This protocol describes a typical solution-phase amide coupling reaction to attach the linker to another component of the PROTAC, for instance, a ligand for an E3 ligase that has a free amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., E3 ligase ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

    • In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF.

  • Activation and Coupling:

    • Cool the solution of the carboxylic acid and HOBt to 0 °C in an ice bath.

    • Add EDC (1.2 equivalents) to the cooled solution and stir for 15-30 minutes to activate the carboxylic acid.

    • Slowly add the solution of the amine-containing molecule to the activated carboxylic acid mixture.

    • Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Crucial Step: Boc Deprotection

A key step in utilizing this compound is the removal of the Boc protecting group to liberate the N-methylamino functionality for subsequent reactions. This is typically achieved under acidic conditions.

Protocol 3: Standard Boc Deprotection

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) or other cation scavengers (optional, but recommended)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected substrate in DCM.

    • Add TIS (5-10% v/v) to the solution to act as a cation scavenger, which is particularly important if other acid-sensitive functional groups are present.

  • Deprotection:

    • Cool the solution to 0 °C.

    • Slowly add a solution of TFA in DCM (typically 20-50% v/v) to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Work-up:

    • Monitor the reaction for completion by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help to remove residual TFA.

    • The resulting amine salt can often be used directly in the next step or can be neutralized by washing with a mild base.

Conclusion

This compound is a highly adaptable and valuable building block in contemporary chemical synthesis. Its bifunctional nature, combined with the robust yet readily cleavable Boc protecting group, provides a reliable means of introducing flexible, N-methylated linkers into a wide array of molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this compound in the development of novel peptides, peptidomimetics, and targeted therapeutics like PROTACs. Careful consideration of the specific reaction conditions, particularly for coupling reactions involving the sterically hindered N-methylamine, is paramount to achieving high yields and purity in the final products.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10656390, 4-{amino}butanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Anaspec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Rojas, J. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • MDPI. (2021). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules. [Link]

  • NIH. (2012). Design, Synthesis, and Validation of a Branched Flexible Linker for Bioactive Peptides. Retrieved from [Link]

  • NIH. (2014). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Retrieved from [Link]

  • NIH. (2019). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Retrieved from [Link]

  • Johnston, G. A. R. (2021). GABA, from chemistry, conformations, ionotropic receptors, modulators, epilepsy, flavonoids, and stress to neuro. Journal of Neurochemistry.
  • Aapptec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • World Journal of Advanced Research and Reviews. (2021). Role of peptidomimetics for new drug discovery. WJARR.
  • Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357–1369. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-Boc protection. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your reaction yields.

Introduction to the Synthesis

The synthesis of this compound is a standard protection reaction where the secondary amine of N-methyl-4-aminobutanoic acid is protected with a tert-butoxycarbonyl (Boc) group. The most common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[1][2] While seemingly straightforward, this reaction can present challenges related to yield and purity, often stemming from the nature of the starting material and the reaction conditions.

This guide provides a question-and-answer-based approach to troubleshoot common issues you may face during the synthesis, purification, and characterization of N-Boc-N-methyl-γ-aminobutyric acid.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a frequent issue in the Boc protection of N-methyl-4-aminobutanoic acid. The root cause often lies in one of the following areas:

  • Inadequate Deprotonation of the Starting Material: N-methyl-4-aminobutanoic acid is a zwitterion at neutral pH. The ammonium group is not nucleophilic enough to react with Boc₂O. A base is required to deprotonate the ammonium ion and free the secondary amine for reaction. If the base is too weak or used in insufficient quantity, the reaction will be incomplete.

  • Steric Hindrance: Secondary amines are generally less reactive than primary amines due to steric hindrance. The methyl group on the nitrogen atom slightly impedes the approach of the bulky Boc₂O.

  • Hydrolysis of Boc Anhydride: Boc₂O is sensitive to moisture and can be hydrolyzed, especially under basic conditions. This reduces the amount of reagent available for the protection reaction.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the yield.

Troubleshooting Steps:

  • Choice and Stoichiometry of the Base:

    • Ensure you are using at least one equivalent of a suitable base. For this reaction, inorganic bases like sodium bicarbonate or sodium carbonate in a biphasic system (e.g., dioxane/water) are often effective.[2] Alternatively, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can be used.

    • If using an organic base, ensure it is dry and freshly distilled if necessary.

  • Reaction Solvent:

    • The choice of solvent is crucial. A solvent system that can dissolve both the zwitterionic starting material and the less polar Boc₂O is ideal. A mixture of water and a miscible organic solvent like dioxane, THF, or acetonitrile is a good starting point.[2]

    • Anhydrous conditions are preferable when using organic bases to minimize the hydrolysis of Boc₂O.

  • Reaction Temperature and Time:

    • This reaction is typically performed at room temperature.[2] If the reaction is sluggish due to steric hindrance, gentle heating (e.g., to 40-50 °C) may be beneficial, but be aware that this can also accelerate the hydrolysis of Boc₂O.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

ParameterRecommendationRationale
Base Sodium Bicarbonate, TriethylamineEfficiently deprotonates the ammonium salt.
Solvent Dioxane/Water, THF, DCMGood solubility for reactants.
Temperature Room Temperature to 40 °CBalances reaction rate and reagent stability.
Boc₂O 1.1-1.5 equivalentsEnsures complete reaction of the amine.
FAQ 2: I see a significant amount of unreacted starting material in my crude product. How can I improve the conversion?

Observing unreacted N-methyl-4-aminobutanoic acid is a clear indication of incomplete reaction. This is often linked to the issues discussed in FAQ 1 but can be specifically addressed by considering the following:

  • Activation of the Amine: The nucleophilicity of the secondary amine is a key factor. Ensure the pH of the reaction mixture is sufficiently basic (typically pH 9-10) to maintain the amine in its deprotonated, nucleophilic state.

  • Purity of Reagents: The purity of Boc₂O is critical. Old or improperly stored Boc₂O may have partially hydrolyzed, reducing its effective concentration.

  • Reaction Monitoring: Do not rely on a fixed reaction time. Use TLC to monitor the disappearance of the starting material. The starting material is typically visible with ninhydrin stain, while the Boc-protected product is not.

Troubleshooting Workflow:

troubleshooting_conversion start Low Conversion Observed check_base Verify Base Stoichiometry (>=1 equivalent) and Strength start->check_base check_boc2o Use Fresh Boc₂O (1.1-1.5 equivalents) check_base->check_boc2o If base is adequate check_pH Monitor and Adjust Reaction pH (9-10) check_boc2o->check_pH If Boc₂O is fresh monitor_TLC Monitor Reaction by TLC Until Starting Material is Consumed check_pH->monitor_TLC If pH is optimal increase_time_temp Increase Reaction Time or Gently Heat (40°C) monitor_TLC->increase_time_temp If reaction stalls success Improved Conversion monitor_TLC->success Reaction complete increase_time_temp->monitor_TLC

Caption: Troubleshooting workflow for low conversion.

FAQ 3: I have an impurity with a similar polarity to my product that is difficult to remove. What could it be and how do I get rid of it?

A common and problematic impurity in this synthesis is the formation of a urea byproduct. This can occur if the Boc-protected amine reacts with another molecule of the deprotected amine. Another possibility is the formation of N,N-di-Boc protected starting material, although this is less common for secondary amines.

Potential Side Reactions and Byproducts:

  • Urea Formation: This can be minimized by ensuring a slight excess of Boc₂O and by maintaining a well-stirred, homogeneous reaction mixture to avoid localized areas of high amine concentration.

  • Over-protection (Di-Boc): While sterically less favorable for a secondary amine, it's a possibility. Using a minimal excess of Boc₂O can help prevent this.

Purification Strategy:

  • Acid-Base Extraction:

    • After the reaction, perform a standard aqueous work-up. Acidify the aqueous layer with a mild acid (e.g., citric acid or dilute HCl) to a pH of ~3-4. This will protonate any unreacted starting material, making it water-soluble, while the desired product remains in the organic layer.

    • A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can help remove any acidic impurities.

  • Column Chromatography:

    • If extraction does not provide sufficient purity, column chromatography on silica gel is the next step.

    • A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexanes. The exact ratio will depend on the polarity of the impurity.

Experimental Protocol: Standard Boc Protection and Work-up

  • Reaction Setup: Dissolve N-methyl-4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

FAQ 4: How do I confirm the identity and purity of my final product?

Proper characterization is essential to confirm a successful synthesis. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is the most powerful tool for confirming the structure. Look for the characteristic singlet of the tert-butyl group around 1.4 ppm (integrating to 9 protons) and the N-methyl singlet. The protons of the butanoic acid chain will also be present in their expected regions.

    • ¹³C NMR will show the characteristic carbonyl of the carbamate and the quaternary carbon of the tert-butyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a quick and effective way to confirm the molecular weight of the product. Look for the [M+H]⁺ or [M+Na]⁺ adducts.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the carbamate group (typically around 1680-1700 cm⁻¹).

characterization product Final Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Structural Elucidation ms Mass Spectrometry (ESI-MS) product->ms Molecular Weight Confirmation ir IR Spectroscopy product->ir Functional Group Analysis structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed ir->structure_confirmed

Caption: Analytical techniques for product characterization.

By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis. Remember that careful planning, execution, and monitoring are key to success in organic synthesis.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ley, S. V., & Smith, M. D. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17293-17307.
  • MDPI. (2020).
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing peptide synthesis using Boc-protected amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the critical coupling steps of solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your syntheses are efficient, reliable, and yield high-purity peptides.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding Boc-amino acid coupling.

Q1: What are the most frequent side reactions when using Boc-protected amino acids?

A1: The most common side reactions include incomplete coupling, particularly with sterically hindered amino acids, and racemization.[1] Other issues can arise from the side-chain functionalities of specific amino acids, such as aspartimide formation from Aspartic Acid (Asp) and dehydration of the side-chain amide in Asparagine (Asn) and Glutamine (Gln).[1]

Q2: How can racemization be minimized during the coupling step?

A2: Racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate.[1] To mitigate this, you should:

  • Employ coupling reagents known for low racemization potential, such as the combination of DIC/Oxyma.[1]

  • Avoid using excess base. For amino acids that are particularly susceptible to racemization, consider a weaker base like N-methylmorpholine (NMM).[1]

  • Minimize the pre-activation time of the amino acid before its addition to the resin.[1]

Q3: What are the primary concerns during the TFA-mediated deprotection of the Boc group?

A3: The major issue is the generation of a reactive tert-butyl cation. This cation can lead to the alkylation of nucleophilic side chains, especially those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] The use of "scavengers" in the TFA cleavage cocktail is crucial to trap these carbocations.[2][3] Additionally, trifluoroacetylation of the newly liberated N-terminal amine can occur as a side reaction.[1]

Q4: Which amino acids are considered "difficult" to couple and why?

A4: Sterically hindered amino acids such as Valine, Isoleucine, and Threonine can be challenging to couple due to their bulky side chains which impede access to the reactive sites.[1][4] Furthermore, certain peptide sequences can lead to on-resin aggregation, which physically obstructs the coupling reaction.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common problems encountered during Boc-SPPS.

Issue 1: Incomplete Coupling

Symptom: A positive ninhydrin test (resulting in blue or purple beads) after the coupling step, which indicates the presence of unreacted free primary amines on the resin.[1][5][6]

Logical Troubleshooting Flow:

start Positive Ninhydrin Test q1 Is the amino acid sterically hindered (e.g., Val, Ile, Thr)? start->q1 sol1 Perform a 'double coupling'. q1->sol1 Yes q2 Is the peptide sequence known to aggregate? q1->q2 No end Re-test with Ninhydrin sol1->end sol2 Use structure-disrupting solvents (e.g., NMP, DMSO) or chaotropic salts. q2->sol2 Yes q3 Is the coupling reagent sufficiently reactive? q2->q3 No sol2->end sol3 Switch to a more potent activating agent (e.g., HATU, HBTU). q3->sol3 Yes q3->end No, re-evaluate synthesis strategy sol3->end

Caption: Troubleshooting workflow for incomplete coupling.

Possible Cause Solution Experimental Protocol
Steric Hindrance Perform a "double coupling" by repeating the coupling step with fresh reagents.[1]See Protocol 1: Double Coupling for Difficult Amino Acids .
Inefficient Coupling Reagent Switch to a more potent activating agent like HATU, HBTU, or HCTU.[1]Follow the manufacturer's instructions for the specific coupling reagent.
Peptide Aggregation Use structure-disrupting solvents (e.g., NMP or DMSO) or chaotropic salts.[1][3]Incorporate 10-20% NMP or DMSO into the DMF solvent during the coupling step.
Issue 2: Racemization

Symptom: Presence of diastereomeric impurities in the final peptide, which can be detected by HPLC analysis.

Underlying Mechanism:

start Activated Boc-Amino Acid intermediate Oxazolone Intermediate start->intermediate Base-catalyzed α-proton abstraction racemized Racemized Amino Acid intermediate->racemized Loss of stereochemistry

Caption: Mechanism of racemization via oxazolone formation.

Contributing Factor Mitigation Strategy Experimental Protocol
Coupling Reagent Use a coupling reagent combination known for low racemization, such as DIC/Oxyma, especially for sensitive residues like Histidine (His).[1]See Protocol 2: Low-Racemization Coupling with DIC/Oxyma .
Excess Base Use a weaker base or reduce the amount of base used.[1]Substitute DIEA with N-methylmorpholine (NMM) at an equimolar ratio to the amino acid.
Prolonged Activation Minimize the pre-activation time of the amino acid before adding it to the resin.[1]Add the coupling reagent to the amino acid solution immediately before adding it to the reaction vessel.
Issue 3: Side Reactions During Deprotection

Symptom: Unexpected peaks in the HPLC/LC-MS analysis of the crude peptide, corresponding to alkylated or otherwise modified residues.

Primary Cause: Generation of the reactive tert-butyl cation during TFA-mediated Boc deprotection.[2]

Side Reaction Preventative Measure Recommended Scavenger Cocktails
Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr) Incorporate a scavenger cocktail into the TFA deprotection/cleavage reagent.[2]See Table 1: Scavenger Cocktails for Final Cleavage .
Trifluoroacetylation Use HCl in an organic solvent (e.g., dioxane) for deprotection instead of TFA during the solid-phase synthesis steps.[1]Use a 1-2 M solution of HCl in dioxane for Boc deprotection.

Table 1: Scavenger Cocktails for Final Cleavage

Scavenger Cocktail Composition Target Residues
Reagent K TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).
For Cys-containing peptides TFA/thioanisole/DTT (90:5:5 v/v/w)Specifically for protecting Cysteine residues.

Experimental Protocols

Protocol 1: Double Coupling for Difficult Amino Acids

This protocol is used to improve the coupling efficiency for sterically hindered amino acids or difficult sequences.

  • After the initial coupling reaction, perform a ninhydrin test.

  • If the test is positive, drain the reaction vessel without washing the resin.

  • Prepare a fresh solution of the activated Boc-amino acid as in the initial coupling step.

  • Add the fresh activated amino acid solution to the resin.

  • Allow the second coupling to proceed for 1-2 hours.

  • Wash the resin as per the standard protocol.

  • Perform a ninhydrin test to confirm the completion of the reaction.[1]

Protocol 2: Low-Racemization Coupling with DIC/Oxyma

This protocol is designed to minimize racemization during peptide bond formation.[1]

  • In a round-bottom flask under an inert atmosphere, dissolve the N-Boc-amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the amino component (e.g., the resin with the free N-terminus) (1.0 equivalent) to the solution.

  • Cool the mixture to 0 °C.

  • Add DIC (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for solution-phase or by ninhydrin test for solid-phase synthesis.

  • Upon completion, proceed with the standard washing and deprotection steps.

Protocol 3: TFA Cleavage with Scavengers ("Reagent K")

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, while minimizing side reactions from carbocations.

  • Wash the dried peptide-resin with DCM.

  • Prepare the cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5) and cool it on an ice bath.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide under vacuum.

References

  • Boc amino acid could, but doesn't, racemize | C&EN Global Enterprise - ACS Publications. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed. Available at: [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. - Semantic Scholar. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available at: [Link]

  • Boc-Amino Acids for Peptide Synthesis Archives - AAPPTEC. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. Available at: [Link]

  • Boc / Bzl Solid Phase Synthesis - Sunresin. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Basic Peptides synthesis introduction - LifeTein®. Available at: [Link]

Sources

Technical Support Center: N-Boc-N-Methyl Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Boc-N-methyl amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic step. N-methylated amino acids are vital building blocks in medicinal chemistry, known to enhance peptide stability, membrane permeability, and conformational rigidity.[1] However, their synthesis is not without its subtleties. This guide provides in-depth, field-proven insights to help you troubleshoot your experiments and optimize your results.

The Core Reaction: Selective N-Methylation

The most prevalent method for synthesizing N-Boc-N-methyl amino acids involves the use of a strong base, typically sodium hydride (NaH), and an electrophilic methyl source, such as iodomethane (MeI), in an aprotic solvent like tetrahydrofuran (THF).[2]

The reaction proceeds via a dianion intermediate. Sodium hydride, a non-nucleophilic strong base, first deprotonates the carboxylic acid. A second equivalent deprotonates the nitrogen of the Boc-carbamate. The resulting sodium carboxylate is believed to form a chelate, reducing its nucleophilicity and directing the subsequent alkylation to the more reactive nitrogen anion.[3][4][5]

G cluster_0 Reaction Pathway cluster_1 Key Reagents Start Boc-NH-CHR-COOH (Starting Material) Dianion [Boc-N(-)-CHR-COO(-)] 2Na+ (Dianion Intermediate) Start->Dianion + 2 NaH - 2 H2 Product Boc-N(Me)-CHR-COOH (Desired Product) Dianion->Product + CH3I - NaI NaH Sodium Hydride (NaH) Strong Base MeI Iodomethane (CH3I) Methyl Source THF Tetrahydrofuran (THF) Aprotic Solvent

Caption: Core mechanism of N-methylation of a Boc-amino acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: "My reaction is sluggish or incomplete. My TLC/LC-MS shows a significant amount of unreacted starting material. What's wrong?"

This is the most common issue and typically points to problems with the reagents or reaction setup.

  • Probable Cause 1: Inactive Sodium Hydride (NaH)

    • Causality: Sodium hydride is supplied as a dispersion in mineral oil to prevent it from reacting with atmospheric moisture.[2] Over time, or with improper handling, the surface of the gray NaH powder can become passivated with a white layer of sodium hydroxide, rendering it inactive.[2] Since the reaction requires at least two equivalents of active base to form the dianion, a partially inactive batch of NaH will result in an incomplete reaction.[2]

    • Solution & Prevention:

      • Use Fresh Reagent: Always use NaH from a freshly opened container or one that has been stored meticulously under an inert atmosphere. When weighing, quickly scrape away the white surface layer to access the active gray powder beneath.[2]

      • Ensure Stoichiometry: A significant excess of both NaH and MeI is typically used (often 5-10 equivalents each) to drive the reaction to completion and to compensate for any inactive hydride.[2] Remember to account for the mineral oil content (NaH is usually 60% w/w) in your calculations.[2]

      • Ensure Dry Conditions: Use anhydrous THF and ensure all glassware is thoroughly dried to prevent quenching of the NaH.[2]

  • Probable Cause 2: Insufficient Stirring or Reagent Addition Issues

    • Causality: The reaction is heterogeneous, involving solid NaH. If the slurry becomes too thick to stir effectively, the reagents will not mix, and the reaction will stall.[2]

    • Solution & Prevention:

      • Adequate Solvent: Use a sufficient volume of dry THF (e.g., at least 20 mL per gram of NaH) to maintain a stirrable slurry.[2]

      • Portion-wise Addition: Add the NaH in small portions over time to the cooled solution of the amino acid and MeI.[2] This controls the vigorous hydrogen gas evolution and prevents the reaction from becoming too thick too quickly.[2]

Caption: Troubleshooting flowchart for incomplete N-methylation.

Question 2: "I've isolated a major side product with a mass of +14 Da compared to my desired product. Is this the methyl ester?"

While less common than an incomplete reaction, the formation of the methyl ester via O-alkylation is a potential side reaction.

  • Probable Cause: O-Alkylation of the Carboxylic Acid

    • Causality: If the carboxylate anion is not effectively chelated by the sodium cation, it can act as a nucleophile and attack the iodomethane, forming a methyl ester. This can happen if the dianion is not properly formed or if reaction conditions are altered (e.g., using a different solvent or base that does not promote chelation). The standard THF/NaH protocol is specifically designed to minimize this by favoring N-alkylation.[4][5]

    • Solution & Prevention:

      • Adhere to the Protocol: The order of addition and choice of solvent are critical. Using THF as the solvent is key to promoting the sodium chelation that protects the carboxylate.[2][4]

      • Ensure Dianion Formation: The presence of sufficient NaH to deprotonate both acidic protons is paramount. An insufficient amount of base might lead to a mixture of species where the free carboxylate can compete in the alkylation.

    • Detection:

      • ¹H NMR: Look for a sharp singlet around 3.7 ppm, characteristic of a methyl ester.

      • LC-MS: The side product will have the same mass as the desired N-methylated product, as both involve the addition of a methyl group. However, it will likely have a different retention time (often eluting earlier, being less polar). Correction: The methyl ester would have a mass of M+14 relative to the starting amino acid, but the same mass as the desired N-methyl product. The key is chromatographic separation.

G cluster_N Favored Pathway cluster_O Side Reaction Dianion [Boc-N(-)-CHR-COO(-)] 2Na+ N_Alk N-Alkylation Dianion->N_Alk + CH3I (attack via N) O_Alk O-Alkylation (Ester Formation) Dianion->O_Alk + CH3I (attack via O)

Sources

Technical Support Center: Enhancing the Efficiency of Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use is due to its stability under many reaction conditions and its relatively mild removal. However, what appears to be a straightforward deprotection can often lead to challenges such as incomplete reactions, yield loss, and difficult purifications.

This technical support center provides a comprehensive guide to troubleshooting and optimizing the Boc deprotection step. It is designed to move beyond simple protocols by explaining the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during Boc deprotection in a direct question-and-answer format.

Issue 1: Incomplete or Slow Deprotection

Question: My Boc deprotection is sluggish or stalls before completion, even with standard acidic conditions. What could be the cause, and how can I drive the reaction to completion?

Answer: Incomplete Boc deprotection is a common issue that can stem from several factors related to reagents, reaction conditions, or the substrate itself.

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration too low, the reaction may not proceed to completion.[1] The rate of Boc cleavage can even have a second-order dependence on the acid's concentration, meaning a small drop in effective acidity can significantly slow the reaction.[2]

    • Solution: Consider gradually increasing the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, from 25% to 50%. For more resistant substrates, using neat TFA for a short period or switching to a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane may be effective.[3][4]

  • Reagent Quality: TFA is hygroscopic and can absorb water from the atmosphere, which reduces its acidity and efficacy.[1][5]

    • Solution: Always use fresh or properly stored reagents. If reagent degradation is suspected, use a fresh bottle of TFA.

  • Sub-optimal Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates require more forcing conditions.[1] Reactions performed at 0 °C to control side reactions may be particularly slow.[4]

    • Solution: First, ensure you are monitoring the reaction to completion via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction has stalled, allow it to stir longer at room temperature or warm it gently (e.g., to 40 °C).

  • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine can physically block the approach of the acid, slowing the reaction.[2][5]

    • Solution: These substrates often require more forcing conditions, such as higher acid concentration, elevated temperatures, or longer reaction times.

  • Poor Resin Swelling (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin support does not swell properly in the reaction solvent, the acidic reagent cannot efficiently access all the reaction sites, leading to incomplete deprotection.[2]

    • Solution: Ensure the chosen solvent system is appropriate for the resin being used. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, which may result in lower purity for some peptides.[2]

G start Incomplete Deprotection Observed reagent Check Reagent Quality (Fresh TFA/HCl?) start->reagent reagent->start Reagents Degraded (Replace & Retry) conditions Adjust Reaction Conditions reagent->conditions Reagents OK acid Increase Acid Strength/ Concentration conditions->acid Increase Time/Temp No Improvement complete Reaction Complete conditions->complete Increased Time/Temp Works substrate Consider Substrate Effects (Steric Hindrance?) acid->substrate Still Incomplete acid->complete Works substrate->complete Forcing Conditions Work

Troubleshooting flowchart for incomplete Boc deprotection.

Issue 2: Formation of Side Products

Question: I am observing side products after my Boc deprotection. What could be causing this?

Answer: The formation of side products is most often linked to the highly reactive tert-butyl cation (t-Bu⁺) intermediate generated during the acidic cleavage of the Boc group.[6][7] This powerful electrophile can attack any nucleophilic sites on your deprotected molecule, leading to unwanted alkylation.[8][9]

  • Susceptible Residues: In peptide chemistry, amino acid residues with nucleophilic side chains are particularly vulnerable.[6][7]

    • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[6]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[7]

    • Cysteine (Cys) & Tyrosine (Tyr): The free thiol and activated phenolic ring are also targets for alkylation.[6][7]

  • Prevention with Scavengers: The most effective strategy to prevent these side reactions is to add "scavengers" to the deprotection mixture.[7] Scavengers are nucleophilic reagents that are either more reactive or present in a much higher concentration than the sensitive residues of your substrate.[6] They act by trapping the tert-butyl cation before it can react with your product.[7]

ScavengerTypical ConcentrationPrimary Target(s) / Function
Triisopropylsilane (TIS) 1-5% (v/v)General purpose; reduces the tert-butyl cation. Very effective.[7]
Water (H₂O) 1-5% (v/v)Traps the cation to form tert-butanol.[7]
Thioanisole 1-5% (v/v)Protects Met and Trp residues.[7]
Anisole 1-5% (v/v)Protects Trp and Tyr residues.[10]
1,2-Ethanedithiol (EDT) 1-2.5% (v/v)Protects Cys residues.
Dithiothreitol (DTT) 1-5% (w/v)General reducing scavenger, useful for Cys and Met.[10]

Issue 3: Difficult Work-up and Product Isolation

Question: The work-up is messy, I'm getting emulsions, or my product is difficult to isolate from the reaction mixture. What can I do?

Answer: Work-up procedures can be challenging, especially if the deprotected amine salt has unusual solubility properties.

  • Standard Work-up: The typical procedure involves removing the volatile acid (TFA) and solvent (DCM) under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a non-polar solvent like toluene is often effective.[1] To obtain the free amine, the resulting salt is dissolved in an organic solvent and washed with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.[3]

  • Problem: Emulsions or Water-Soluble Products: If your product has some water solubility, vigorous washing with aqueous base can lead to emulsions and product loss.

    • Solution 1: Basic Ion-Exchange Resin: After evaporating the TFA/DCM, dissolve the crude salt in a solvent like methanol and add a basic resin (e.g., Amberlyst A-21).[11] Stir for 30-60 minutes, then filter off the resin and concentrate the filtrate. This avoids an aqueous work-up entirely.[12]

    • Solution 2: Precipitation as HCl Salt: If using HCl for deprotection (e.g., 4M HCl in dioxane), the product often precipitates directly from the reaction mixture as the hydrochloride salt.[3] This solid can be collected by filtration and washed with a non-polar solvent like diethyl ether, providing a simple and clean isolation.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right deprotection method for my substrate?

The optimal method depends on the overall structure of your molecule, particularly its sensitivity to acid. A decision-making workflow can help guide your choice.

G start Start: Choose Boc Deprotection Method acid_labile Is the substrate sensitive to strong acid? start->acid_labile nucleophiles Are nucleophilic residues (Trp, Met, Cys, Tyr) present? acid_labile->nucleophiles No method_alternative Alternative Methods: - Thermal Deprotection - Enzymatic Cleavage - Other mild reagents acid_labile->method_alternative Yes method_tfa Standard: 25-50% TFA in DCM at 0°C to RT nucleophiles->method_tfa No method_tfa_scav Recommended: 25-50% TFA in DCM + Scavengers (TIS, H₂O, etc.) nucleophiles->method_tfa_scav Yes method_mild_acid Milder Acid: 4M HCl in Dioxane or Dilute TFA

Decision workflow for choosing a Boc deprotection method.

Q2: How can I monitor the reaction progress effectively?

Monitoring the reaction is crucial to avoid over-exposure to harsh conditions and to ensure completion.[3]

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a lower Rf value.

  • LC-MS: Provides more definitive evidence of product formation by confirming the expected mass. It is especially useful for complex molecules or when TLC is ambiguous.[3]

  • Visualization: If your compounds are not UV-active, you can visualize the TLC plate with a stain. Ninhydrin stain is particularly useful as it reacts with the newly formed primary or secondary amine to produce a distinct purple or yellow spot, while the Boc-protected starting material remains colorless.[1]

Q3: Are there alternatives to acidic deprotection?

Yes, while less common, alternative methods exist for substrates that cannot tolerate any acid.

  • Thermal Deprotection: Simply heating the Boc-protected compound, sometimes in a solvent like water or in a continuous flow reactor, can cause thermolytic cleavage of the Boc group.[13][14]

  • Mild Reagent Systems: Methods using reagents like oxalyl chloride in methanol have been reported for mild and selective deprotection.[15][16]

  • Enzymatic Deprotection: For certain substrates, specific enzymes can be used to cleave tert-butyl esters selectively in the presence of a Boc group, offering excellent chemoselectivity under neutral pH conditions.[17]

Part 3: Key Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is suitable for most common substrates.[1]

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (if necessary): If the substrate contains sensitive residues (e.g., Trp, Met), add the appropriate scavenger(s) (e.g., 2-5% TIS/H₂O).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to reach a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor progress by TLC or LC-MS every 15-30 minutes. Reactions are typically complete within 30 minutes to 2 hours.[3]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.[1] The resulting amine trifluoroacetate salt can often be used directly in the next step.

    • To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

Protocol 2: Monitoring Reaction Progress by TLC

  • Preparation: Prepare a TLC chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate/hexanes or DCM/methanol that gives the starting material an Rf of ~0.5).

  • Spotting: On a TLC plate, apply three separate spots:

    • SM: A dilute solution of the starting Boc-protected material.

    • CO: A co-spot containing both the starting material and the reaction mixture.

    • RXN: The reaction mixture (quench a small aliquot with a drop of methanol before spotting).

  • Elution: Develop the TLC plate in the prepared chamber.

  • Visualization:

    • Visualize the plate under a UV lamp if the compounds are UV-active.

    • Stain the plate with a ninhydrin solution and gently heat. A successful deprotection will show the disappearance of the starting material spot (SM) and the appearance of a new, more polar spot (lower Rf) in the reaction lane (RXN) that turns purple or yellow with ninhydrin.[1]

Part 4: Mechanistic Insight

Understanding the reaction mechanism is key to troubleshooting. The acid-catalyzed deprotection proceeds through a stable carbocation intermediate, which is the root cause of most side reactions.

G sub R-NH-Boc protonated Protonated Carbamate sub->protonated 1. Protonation h_plus + H⁺ carbamic_acid Carbamic Acid (R-NH-COOH) protonated->carbamic_acid 2. Fragmentation tbu_plus_node t-Bu⁺ tbu_plus + tert-Butyl Cation (t-Bu⁺) amine_salt Amine Salt (R-NH₃⁺) carbamic_acid->amine_salt 3. Decarboxylation & Protonation co2 + CO₂ side_product Side Product (Alkylation) tbu_plus_node->side_product Reacts with Substrate trapped Trapped Cation tbu_plus_node->trapped Reacts with Scavenger scavenger Scavenger

Mechanism of acid-catalyzed Boc deprotection and the role of scavengers.

The process begins with the protonation of the Boc group's carbonyl oxygen by an acid like TFA.[18][19] This is followed by the fragmentation of the C-O bond, which releases a stable tert-butyl cation and forms a carbamic acid intermediate.[10][20] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[18][20] The resulting free amine is then protonated by the excess acid in the medium to form the final amine salt.[19]

References

  • Benchchem. Troubleshooting Guide for Boc Deprotection: A Technical Support Center.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Benchchem. Experimental procedure for deprotection of Boc-protected amines.
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry.
  • Benchchem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Benchchem. Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. Side reactions of Boc deprotection with scavengers.
  • Benchchem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Fisher Scientific. Amine Protection / Deprotection.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Benchchem. Technical Support Center: Challenges in Boc Deprotection with Acid-Sensitive Substrates.
  • Benchchem. Troubleshooting Boc Deprotection: A Technical Support Guide.
  • Benchchem. Troubleshooting incomplete Boc deprotection of N-methylated methionine.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Benchchem. The Chemistry of the Boc Protecting Group.
  • ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Hebei Boze Chemical Co.,Ltd. BOC deprotection.
  • ResearchGate. Any suggestion on Boc deprotection without using acid?
  • ResearchGate. Boc deprotection conditions tested.
  • ACS Publications. Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety.

Sources

Technical Support Center: Purification of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals navigating the complexities of N-methylated amino acid purification. The introduction of a methyl group on the alpha-amino nitrogen imparts unique physicochemical properties that can enhance the therapeutic potential of peptides but also introduces significant challenges in their purification. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the purification of N-methylated amino acids and peptides, particularly with High-Performance Liquid Chromatography (HPLC).

Q1: My HPLC chromatogram shows poor peak shape (tailing or fronting) for my N-methylated product. What are the likely causes and how can I fix it?

Probable Causes & Solutions:

Poor peak shape is a common issue that can compromise resolution and the accuracy of quantification.[1] The causes can range from interactions with the stationary phase to issues with the mobile phase or the sample itself.

  • Secondary Interactions with Residual Silanols: The silica backbone of many reversed-phase columns has free silanol groups that can interact with basic compounds, including the amine (or imine) group of amino acids, leading to peak tailing. While N-methylation reduces the basicity of the amino group, interactions can still occur.

    • Solution:

      • Use a Low-pH Mobile Phase: Adding an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to the mobile phase will protonate the residual silanols, minimizing secondary interactions.[2]

      • Choose an End-Capped Column: Modern, high-purity, end-capped silica columns have a much lower concentration of free silanols and are highly recommended for separating amine-containing compounds.

      • Increase Buffer Concentration: If using a buffered mobile phase, ensure the buffer concentration is adequate (typically 25-50 mM) to maintain a consistent pH and minimize interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample load for your column.

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause distorted peaks.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.

Summary of HPLC Troubleshooting for Poor Peak Shape:

Probable CauseObservationRecommended Solution
Secondary Silanol Interactions Peak TailingAdd 0.1% TFA to the mobile phase; use an end-capped column.
Column Overload Peak FrontingReduce sample concentration and/or injection volume.
Sample Solvent Mismatch Split or distorted peaksDissolve the sample in the initial mobile phase.
Column Void or Contamination Broad peaks, increased backpressureBack-flush the column; replace the column if necessary.[3]
Q2: I'm having difficulty separating my N-methylated amino acid from its non-methylated precursor. How can I improve the resolution?

Probable Causes & Solutions:

The addition of a single methyl group results in a subtle change in hydrophobicity, making the separation from the parent amino acid challenging.

  • Insufficient Chromatographic Selectivity: The column and mobile phase conditions may not be optimal for resolving compounds with such similar structures.

    • Solution:

      • Optimize the Gradient: A shallower gradient will increase the residence time of the analytes on the column, often improving the resolution of closely eluting peaks.

      • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try methanol, or a combination of both.

      • Select a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, may offer a different selectivity that can resolve the two compounds. Consider a high-purity C18 column as a starting point.

  • Derivatization to Enhance Separation: Introducing a chemical tag can exaggerate the differences between the primary and secondary amines, facilitating separation.

    • Solution: Pre-column derivatization with a reagent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be effective.[4] The derivatized products will have significantly different retention times on a reversed-phase column.

Q3: My crude product after synthesis is a complex mixture with many side-product peaks, making purification extremely difficult. How can I minimize these impurities?

Probable Causes & Solutions:

The complexity of the crude product is often a direct result of side reactions during the synthesis and N-methylation steps.[2]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring intermediate (aspartimide), especially under basic conditions used for Fmoc deprotection.[5][6] This can lead to the formation of α- and β-peptide isomers, which are very difficult to separate from the desired product.[7]

    • Solution:

      • Use Optimized Deprotection Conditions: Adding an agent like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can suppress aspartimide formation.[8]

      • Employ Sterically Hindered Protecting Groups: Using protecting groups on the aspartate side chain that are more sterically demanding can inhibit the formation of the aspartimide ring.[8][9]

  • Incomplete Methylation or Over-methylation: Steric hindrance around the amine can lead to incomplete methylation. Conversely, some side chains (e.g., Lys, Asn, Gln) can be methylated under certain conditions.

    • Solution: Carefully optimize the N-methylation reaction time and stoichiometry of reagents. Monitor the reaction progress using a rapid analytical method like LC-MS. For amino acids with reactive side chains, ensure they are appropriately protected.

Decision Tree for Minimizing Synthesis-Related Impurities:

start Complex Crude Product q1 Does the sequence contain Asp? start->q1 sol1 Use HOBt in deprotection or a sterically hindered Asp protecting group. q1->sol1 Yes q2 Are there peaks corresponding to unmethylated or over-methylated species? q1->q2 No a1_yes Yes a1_no No sol1->q2 sol2 Optimize methylation reaction time and reagent stoichiometry. Ensure proper side-chain protection. q2->sol2 Yes end Proceed to Optimized Purification q2->end No a2_yes Yes a2_no No sol2->end

Caption: Decision tree for addressing common synthesis-related impurities.

Frequently Asked Questions (FAQs)

What are the key physicochemical changes in an amino acid upon N-methylation that affect purification?

N-methylation introduces several key changes:

  • Increased Lipophilicity: The addition of a methyl group generally increases the hydrophobicity of the amino acid.[10] This leads to a longer retention time in reversed-phase HPLC.

  • Loss of a Hydrogen Bond Donor: The replacement of a proton with a methyl group on the nitrogen atom eliminates its ability to act as a hydrogen bond donor. This can significantly alter the conformation and intermolecular interactions of peptides.

  • Change in Basicity (pKa): The N-methyl group is electron-donating, which slightly increases the basicity (raises the pKa) of the α-amino group. However, studies on the arginine side chain show that methylation does not significantly affect its pKa.[11] This change in the alpha-amino pKa can influence its charge state at a given pH, which can be exploited in ion-exchange chromatography.

  • Increased Solubility: Interestingly, while lipophilicity increases, N-methylation can also lead to an increase in aqueous solubility in some cases.[12]

How do I detect N-methylated amino acids during and after purification?

Detection can be challenging because the secondary amine of an N-methylated amino acid does not react with common visualization reagents like ninhydrin.[13]

  • UV Detection: If the amino acid or peptide has a UV-active protecting group (e.g., Fmoc) or contains aromatic residues (e.g., Phe, Tyr, Trp), UV detection (typically at 214 nm for the peptide backbone and 280 nm for aromatic side chains) is a straightforward method.[5]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for both identifying and quantifying your N-methylated product. It provides mass information that confirms the presence of the methyl group.

  • Evaporative Light Scattering Detector (ELSD): For compounds without a chromophore, ELSD is a useful alternative as it detects any non-volatile analyte.

  • Pre-column Derivatization: As mentioned in the troubleshooting section, derivatizing the crude mixture with a UV-active or fluorescent tag that reacts with both primary and secondary amines allows for sensitive detection. Reagents like N-alpha-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2) can be used for this purpose.[14][15]

What are the best HPLC columns for purifying N-methylated amino acids?

The choice of column is critical for a successful separation.

  • Reversed-Phase (RP) Columns:

    • C18 Columns: A high-purity, end-capped C18 column is the workhorse for peptide and amino acid purification. They provide excellent hydrophobic retention.

    • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions with aromatic N-methylated amino acids.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to reduce secondary interactions with basic analytes and provide different selectivity.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be a powerful tool for separating N-methylated from non-methylated amino acids due to the slight difference in their pKa values.[16][17] Cation-exchange chromatography is typically used, where at a low pH, both compounds are positively charged but may have slightly different affinities for the stationary phase.

General HPLC Purification Workflow:

start Crude N-methylated Amino Acid/Peptide step1 Analytical HPLC/LC-MS to assess purity and identify components start->step1 step2 Method Development: - Column Selection (e.g., C18) - Mobile Phase Optimization - Gradient Adjustment step1->step2 step3 Preparative HPLC Purification step2->step3 step4 Fraction Analysis by Analytical HPLC/LC-MS step3->step4 step5 Pooling of Pure Fractions step4->step5 step6 Solvent Removal (Lyophilization) step5->step6 end Pure N-methylated Product step6->end

Caption: A typical workflow for the purification of N-methylated compounds.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC for N-Methylated Peptides
  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm for analytical; 21.2 x 150 mm, 5 µm for preparative).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min for analytical; 20 mL/min for preparative.

  • Detection: 214 nm and 280 nm.

  • Gradient: A typical starting gradient would be 5-65% B over 30 minutes. This should be optimized based on the retention time of your compound of interest from an initial scouting run. A shallower gradient around the elution time of your product will improve resolution.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, use a minimal amount of a stronger solvent like DMSO.

Protocol 2: Pre-column Derivatization with FDNP-Val-NH2 for Enhanced Detection and Separation[16]
  • Sample Preparation: Dissolve the amino acid sample (approx. 2.5 µmol) in 100 µL of 0.5 M NaHCO₃.

  • Derivatization: Add 400 µL of a 1% solution of FDNP-Val-NH₂ in acetone.

  • Incubation: Incubate the mixture for 90 minutes at 40°C.

  • Acidification: After cooling, acidify the reaction with 2 M HCl to approximately pH 4.

  • Dilution & Injection: Dilute the sample with methanol and inject it into the HPLC system.

  • Chromatographic Conditions: Use a reversed-phase ODS (C18) column with a TFA/water and TFA/acetonitrile mobile phase system. The derivatives can be detected by UV at 340 nm.

References

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC. [Link]

  • Amino acid structure and classifications. Khan Academy. [Link]

  • Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]

  • Separation and Detection of Amino Acids. BIOC2580: Introduction to Biochemistry*. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. University of Kaposvár. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. [Link]

  • Effect of methylation on the side-chain pK a value of arginine. PMC. [Link]

  • Method for crystallization of amino acids.
  • HPLC Troubleshooting Guide. restek.com. [Link]

  • Method for the N-demethylation of N-methyl heterocycles.
  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry. [Link]

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis and Drug Discovery Blog. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC. [Link]

  • Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. [Link]

  • Incorporation of an N-methyl Amino Acid into a Template Peptide Alters Anisotropy in the Crystal Growth of Gold Nanoparticles Synthesized by the Peptide Template Method. Bentham Science. [Link]

  • Which HPLC column should be used to separate a mixture of amino acids? Bayt.com. [Link]

  • Ion chromatography and ion chromatography / mass spectrometry as a complementary analysis technique for amino acid analysis in food. Griffith Research Online. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. onlinelibrary.wiley.com. [Link]

  • Crystallization of Amino Acids. GEA. [Link]

  • Separation and Refining of Amino acids. DIAION. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of methylated amino acids during sequence analysis. Application to the Escherichia coli ribosomal protein L11. PubMed. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. CORE. [Link]

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

Sources

Technical Support Center: Solid-Phase Peptide Synthesis with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of incorporating sterically hindered amino acids into your peptide sequences. Our goal is to equip you with the knowledge to overcome common synthetic challenges, ensuring the successful and efficient production of your target peptides.

Troubleshooting Guide: Overcoming Difficult Couplings and Aggregation

This section addresses specific issues encountered during the synthesis of peptides containing hindered amino acids, such as Aib (α-aminoisobutyric acid), N-methylated amino acids, and β-branched residues (Val, Ile).

Issue 1: Incomplete or Slow Coupling Reactions

Symptoms:

  • Positive Kaiser or TNBS test after a coupling step, indicating unreacted free amines.

  • Presence of deletion sequences in the final crude peptide analysis (LC-MS).

Root Cause Analysis: Steric hindrance from bulky side chains or N-methylation significantly slows down the kinetics of the coupling reaction.[1] The nucleophilicity of the N-terminal amine of the growing peptide chain is reduced, and the electrophilic activated carboxyl group of the incoming amino acid is sterically shielded.

Solutions & Protocols:

  • Elevate the Reaction Temperature: Increasing the temperature is a highly effective strategy to overcome the activation energy barrier of sterically hindered couplings.[2] This can be achieved through conventional heating or, more efficiently, with microwave-assisted SPPS.[3][4] Microwave heating provides rapid and uniform temperature elevation, often leading to dramatic improvements in coupling efficiency and crude peptide purity.[3][5]

    • Microwave Protocol: For sterically hindered amino acids, a coupling time of 20 minutes at 75°C is a good starting point.[3] For particularly difficult sequences, temperatures up to 86°C for coupling (10 minutes) and deprotection (2.5 minutes) have been shown to be effective.[5]

  • Utilize High-Efficiency Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient for hindered couplings.[6] Uronium/aminium-based reagents are generally more potent.

Coupling ReagentKey Features & Recommendations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly effective for hindered amino acids due to its rapid activation and resistance to racemization.[7] Often the reagent of choice for difficult couplings.
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Similar in efficacy to HATU and a more cost-effective alternative.
PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A well-established phosphonium-based reagent, effective for many hindered couplings.[7]
COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)A third-generation uronium salt that is highly efficient and minimizes racemization.
  • Increase Reagent Concentration and Equivalents: For challenging couplings, increasing the concentration of the amino acid and coupling reagent to 0.5 M can be beneficial.[8] Using a higher excess of reagents (e.g., 5 equivalents of amino acid and coupling reagent) can also drive the reaction to completion.[7]

  • Double Coupling: If a single coupling is incomplete, repeating the coupling step with fresh reagents is a common and effective strategy.[7][8] This is particularly useful for couplings immediately following a proline residue or when incorporating multiple identical hindered residues in a row.[8]

Issue 2: On-Resin Aggregation

Symptoms:

  • Shrinking of the resin beads.[7]

  • Poor solvent flow in continuous-flow synthesizers.[7]

  • Incomplete Fmoc deprotection and coupling steps, often leading to a sudden drop in synthetic yield.

  • False-negative results with colorimetric tests like ninhydrin.[7]

Root Cause Analysis: As the peptide chain elongates, it can adopt secondary structures (like β-sheets) that lead to inter- and intra-chain hydrogen bonding. This causes the peptide-resin matrix to collapse and become poorly solvated, rendering reactive sites inaccessible.[9] This is a sequence-dependent issue, often exacerbated by hydrophobic residues.[9][10]

Solutions & Protocols:

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: These are dipeptides where a Ser, Thr, or Cys residue is reversibly protected as an oxazolidine or thiazolidine ring system.[9] This introduces a "kink" in the peptide backbone, mimicking proline and effectively disrupting the formation of secondary structures.[7][9] They are introduced in the same manner as standard amino acid derivatives.[7]

    • Dmb/Hmb Amino Acids: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone amide nitrogen of a residue (often Gly) can also break up secondary structures.[7] However, this creates a hindered secondary amine that requires a more potent coupling method for the subsequent amino acid addition.[7]

  • Optimize Resin and Solvent Selection:

    • Resin Choice: For hydrophobic or aggregation-prone sequences, low-loading resins are recommended to increase the distance between peptide chains.[7][11] Resins with good swelling properties in polar aprotic solvents, such as those based on polyethylene glycol (PEG), can also help maintain solvation.[7][12]

    • "Magic Mixture" Solvent: A solvent system composed of DCM/DMF/NMP (1:1:1) can improve solvation for hydrophobic peptides.[9] The addition of chaotropic salts like LiCl or KSCN can also help disrupt aggregation.[7]

  • Elevated Temperatures: As with difficult couplings, increasing the temperature can help to break up aggregated structures and improve reaction kinetics.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for incorporating Aib (α-aminoisobutyric acid)?

A1: Aib is a highly hindered amino acid, and its incorporation often requires robust coupling conditions.[13] HATU is widely considered one of the most effective coupling reagents for Aib due to its high reactivity.[7] Microwave-assisted synthesis at elevated temperatures (e.g., 75°C) in conjunction with HATU or DIC/Oxyma has been shown to be highly successful, enabling efficient coupling in a short time frame.[14]

Q2: How can I prevent racemization when using high temperatures?

A2: While elevated temperatures are beneficial, they can increase the risk of racemization, particularly for sensitive amino acids like Cys and His.[5] To mitigate this:

  • Use coupling reagents known to suppress racemization, such as COMU® or HATU with an additive like HOBt.

  • Minimize the pre-activation time of the amino acid before adding it to the resin.

  • For particularly sensitive residues, consider performing the coupling at a lower temperature or for a shorter duration, and then performing a second coupling if necessary.

Q3: My peptide contains a sequence of multiple N-methylated amino acids. What is the best strategy?

A3: Synthesizing peptides with multiple N-methylated residues is challenging due to the steric hindrance of the secondary amine.[13] A combination of strategies is often necessary:

  • Microwave-Assisted Synthesis: This is highly recommended to provide the energy needed for the coupling to proceed efficiently.[14]

  • Potent Coupling Reagents: HATU or PyBrOP® are often required to acylate the hindered secondary amine.[7]

  • Extended Coupling Times: Even with microwave assistance, longer coupling times (e.g., 20-30 minutes) may be necessary.[3]

  • Careful Monitoring: It is crucial to monitor the completion of each coupling step, for example, using a TNBS test.

Q4: When should I choose a low-loading vs. a high-loading resin?

A4: The choice of resin loading is critical for managing steric hindrance and aggregation.

  • Low-Loading Resins (0.1-0.4 mmol/g): Recommended for long peptides (>30 amino acids), sequences known to aggregate, or peptides containing multiple hindered amino acids.[11][15] The lower density of peptide chains on the resin minimizes intermolecular interactions.

  • High-Loading Resins (0.5-1.0 mmol/g): Suitable for shorter, non-problematic peptide sequences where maximizing yield per gram of resin is a priority.

Q5: Can I use DBU for Fmoc deprotection in sequences with hindered amino acids?

A5: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base than piperidine and can be more effective for removing the Fmoc group from sterically hindered N-termini.[16] However, DBU should be used with caution as it can promote side reactions, most notably aspartimide formation if Asp residues are present in the sequence.[16][17] If used, it is often in a mixture with a small amount of piperidine to scavenge the dibenzofulvene byproduct.[16]

Visualizing Workflows and Concepts

Decision-Making Flowchart for Difficult Couplings

This diagram outlines a logical progression for troubleshooting incomplete coupling reactions.

Difficult_Coupling_Workflow start Positive Kaiser/TNBS Test (Incomplete Coupling) strategy1 Strategy 1: Re-couple start->strategy1 strategy2 Strategy 2: Optimize Conditions start->strategy2 strategy3 Strategy 3: Advanced Reagents start->strategy3 action1a Perform Double Coupling (Fresh Reagents) strategy1->action1a action2a Increase Temperature (Conventional or Microwave) strategy2->action2a action2b Increase Reagent Concentration / Equivalents strategy2->action2b action3a Switch to High-Potency Coupling Reagent (e.g., HATU, COMU) strategy3->action3a check1 Re-test with Kaiser/TNBS action1a->check1 check2 Re-test with Kaiser/TNBS action2a->check2 action2b->check2 check3 Re-test with Kaiser/TNBS action3a->check3 check1->strategy2 Positive success Proceed to Deprotection check1->success Negative check2->strategy3 Positive check2->success Negative check3->success Negative failure Consider Sequence Redesign or Alternative Strategy (e.g., Fragment Condensation) check3->failure Positive

Caption: A troubleshooting workflow for incomplete coupling reactions.

Mechanism of Action: Aggregation Disruption

This diagram illustrates how structure-breaking elements prevent on-resin aggregation.

Aggregation_Disruption cluster_0 Standard SPPS cluster_1 SPPS with Structure Breakers p1 Peptide Chain 1 (Linear) p2 Peptide Chain 2 (Linear) p1->p2 β-Sheet Formation (H-Bonds) aggregation On-Resin Aggregation p2->aggregation m1 Peptide Chain 1 + Pseudoproline m2 Peptide Chain 2 + Pseudoproline m1->m2 Disrupted H-Bonding solvation Improved Solvation m2->solvation

Caption: Comparison of peptide chain interactions with and without structure-disrupting elements.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Microwave heating in solid-phase peptide synthesis. (2012). Chemical Society Reviews. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • SYNTHESIS NOTES. (n.d.). AAPPTec. [Link]

  • SPPS Resins Explained: A Complete Guide. (2023). CEM Corporation. [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2020). Journal of Medicinal Chemistry. [Link]

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. [Link]

  • Peptide Synthesis Strategies. (2022). AmbioPharm. [Link]

  • Methods for Removing the Fmoc Group. (2001). Methods in Molecular Biology. [Link]

  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (2002). Synthesis. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]

  • Polypeptide formation in clusters of β-alanine amino acids by single ion impact. (2020). Nature Communications. [Link]

  • Solid-phase peptide synthesis at elevated temperatures: a search for and optimized synthesis condition of unsulfated cholecystokinin-12. (2000). Journal of Peptide Research. [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? (2015). ResearchGate. [Link]

  • How to choose the right resin functionality for solid phase peptide synthesis. (2023). Biotage. [Link]

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.). CEM Corporation. [Link]

  • Evolution of branched peptides as novel biomaterials. (2024). Journal of Materials Chemistry B. [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). The Journal of Organic Chemistry. [Link]

  • Universal peptide synthesis via solid-phase methods fused with chemputation. (2024). Nature Chemistry. [Link]

  • Solid Phase Peptide Synthesis Help. (2022). Reddit. [Link]

  • Procedures to Improve Difficult Couplings. (2001). Methods in Molecular Biology. [Link]

  • Resins for peptide amide synthesis. (2006). ResearchGate. [Link]

  • Rapid peptide synthesis at elevated temperatures. (2018).
  • Methods for Removing the Fmoc Group. (1994). In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press. [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. (2014). Methods in Molecular Biology. [Link]

  • Principles and Practice of Solid-Phase Peptide Synthesis. (2002). In: Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (n.d.). CD Formulation. [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). Reaction Chemistry & Engineering. [Link]

  • Method for synthesizing peptides containing N-substituted amino acids. (2020).
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

Sources

Technical Support Center: Preventing Racemization During Boc-Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with maintaining stereochemical integrity during the coupling of tert-butyloxycarbonyl (Boc)-protected amino acids. Here, we will move beyond simple procedural lists to provide in-depth, mechanism-based troubleshooting and proactive strategies to ensure the optical purity of your synthetic peptides.

Part 1: The Core Problem - Understanding the "Why" of Racemization

Before troubleshooting, it is crucial to understand the underlying chemical mechanism responsible for the loss of stereochemical purity. During peptide bond formation, the carboxylic acid of the incoming Boc-amino acid must be activated to facilitate nucleophilic attack by the N-terminal amine of the peptide chain. This activation, however, makes the proton on the α-carbon acidic and susceptible to abstraction by a base.[1]

The primary pathway for racemization of N-α-urethane-protected amino acids, including Boc-amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[2][3]

  • Activation : A coupling reagent activates the C-terminal carboxyl group.

  • Cyclization : The carbonyl oxygen of the Boc protecting group attacks the activated carboxyl group, forming the planar, achiral oxazolone ring.

  • Tautomerization & Reprotonation : The oxazolone readily tautomerizes. When the ring opens upon attack by the amine component, protonation can occur from either face of the planar intermediate, leading to a mixture of L- and D-amino acid residues.[2]

The urethane protecting group of Boc-amino acids generally provides good protection against racemization because the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making the α-proton less acidic.[2] However, under certain conditions—especially with strong bases, over-activation, or prolonged reaction times—this side reaction can become significant.[2][4]

RacemizationMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Oxazolone Formation (Rate-Limiting for Racemization) cluster_2 Step 3: Nucleophilic Attack & Racemization A Boc-AA-OH B Activated Boc-AA* A->B Coupling Reagent C 5(4H)-Oxazolone (Planar, Achiral) B->C Base-catalyzed cyclization E Racemic Peptide Product (L- and D-isomers) C->E D Peptide-NH2 D->E Attack on Oxazolone

Caption: Mechanism of racemization via oxazolone formation.

Part 2: Troubleshooting Guide - Common Scenarios & Solutions

This section is structured in a question-and-answer format to directly address common issues observed in the lab.

Q1: I'm observing significant racemization. Could my coupling reagent be the problem?

A1: Absolutely. The choice of coupling reagent is one of the most critical factors influencing racemization.[4] Reagents can be broadly categorized, and their potential for racemization varies.

  • Carbodiimides (DCC, DIC, EDC): These are classic activators. While effective, they generate a highly reactive O-acylisourea intermediate that is prone to rearranging into the oxazolone.[5] Using a carbodiimide without an additive is a common cause of racemization .

  • Uronium/Aminium Salts (HBTU, HATU): These reagents are generally faster and lead to less racemization than carbodiimides alone because they rapidly convert the carboxylic acid to a less reactive, more stable active ester.[2][6] However, they require a base for activation, which can itself promote racemization.

    • HATU is often preferred over HBTU as it reacts faster and shows less epimerization, particularly for challenging couplings.[6]

  • Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, these form active esters and are very efficient. PyAOP, the HOAt analogue of PyBOP, can offer faster coupling rates.[2]

Troubleshooting Action: If you are using a carbodiimide like DIC, immediately incorporate an additive. If you are already using a uronium salt, evaluate your choice of base and reaction time.

Coupling Reagent ClassExamplesRacemization Risk (without additive)Key Consideration
Carbodiimides DCC, DIC, EDCHighRequires an additive (e.g., HOBt, Oxyma) to suppress racemization.[5][6]
Uronium/Aminium HBTU, TBTU, HATUModerateRequires a tertiary amine base. HATU is generally superior to HBTU for minimizing racemization.[6]
Phosphonium BOP, PyBOP, PyAOPLow to ModerateVery efficient, but like uronium salts, require a base. Can be more expensive.
Q2: I added HOBt, but I still see racemization. What's going wrong?

A2: While 1-hydroxybenzotriazole (HOBt) is a classic and effective racemization suppressant, it's not a silver bullet.[6] Here’s what could be happening:

  • The Role of HOBt: HOBt works by intercepting the highly reactive O-acylisourea intermediate (when using carbodiimides) to form an HOBt-active ester.[5] This ester is more stable and less prone to cyclizing into an oxazolone, but it is still reactive enough to couple with the amine. The key is that the rate of HOBt ester formation must be faster than the rate of oxazolone formation.

  • Superior Additives: For particularly sensitive amino acids, HOBt may not be sufficient.

    • HOAt (1-Hydroxy-7-azabenzotriazole): Accelerates coupling and suppresses racemization more effectively than HOBt.[2]

    • OxymaPure® (Ethyl cyano(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt that provides high coupling rates with low racemization.[2]

  • Pre-activation Time: Allowing the Boc-amino acid to "pre-activate" with the coupling reagent and base for too long before adding the amine component can lead to a buildup of the oxazolone intermediate.

Troubleshooting Action:

  • Switch from HOBt to OxymaPure or HOAt, especially for racemization-prone residues like Cys or His.[7]

  • Minimize pre-activation time. Ideally, add the coupling reagent mixture to the deprotected peptide-resin immediately.

Q3: Could the base I'm using be the culprit?

A3: Yes, the choice of base is critical, particularly when using uronium or phosphonium reagents which require it.[2][3] The base's role is to deprotonate the carboxylic acid, but an inappropriate base can also abstract the α-proton, directly causing racemization.[3]

  • Steric Hindrance is Key: A sterically hindered, non-nucleophilic base is ideal. It can deprotonate the carboxyl group but is too bulky to easily access the α-proton.

  • Basicity (pKa): A weaker base is generally preferred to minimize α-proton abstraction.[3]

Base Comparison:

  • Triethylamine (TEA): High basicity, low steric hindrance. High risk of racemization. Avoid using it.

  • N,N-Diisopropylethylamine (DIPEA/DIEA): Good steric hindrance, but still quite basic (pKa ~10.1).[3] It is widely used but can cause racemization in sensitive cases.

  • N-Methylmorpholine (NMM): Less basic (pKa ~7.4) than DIPEA, offering a good balance.[3]

  • 2,4,6-Collidine: Weaker base (pKa ~7.4) with significant steric hindrance.[3] It is an excellent choice for minimizing racemization but may lead to slower coupling reactions.[2][3]

Troubleshooting Action: If you are using DIPEA and observing racemization, switch to a weaker, hindered base like 2,4,6-collidine.[2][3]

Q4: I'm coupling Boc-His(Trt)-OH and the optical purity is very low. Is this a special case?

A4: Yes, certain amino acids are notoriously prone to racemization, with Histidine and Cysteine being primary examples.[7] The side chain of Histidine can participate in the reaction, accelerating racemization.

Recommended Strategy for Boc-His(Trt)-OH: The combination of DIC/HOBt is often recommended for coupling racemization-prone residues like Boc-His(Trt)-OH or Boc-Cys(Trt)-OH because it does not require an additional tertiary base, thereby removing a major contributor to racemization.[2]

Troubleshooting Action: For Boc-His(Trt)-OH, avoid uronium/phosphonium reagents that require a base. Use a carbodiimide/additive protocol. The use of COMU has also been reported to be effective for coupling Fmoc-His(Trt)-OH with minimal racemization and may be applicable.[2]

Part 3: Proactive Prevention - Recommended Protocols

Instead of troubleshooting, the best strategy is prevention. The following protocols are designed to minimize racemization from the outset.

Workflow start Start: Choose Coupling Protocol is_sensitive Is the Amino Acid racemization-prone? (e.g., His, Cys) start->is_sensitive protocol_dic Use Protocol 1: DIC / Oxyma (Base-Free) is_sensitive->protocol_dic Yes protocol_hatu Use Protocol 2: HATU / Collidine is_sensitive->protocol_hatu No end Proceed to Coupling protocol_dic->end protocol_hatu->end

Caption: Decision workflow for selecting a low-racemization protocol.

Protocol 1: Low-Racemization Coupling for Sensitive Residues (e.g., Boc-His, Boc-Cys)

This protocol utilizes the base-free conditions of a carbodiimide/additive system.

Reagents:

  • Boc-Amino Acid (1.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • OxymaPure® (1.2 eq)

  • Solvent: Anhydrous DMF or NMP

Methodology:

  • Resin Preparation: Ensure the N-terminal amine on the resin-bound peptide is deprotected and neutralized. Swell the resin in the reaction solvent.

  • Reagent Solution Preparation: In a separate vessel, dissolve the Boc-Amino Acid and OxymaPure® in the reaction solvent.

  • Initiate Coupling: Add the Boc-Amino Acid/OxymaPure® solution to the resin.

  • Add Activator: Add the DIC to the resin slurry.

  • Reaction: Mix at room temperature for 1-3 hours. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Wash: Once the reaction is complete, thoroughly wash the resin with DMF, DCM, and MeOH to remove byproducts and excess reagents.

Protocol 2: High-Efficiency Coupling for Standard Residues

This protocol uses a modern uronium salt with a sterically hindered, weak base to balance speed and safety.

Reagents:

  • Boc-Amino Acid (1.0 eq)

  • HATU (0.95 eq)

  • 2,4,6-Collidine (2.0 eq)

  • Solvent: Anhydrous DMF or NMP

Methodology:

  • Resin Preparation: Ensure the N-terminal amine on the resin-bound peptide is deprotected and neutralized. Swell the resin in the reaction solvent.

  • Reagent Solution Preparation: In a separate vessel, dissolve the Boc-Amino Acid and HATU in the reaction solvent.

  • Add Base: Add the 2,4,6-Collidine to the dissolved reagents. Do not let this solution sit for an extended period.

  • Initiate Coupling: Immediately add the complete activation mixture to the resin.

  • Reaction: Mix at room temperature. Couplings with HATU are often very fast (15-60 minutes). Monitor the reaction completion.

  • Wash: Once the reaction is complete, thoroughly wash the resin as described in Protocol 1.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Why is racemization less of a concern when coupling the first amino acid to the resin? A: The first amino acid is N-α-protected but does not have a peptide bond preceding it. The oxazolone mechanism requires the participation of the preceding amide bond's carbonyl group. Therefore, this pathway is not available.

  • Q: Does solvent polarity affect racemization? A: Yes. Polar aprotic solvents like DMF and NMP are standard, but solvent choice can influence reaction kinetics. Non-polar solvents like dichloromethane (DCM) can sometimes accelerate the formation of the initial O-acylisourea intermediate in carbodiimide reactions, potentially increasing the risk of racemization if an additive is not present or is slow to react.[5]

  • Q: How can I detect and quantify racemization in my final peptide? A: The most common method is to hydrolyze the peptide into its constituent amino acids and then analyze them using a chiral separation technique. This is typically done via chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after derivatizing the amino acids with a chiral reagent.

References

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Fujiwara, D., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Aapptec.com. [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Thieme. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. En.wikipedia.org. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid (Boc-N-methyl-GABA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the scale-up of this important building block. This molecule is a key intermediate in various pharmaceutical and chemical research applications, often serving as a protected form of an amino acid to prevent unwanted side reactions during complex syntheses.

This doc[1]ument moves beyond a simple recitation of procedural steps to offer a deeper understanding of the "why" behind the "how," ensuring your synthesis is not only successful but also robust and reproducible.

Synthesis Overview

The most common and scalable synthesis of this compound involves a two-step process starting from readily available precursors. The first step is the synthesis of the precursor, 4-(methylamino)butanoic acid hydrochloride, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 4-(Methylamino)butanoic acid hydrochloride

Several methods exist for the synthesis of this precursor, including:

  • Hydrolysis of N-methyl-2-pyrrolidone: This is a common and high-yielding method where N-methyl-2-pyrrolidone is refluxed with concentrated hydrochloric acid.

  • Alk[2][3]ylation of Butyric Acid Derivatives: This involves reacting a butyric acid derivative with methylamine.

  • Red[4]uctive Amination: Starting from a butyric aldehyde, reductive amination with methylamine can yield the desired product.

Step[4] 2: Boc Protection of 4-(Methylamino)butanoic acid

The protection of the secondary amine is typically achieved by reacting 4-(methylamino)butanoic acid hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reac[5][6]tion introduces the acid-labile Boc protecting group, which is stable under many reaction conditions but can be easily removed with mild acid.

Below is[][8] a visual representation of the overall synthetic workflow:

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Boc Protection NMP N-methyl-2-pyrrolidone Precursor 4-(Methylamino)butanoic acid hydrochloride NMP->Precursor Reflux HCl Conc. HCl HCl->Precursor FinalProduct This compound Precursor->FinalProduct Reaction Boc2O (Boc)₂O Boc2O->FinalProduct Base Base (e.g., Et₃N) Base->FinalProduct

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem 1: Low Yield in the Synthesis of 4-(Methylamino)butanoic acid hydrochloride

Question: I am getting a very low yield after the hydrolysis of N-methyl-2-pyrrolidone with concentrated HCl. What could be the issue?

Answer:

Several factors can contribute to low yields in this step. Let's break down the most common culprits:

  • Incomplete Reaction: The hydrolysis of the lactam ring in N-methyl-2-pyrrolidone requires harsh conditions.

    • Causality: Insufficient reaction time or temperature will lead to unreacted starting material. The literature suggests refluxing at high temperatures (around 165°C) for several hours (e.g., 9 hours or more).

    • [2][3]Solution: Ensure your reaction is maintained at the specified reflux temperature for the full duration. Consider monitoring the reaction by TLC or NMR to confirm the disappearance of the starting material.

  • Loss of Product During Workup: The product is a water-soluble hydrochloride salt.

    • Causality: Excessive washing with aqueous solutions or using a highly polar solvent for extraction can lead to significant product loss.

    • Solution: After removing the excess HCl under reduced pressure, the remaining solid should be crystallized from a cold, less polar solvent like acetone. Minimize [2][3]the use of water during any transfer steps.

  • Sub-optimal Reagent Concentration: The concentration of hydrochloric acid is critical.

    • Causality: Using a less concentrated HCl solution will slow down the reaction rate and may not be sufficient to drive the reaction to completion.

    • Solution: Use concentrated hydrochloric acid as specified in established protocols.

Pr[2][3]oblem 2: The Boc-Protection Reaction is Sluggish or Incomplete

Question: My Boc-protection reaction is not going to completion, even after extended reaction times. What's going wrong?

Answer:

Incomplete Boc-protection is a frequent hurdle. Here’s a systematic approach to troubleshooting:

  • Base Selection and Stoichiometry: The base plays a crucial role in deprotonating the amine, making it nucleophilic enough to attack the (Boc)₂O.

    • [9]Causality: An insufficient amount of base, or a base that is too weak, will result in a slow or incomplete reaction. For the hydrochloride salt starting material, you will need at least two equivalents of base: one to neutralize the HCl salt and another to facilitate the reaction.

    • Solution: Use a suitable base like triethylamine (Et₃N) or sodium hydroxide. Ensure yo[9]u are using the correct stoichiometry. For zwitterionic starting materials, which can be poorly soluble, the choice of solvent and base is even more critical.

  • Rea[10]gent Quality: The stability of di-tert-butyl dicarbonate can be a factor.

    • Causality: (Boc)₂O can degrade over time, especially if not stored properly (it should be kept refrigerated).

    • Solution: Use fresh or properly stored (Boc)₂O. If in doubt, it's often best to open a new bottle.

  • Solvent System: The choice of solvent can impact reaction rates.

    • Causality: The starting material and reagents need to be adequately solubilized for the reaction to proceed efficiently.

    • Solution: A mixture of solvents, such as dioxane/water or THF/water, is often used to dissolve both the amino acid salt and the (Boc)₂O.

Pr[11][12]oblem 3: My Final Product is an Oil and Difficult to Purify

Question: After the workup of the Boc-protection step, I'm left with an oil that is difficult to handle and purify by crystallization. What are my options?

Answer:

Obtaining an oily product is a common issue with Boc-protected amino acids. Here are two effective strategies:

  • DCHA Salt Formation: Conversion to a dicyclohexylamine (DCHA) salt is a classic and highly effective method for solidifying oily Boc-amino acids.

    • [9][11]Causality: The DCHA salt often forms a stable, crystalline solid that is much easier to handle and purify by recrystallization.

    • Solution: Dissolve the oily product in a suitable solvent like ether and add one equivalent of dicyclohexylamine. The salt will typically precipitate out and can be collected by filtration.

  • See[11]d Crystal and Pulping Method: This technique can induce crystallization.

    • Causality: Sometimes, crystallization is kinetically hindered. Introducing a seed crystal can provide a nucleation site for crystal growth.

    • Solution: If you have a small amount of solid product from a previous batch, add it as a seed crystal to the oil. Allow it to stand, and once solidification begins, add a weak polar solvent and stir (pulping) to encourage further crystallization.

Pr[13]oblem 4: I am Observing Significant Side Products in my Reaction

Question: I'm seeing unexpected peaks in my NMR and LC-MS analysis of the final product. What are the likely side reactions?

Answer:

Side product formation can be minimized by carefully controlling reaction conditions. Here are some possibilities:

  • Di-Boc Formation: It is possible to add two Boc groups to a primary amine, although less common for secondary amines.

    • [8]Causality: Using a large excess of (Boc)₂O and a strong base could potentially lead to this side product.

    • Solution: Use a slight excess (e.g., 1.1 equivalents) of (Boc)₂O. Monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.

  • tert-Butylation of the Carboxylic Acid: The tert-butyl cation generated during the reaction (or from slight decomposition of (Boc)₂O) can potentially esterify the carboxylic acid.

    • Causality: This is more likely to occur under acidic conditions, but can sometimes be observed.

    • Solution: Maintain basic or neutral conditions during the Boc-protection step. Purify the final product carefully using column chromatography if necessary to remove this less polar impurity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the Boc-protection reaction?

A1: Thin-layer chromatography (TLC) is a simple and effective method. The starting material (4-(methylamino)butanoic acid) is significantly more polar than the Boc-protected product. You can use a stain like ninhydrin, which will stain the free amine of the starting material but not the protected product.

Q2: Can I use a different protecting group instead of Boc?

A2: Yes, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can be used. However, the choice of protecting group depends on the overall synthetic strategy. The Boc group is favored for its stability to a wide range of conditions and its easy removal with mild acid.

Q3: Wh[][8]at are the safety precautions I should take when working with di-tert-butyl dicarbonate ((Boc)₂O)?

A3: (Boc)₂O is a solid with a low melting point and can be an irritant. It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: My final product seems to be degrading upon storage. What are the optimal storage conditions?

A4: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent hydrolysis of the Boc group over time. For long-term storage, refrigeration is recommended.

Key Experimental Protocols & Data

Protocol 1: Synthesis of 4-(Methylamino)butanoic acid hydrochloride
  • To a[2][3] round-bottom flask equipped with a reflux condenser, add N-methyl-2-pyrrolidone and concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 165°C) in an oil bath and maintain for at least 9 hours.

  • Cool the reaction mixture and remove the excess hydrochloric acid by distillation under reduced pressure.

  • Dissolve the resulting solid in a minimal amount of cold acetone.

  • Stir and cool the solution to induce crystallization.

  • Collect the white solid by filtration, wash with cold acetone, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • Diss[5][11]olve 4-(methylamino)butanoic acid hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in a 1:1 mixture of dioxane and water.

  • At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) with stirring.

  • Continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Dilute the mixture with water.

  • Extract the aqueous mixture with ethyl acetate twice to remove byproducts.

  • Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.

  • Immediately extract the product into ethyl acetate (3 times).

  • Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Quantitative Data Summary
ParameterStep 1: Precursor SynthesisStep 2: Boc Protection
Typical Yield ~90%>90%
[2][3]Key Reagents N-methyl-2-pyrrolidone, Conc. HCl
Solvent(s) None (reagents act as solvent)Dioxane/Water or THF/Water
Reaction Temp. ~165°C (Reflux)Room Temperature
Reaction Time 9+ hours2-4 hours
Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Step Which Step? Start->Step Step1 Step 1: Precursor Synthesis Step->Step1 Precursor Step2 Step 2: Boc Protection Step->Step2 Boc Step1_Cause Potential Causes Step1->Step1_Cause Step2_Cause Potential Causes Step2->Step2_Cause IncompleteRxn1 Incomplete Reaction? Step1_Cause->IncompleteRxn1 Yes WorkupLoss Workup Loss? Step1_Cause->WorkupLoss No BaseIssue Base Issue? Step2_Cause->BaseIssue Yes Boc2O_Quality Poor (Boc)₂O Quality? Step2_Cause->Boc2O_Quality No, try next Solution_TimeTemp Increase Time/Temp Monitor by TLC IncompleteRxn1->Solution_TimeTemp Solution_Workup Crystallize from Acetone Minimize H₂O WorkupLoss->Solution_Workup Solution_Base Check Stoichiometry (≥2 eq) Use Et₃N or NaOH BaseIssue->Solution_Base SolventIssue Solubility Issue? Boc2O_Quality->SolventIssue No Solution_Boc2O Use Fresh Reagent Boc2O_Quality->Solution_Boc2O Solution_Solvent Use Dioxane/H₂O or THF/H₂O SolventIssue->Solution_Solvent

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Ricerca Biosciences. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound Cas 94994-39-5. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Nature. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(Methylamino)butyric acid hydrochloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Retrieved from [Link]

  • National Institutes of Health. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, July 21). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. Retrieved from [Link]

  • Google Patents. (n.d.). CN102126971A - Preparation method of gamma-aminobutyric acid.
  • Science.gov. (n.d.). gamma-aminobutyric acid production: Topics by Science.gov. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Nutritional Regulation of Intestinal Butyrate Synthesis: Interactions Between Dietary Polysaccharides and Proteins. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Boc-Protected Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and understand the often complex and sometimes unexpected NMR spectra of tert-butyloxycarbonyl (Boc)-protected compounds. As a widely used amine protecting group in organic synthesis, particularly in peptide chemistry, the Boc group's NMR signature is a critical checkpoint. However, its apparent simplicity can be deceptive. This guide provides in-depth, field-proven insights into the common issues encountered and their underlying scientific principles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific anomalous observations in your NMR spectra in a question-and-answer format.

Problem 1: I see two sets of signals for my Boc group and adjacent protons. Is my compound impure?

Answer: Not necessarily. The most common reason for observing two sets of signals for a Boc-protected compound is the presence of rotational isomers (rotamers) .

  • The Underlying Science: The amide bond within the Boc group (O=C-N) has partial double bond character, which restricts free rotation. This restriction can lead to two distinct, slowly interconverting conformations: syn and anti (or cis and trans). These rotamers are diastereomers in chiral molecules and can have different chemical environments for the tert-butyl protons and other nearby nuclei, resulting in two distinct sets of signals in the NMR spectrum.[1][2][3] The ratio of these rotamers can vary, with one often being major and the other minor.[3]

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: This is the most definitive way to confirm the presence of rotamers.[2][4]

      • Heating the sample: As the temperature increases, the rate of interconversion between the rotamers also increases. If the two sets of signals begin to broaden and eventually coalesce into a single, averaged signal, this is strong evidence for the presence of rotamers.[4][5]

      • Cooling the sample: Lowering the temperature will slow down the interconversion, resulting in sharper, more distinct signals for each rotamer.

    • 2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can show cross-peaks between the signals of the two rotamers, confirming that they are in chemical exchange.[2]

    • Change the Solvent: The equilibrium between rotamers can be solvent-dependent. Acquiring a spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) may change the ratio of the two conformers or even cause one to become dominant, simplifying the spectrum.

Problem 2: The chemical shift of my Boc group's tert-butyl protons is not at the expected ~1.4 ppm.

Answer: While ~1.4 ppm is a common chemical shift for the nine equivalent protons of the tert-butyl group in CDCl₃, this value can be significantly influenced by the local chemical environment.[6]

  • The Underlying Science: The chemical shift of a nucleus is determined by its electronic environment. Factors that can alter this environment for the Boc group include:

    • Solvent Effects: Different solvents can induce shifts. For instance, aromatic solvents like benzene-d₆ can cause upfield shifts due to anisotropic effects.[7] The polarity of the solvent can also play a role through varying degrees of solvation.[7][8]

    • Molecular Conformation: As discussed with rotamers, the conformation of the molecule can place the tert-butyl group in different electronic environments, leading to different chemical shifts.[9][10]

    • Proximity to Other Functional Groups: Nearby electron-withdrawing or electron-donating groups, as well as aromatic rings within the molecule, can shield or deshield the tert-butyl protons, causing their signal to shift.[11]

  • Troubleshooting Steps:

    • Confirm Structure with 2D NMR: Use techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to confirm the connectivity of your molecule. An HMBC experiment should show a correlation between the tert-butyl protons and the carbamate carbonyl carbon.

    • Analyze Solvent Effects: If you are using an unconventional solvent, consider running a spectrum in a more standard solvent like CDCl₃ or DMSO-d₆ for comparison. A table of common solvent residual peaks can help you distinguish solvent signals from your compound's signals.[12]

    • Consider Intramolecular Interactions: Examine the 3D structure of your molecule. Are there any groups that could be causing anisotropic shielding or deshielding effects on the Boc group?

Problem 3: The NH proton of my Boc-protected amine is very broad or not visible.

Answer: The broadening or disappearance of an NH proton signal is a common phenomenon in NMR and can be attributed to several factors.

  • The Underlying Science:

    • Chemical Exchange: The NH proton can exchange with residual water or other acidic protons in the solvent. This exchange can occur at a rate that is intermediate on the NMR timescale, leading to signal broadening.[13]

    • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of 1 and is quadrupolar. This can lead to efficient relaxation and broadening of the attached proton's signal.

    • Conformational Exchange: If the NH proton is involved in different hydrogen bonding interactions in different rotamers, the exchange between these states can also cause broadening.[14][15]

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad signal disappears, it confirms that it was an exchangeable NH (or OH) proton.

    • Variable Temperature NMR: Lowering the temperature can slow down the exchange processes and sharpen the NH signal.[13][16] Conversely, increasing the temperature might also sharpen the signal if it moves the exchange into the fast regime.

    • Use a Dry Solvent: Using anhydrous deuterated solvent can minimize exchange with water.

    • Change the Solvent: Switching to a solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, can often slow down the exchange rate and result in a sharper NH signal.[13]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a Boc group?

A1: The following table summarizes the generally expected chemical shift ranges for a Boc group. However, these values can vary depending on the specific molecular structure and experimental conditions.[17][18]

NucleusGroupTypical Chemical Shift (ppm)Notes
¹HC(CH ₃)₃1.3 - 1.5A sharp singlet, integrating to 9 protons. Can be a useful reference.
¹³CC (CH₃)₃~80Quaternary carbon, signal may be weak.[17]
¹³CC(C H₃)₃~28A strong signal for the three equivalent methyl carbons.
¹³CC =O150 - 156The carbamate carbonyl carbon.

Q2: How does solvent polarity affect the ¹³C chemical shift of the Boc carbonyl group?

A2: The ¹³C chemical shift of the Boc carbonyl carbon is sensitive to solvent polarity. Generally, as the solvent polarity increases, the carbonyl carbon signal shifts downfield (to a higher ppm value).[8] This is because polar solvents can stabilize the polarized resonance structure of the carbonyl group, leading to deshielding of the carbon nucleus. However, this effect can be mitigated by intramolecular hydrogen bonding or steric hindrance around the Boc group.[8]

Q3: I've deprotected my compound with TFA, and now my NMR spectrum has very broad signals. What happened?

A3: After deprotection with trifluoroacetic acid (TFA), the resulting free amine is protonated, forming a trifluoroacetate salt. The presence of this salt and any residual TFA can lead to several issues that cause signal broadening:[19]

  • Proton Exchange: The ammonium proton (NH₂⁺ or NH₃⁺) can undergo rapid exchange with other protons, leading to broadening of its own signal and potentially others nearby.

  • Viscosity: The salt form can increase the viscosity of the sample, leading to broader lines.

  • H-bonding: Strong hydrogen bonding interactions can also contribute to broadening.

To resolve this, you can perform a basic workup (e.g., with NaHCO₃ or a mild base) to neutralize the salt and obtain the free amine. However, be cautious as some molecules may be unstable under basic conditions.[19] Alternatively, using HCl in dioxane for deprotection can yield a hydrochloride salt, which may sometimes give sharper signals.[19]

Visualizing Key Concepts

Rotational Isomers of a Boc-Protected Amine

The following diagram illustrates the restricted rotation around the amide bond, leading to two distinct rotamers.

G cluster_0 syn-Rotamer cluster_1 anti-Rotamer R-N(syn) R-N H(syn) H R-N(syn)->H(syn) C=O(syn) C=O R-N(syn)->C=O(syn) Restricted Rotation O-tBu(syn) O-tBu C=O(syn)->O-tBu(syn) C=O(anti) O=C C=O(syn)->C=O(anti) Interconversion R-N(anti) R-N R-N(anti)->C=O(anti) Restricted Rotation H(anti) H C=O(anti)->H(anti) O-tBu(anti) O-tBu C=O(anti)->O-tBu(anti) G start Unexpected NMR Spectrum q1 Multiple sets of signals? start->q1 a1_yes Perform VT-NMR q1->a1_yes Yes q1_no Broad or Missing NH/OH Signal? q1->q1_no No q2 Signals coalesce upon heating? a1_yes->q2 a2_yes Likely Rotamers q2->a2_yes Yes a2_no Possible Impurity or Diastereomers q2->a2_no No end Consult 2D NMR & Reference Spectra a2_no->end a1_no_yes Add D₂O q1_no->a1_no_yes Yes q1_no_no Incorrect Chemical Shift? q1_no->q1_no_no No q3 Signal disappears? a1_no_yes->q3 a3_yes Confirmed Exchangeable Proton q3->a3_yes Yes a3_no Check for other issues q3->a3_no No a3_no->end a1_no_no_yes Analyze Solvent & Neighboring Groups a1_no_no_yes->end

Caption: Systematic workflow for troubleshooting NMR spectra.

References

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Rotamers or diastereomers? An overlooked NMR solution. Semantic Scholar. Available at: [Link]

  • (left) 2 major rotamers of (4R)‐N‐Boc‐L‐fluoroproline and (right) 2.... ResearchGate. Available at: [Link]

  • ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Proton NMR studies of peptide conformations. Indian Academy of Sciences. Available at: [Link]

  • Conformational analyses of peptides 1–8. a) Structures of.... ResearchGate. Available at: [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. Available at: [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • How to get pure nmr after deprotection ?of Boc by TFA?. ResearchGate. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]

  • Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. ERA: Education & Research Archive. Available at: [Link]

  • Synthesis of Boc-protected bicycloproline. National Institutes of Health. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. Available at: [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC?. Reddit. Available at: [Link]

  • How Does Temperature Affect NMR?. YouTube. Available at: [Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Variable Temperature NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • peptide nmr. University of Zurich. Available at: [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Available at: [Link]

  • Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. Available at: [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. National Institutes of Health. Available at: [Link]

  • Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. ACS Publications. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid (CAS 94994-39-5). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, reaction, and storage of this compound. The following information is structured in a question-and-answer format to directly address common issues and provide robust troubleshooting strategies based on established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound?

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is a carbamate that is notoriously sensitive to acid and high temperatures but exhibits high stability against basic and nucleophilic conditions.

The two main degradation pathways are:

  • Acid-Catalyzed Hydrolysis: This is the most common and well-documented pathway for Boc group cleavage. It proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The process releases the free amine, carbon dioxide, and isobutylene.

  • Thermal Decomposition: The Boc group can be cleaved at elevated temperatures, even in the absence of a catalyst. This thermolytic degradation becomes significant at temperatures often exceeding 100-150°C, depending on the solvent and reaction time.

The carboxylic acid moiety is generally stable, though it can participate in salt formation or standard carboxylic acid reactions, which are typically not considered degradation.

Q2: My analytical data (LC-MS, NMR) shows a significant peak corresponding to a mass loss of 100.1 Da. What is this impurity and why am I seeing it?

A mass loss of 100.1 Da from the parent compound (m/z 217.26) corresponds to the cleavage of the entire Boc group (C₅H₈O₂). The resulting impurity is 4-(methylamino)butanoic acid.

This is a classic sign of unintended Boc deprotection. The two most likely causes are:

  • Acidic Contamination: The Boc group is highly acid-labile. Trace amounts of acid in your solvents, on glassware, or from other reagents can catalyze its removal, even at room temperature over time. For example, dichloromethane (DCM) can degrade to produce trace HCl, and certain grades of chloroform contain HCl as a stabilizer.

  • Elevated Temperatures: If your experimental protocol involves heating, such as during solvent evaporation under high vacuum, refluxing, or a high-temperature reaction, you may be inducing thermal degradation of the Boc group.

  • Solvent Check: Test the pH of your solvents. Use fresh, high-purity, or inhibitor-free solvents where appropriate. Consider passing solvents through a plug of basic alumina to remove acidic impurities.

  • Glassware Preparation: Ensure all glassware is thoroughly washed and dried. If acidic contamination is suspected, rinse with a dilute base (e.g., 1% triethylamine in methanol) followed by a final rinse with a neutral solvent.

  • Temperature Log: Review your experimental procedure and note all steps involving heat. If possible, reduce the temperature during solvent evaporation or consider alternative purification methods that do not require heat, such as precipitation or column chromatography at room temperature.

Q3: I am intentionally removing the Boc group with TFA, but my yield is low and I'm observing multiple side products. What is happening and how can I optimize this?

The mechanism of acid-catalyzed deprotection is the source of these side products. The reaction proceeds through the formation of a stable tert-butyl carbocation intermediate. This highly reactive electrophile can then alkylate any available nucleophile in your reaction mixture.

Common side reactions include:

  • Alkylation of the solvent (e.g., anisole, if used as a scavenger).

  • Alkylation of the deprotected amine product.

  • Alkylation of other nucleophilic functional groups on your molecule of interest.

cluster_0 Deprotection Optimization Workflow start Low Yield / Side Products Observed check_scavenger Are you using a scavenger? start->check_scavenger add_scavenger Add Scavenger (e.g., Anisole, Thioanisole, TIPS) check_scavenger->add_scavenger No check_temp Reaction Temperature? check_scavenger->check_temp Yes add_scavenger->check_temp lower_temp Perform reaction at 0°C check_temp->lower_temp > 0°C check_time Reaction Time? check_temp->check_time 0°C lower_temp->check_time monitor_rxn Monitor by TLC/LC-MS every 30 min check_time->monitor_rxn optimized Optimized Protocol monitor_rxn->optimized

Caption: Workflow for troubleshooting Boc deprotection.

Explanation & Protocol:

The key to preventing side reactions is to "trap" the tert-butyl cation before it can react with your product. This is done using a scavenger .

Optimized Deprotection Protocol:

  • Dissolve your Boc-protected compound in a suitable solvent (e.g., DCM).

  • Add 5-10 equivalents of a scavenger. See the table below for recommendations.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add your deprotecting acid (e.g., 20-50% TFA in DCM).

  • Stir the reaction at 0°C and monitor its completion by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Once complete, remove the acid and solvent under reduced pressure (at low temperature) to isolate your product.

ScavengerTarget NucleophileNotes
Anisole General purposeCan be alkylated on the aromatic ring.
Thioanisole General purpose, good for sulfur-containing compoundsHas a strong odor.
Triisopropylsilane (TIPS) Effective reducing agent for carbocationsReduces the cation to isobutane.
Water Simple scavengerCan be effective but may affect reaction kinetics.
Q4: Is this compound stable under basic conditions, for example, during a saponification reaction?

Yes, the Boc group is exceptionally stable under basic and nucleophilic conditions. This is a cornerstone of its utility in orthogonal protection strategies in peptide and organic synthesis. The mechanism for base-catalyzed hydrolysis of carbamates is sterically hindered and electronically unfavorable for the Boc group.

You can confidently perform reactions such as:

  • Saponification of esters elsewhere in the molecule using NaOH or LiOH.

  • Amide couplings involving the carboxylic acid group of the title compound (after activation).

  • Reactions with common nucleophiles.

This stability allows for selective deprotection of other protecting groups, like Fmoc (which is base-labile), in the presence of the Boc group.

Q5: What are the recommended storage conditions to ensure the long-term stability of this compound?

To maximize shelf-life and prevent degradation, proper storage is critical. The primary concerns are exposure to acidic environments, moisture, and high temperatures.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes potential for slow thermal or acid-catalyzed degradation over time. Some suppliers recommend cold-chain transport.
Atmosphere Inert gas (Argon or Nitrogen)Prevents atmospheric moisture from being absorbed, which could facilitate hydrolysis if acidic impurities are present.
Container Tightly sealed, amber glass vialProtects from moisture and light. Ensure the container and cap liner are free of acidic residues.
Chemical Environment Store away from strong acids and oxidizersPrevents degradation from accidental exposure to incompatible chemicals.
Mechanistic Diagrams
Acid-Catalyzed Degradation Pathway

This pathway is the most common cause of unintended product degradation and is the basis for standard Boc deprotection protocols.

compound This compound protonated Protonated Intermediate compound->protonated + H⁺ carbocation tert-Butyl Cation + Carbamic Acid protonated->carbocation Slow, Rate-Determining Step products 4-(Methylamino)butanoic acid + CO₂ + Isobutylene carbocation->products Fast Decomposition

Caption: Mechanism of acid-catalyzed Boc group cleavage.

Thermal Degradation Pathway

This pathway occurs at elevated temperatures and does not require a catalyst. It proceeds through a concerted pericyclic elimination mechanism.

compound This compound transition_state Six-membered Transition State compound->transition_state Δ (Heat, >150°C) products 4-(Methylamino)butanoic acid + CO₂ + Isobutylene transition_state->products Concerted Elimination

Caption: Mechanism of thermal Boc group cleavage.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Kelly, C. B., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • American Elements. (n.d.). This compound. Retrieved from American Elements. [Link]

  • Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]

  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-((_Tert-butoxy_carbonyl_amino)butanoic-acid]([Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

  • Zarai, Z., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]

  • Fairweather, K. A., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances. [Link]

  • Sharma, G. V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Retrieved from PubChem. [Link]

  • T. M. V. D. Pinho e Melo, et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) salts. New Journal of Chemistry. [Link]

  • Gedey, S., et al. (2002). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

  • Musolino, V., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]

  • Scite.ai. (n.d.). *Selective

Validation & Comparative

A Comparative Guide to the HPLC-Based Purity Validation of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison and validation protocol for assessing the purity of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a key building block in various synthetic pathways. As Senior Application Scientists, we present not just a method, but a framework for establishing a robust, self-validating analytical system grounded in established scientific principles and regulatory expectations.

Introduction: The Critical Role of Purity in Synthetic Chemistry

This compound, also known as Boc-N-methyl-gamma-aminobutyric acid, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group is crucial for selectively masking the amino functionality during multi-step syntheses, preventing unwanted side reactions.[1] The integrity of this compound directly impacts the yield, purity, and safety profile of the final product. Therefore, a validated, high-performance liquid chromatography (HPLC) method is essential for its quality control.

This guide will detail a reversed-phase HPLC (RP-HPLC) method for purity determination, compare its performance attributes, and provide a comprehensive validation protocol in line with the International Council for Harmonisation (ICH) guidelines.[2][3]

The Analytical Challenge: Potential Impurities

A robust purity method must be able to separate the main component from potential impurities. For this compound, these can arise from several sources:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side products: Isomers or related molecules formed during the reaction.

  • Degradation products: Primarily the de-protected analog, 4-(methylamino)butanoic acid, formed by the acid-catalyzed cleavage of the Boc group.[1]

Comparative HPLC Methodologies

While various analytical techniques exist, RP-HPLC is the gold standard for the analysis of non-volatile, polar to moderately non-polar compounds like Boc-protected amino acids.[4] Its high resolution, sensitivity, and quantitative accuracy make it superior to techniques like thin-layer chromatography (TLC) for purity validation.

Recommended RP-HPLC Method

The following method is a robust starting point for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid moiety and provides an acidic pH to suppress its ionization.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 30% to 90% B over 20 minutesA gradient elution is necessary to ensure the elution of any less polar impurities and to provide a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmThe amide and carbonyl chromophores of the analyte absorb at lower UV wavelengths.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures compatibility with the initial mobile phase conditions and good sample solubility.

Method Validation Protocol

A comprehensive validation of the analytical method is crucial to ensure its reliability. The validation should be performed according to ICH Q2(R2) guidelines and should encompass the following parameters.[2][5][6]

G cluster_0 Method Validation Workflow Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] A forced degradation study is a key component of establishing specificity.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Dissolve a known concentration of this compound in the sample diluent.

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 4 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid material to 80 °C for 48 hours, then dissolve in the sample diluent.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by HPLC, along with an unstressed control sample.

Acceptance Criteria: The method is considered specific if the main peak is well-resolved from all degradation product peaks (resolution > 2) and there is no interference at the retention time of the analyte in the blank.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration (e.g., 0.1 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
50%50251000
80%80402500
100%100501500
120%120603000
150%150752000
\multicolumn{2}{c}{0.9995 }
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[3] It is often assessed by spike recovery experiments.

Experimental Protocol: Accuracy

  • Prepare a sample matrix (e.g., a placebo or a known mixture of impurities).

  • Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4
100%100100.8100.8
120%120119.399.4
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability (Peak Area) 5012005034005008005025005019005041005023170.25
Intermediate Precision (Peak Area) 5045005061005039005052005048005065005051670.21
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by injecting a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Experimental Protocol: Robustness

Introduce small variations to the method parameters, one at a time, and assess the impact on the results (e.g., retention time, peak area, resolution).

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these small changes.

System Suitability

Before any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is performing adequately.[9]

Experimental Protocol: System Suitability

  • Inject a reference standard solution five times.

  • Calculate the following parameters:

    • Tailing factor (Asymmetry factor): Should be ≤ 2.0.

    • Theoretical plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of peak areas: Should be ≤ 2.0%.

G cluster_0 System Suitability Check Start Inject Standard (5x) Calc Calculate Parameters Start->Calc Check Meet Criteria? Calc->Check Pass Proceed with Analysis Check->Pass Yes Fail Troubleshoot System Check->Fail No

Caption: Decision flow for System Suitability.

Conclusion

The validation of an HPLC method for the purity determination of this compound is a critical step in ensuring the quality and consistency of this important synthetic intermediate. The RP-HPLC method and validation protocol detailed in this guide provide a comprehensive framework for researchers and drug development professionals. By adhering to these principles and establishing a self-validating analytical system, laboratories can have high confidence in the purity data generated, ultimately contributing to the successful development of high-quality chemical entities. The lifecycle management of this analytical procedure should be considered, with periodic reviews to ensure it remains fit for purpose.[10]

References

  • DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. ResearchGate. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available from: [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • 4-{amino}butanoic acid. PubChem. Available from: [Link]

  • Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Implementation of HPLC Analysis for γ-Aminobutyric Acid (GABA) in Fermented Food Matrices. ResearchGate. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • HPLC Determination of Gamma-aminobutyric Acid (GABA), Gabapentin and Pregabalin on Primesep N Column. SIELC Technologies. Available from: [Link]

  • This compound. American Elements. Available from: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]

  • 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ResearchGate. Available from: [Link]

  • Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PubMed. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

Sources

A Comparative Analysis of Boc-Protection Methods for Amine Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. The tert-butoxycarbonyl (Boc) group is arguably one of the most ubiquitous protecting groups for amines due to its robustness under various conditions and its facile, acid-labile removal.[1][2] This guide provides an in-depth comparative analysis of the most common methods for the introduction of the Boc protecting group, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Enduring Importance of the Boc Group

The Boc group's popularity stems from a delicate balance of stability and reactivity. It effectively shields the nucleophilic and basic nature of amines from a wide array of non-acidic reagents, yet can be cleaved under mild acidic conditions, often with high selectivity. This "orthogonality" is crucial in multi-step syntheses where other protecting groups, such as the base-labile Fmoc or the hydrogenolysis-cleavable Cbz group, are present.[3][4] The choice of the Boc-protection method can significantly impact yield, purity, and overall efficiency of a synthetic route. This guide will dissect the most common reagents used for this transformation: di-tert-butyl dicarbonate (Boc₂O or Boc anhydride), 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), and tert-butyl chloroformate (Boc-Cl).

I. Di-tert-butyl Dicarbonate (Boc₂O): The Workhorse Reagent

Di-tert-butyl dicarbonate is the most widely used reagent for Boc protection due to its commercial availability, ease of handling, and high efficiency.[1]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. This forms a transient tetrahedral intermediate which then collapses, releasing tert-butyl carbonate. The tert-butyl carbonate subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide, the evolution of which drives the reaction to completion.[5][6] While the reaction can proceed without a base, one is often added to neutralize the protonated amine, thereby increasing the concentration of the free amine and accelerating the reaction.[5]

G cluster_0 Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition

Mechanism of Boc Protection using Boc₂O.
Experimental Considerations and Data

Boc protection using Boc₂O is highly versatile and can be performed under a variety of conditions, including aqueous, anhydrous, and even solvent-free systems.[1][3] The choice of solvent and base depends on the substrate's solubility and reactivity.

Typical Reaction Conditions:

  • Aqueous/Organic Biphasic: A common method involves dissolving the amine in a mixture of water and an organic solvent like THF or dioxane, with a base such as sodium hydroxide or sodium bicarbonate.[1]

  • Anhydrous Organic: For moisture-sensitive substrates, solvents like THF, acetonitrile, or dichloromethane (DCM) are used with an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[6]

  • Catalytic DMAP: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less nucleophilic or sterically hindered amines.[7] However, care must be taken as DMAP can promote side reactions.[7]

Substrate TypeReagent SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Primary Aliphatic AmineBoc₂O, NaOHDioxane/H₂ORT1-4>95[1]
Primary ArylamineBoc₂O, TEATHFRT2-690-98[6]
Secondary Aliphatic AmineBoc₂O, DMAP (cat.)DCMRT12-2485-95[7]
Amino AcidBoc₂O, NaHCO₃Dioxane/H₂ORT2-5>95[4]

Note: Reaction times and yields are representative and can vary based on the specific substrate and scale.

II. 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): For Mild and Selective Protection

Boc-ON is a crystalline, stable reagent that offers an alternative to Boc₂O, particularly when milder reaction conditions are desired.

Mechanistic Rationale

The reaction with Boc-ON is also a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the Boc group, leading to the displacement of the oxime byproduct, 2-hydroxyimino-2-phenylacetonitrile. This byproduct is easily removed by extraction.

G cluster_0 Amine R-NH₂ Product R-NH-Boc Amine->Product Nucleophilic Attack & Displacement BocON Boc-ON BocON->Product Byproduct Oxime Byproduct

Boc Protection using Boc-ON.
Experimental Considerations and Data

Boc-ON is particularly useful for the protection of amino acids, often yielding clean products with minimal side reactions.

Typical Reaction Conditions:

  • The reaction is typically carried out in aqueous dioxane or a similar solvent system with a mild base like triethylamine or sodium bicarbonate.

Substrate TypeReagent SystemSolventTemp. (°C)Time (h)Yield (%)
Amino AcidBoc-ON, TEADioxane/H₂ORT2-1290-98
Primary AmineBoc-ON, NaHCO₃Acetone/H₂ORT4-1685-95

Note: Data is compiled from typical laboratory procedures and may vary.

III. tert-Butyl Chloroformate (Boc-Cl): A Highly Reactive but Less Stable Option

tert-Butyl chloroformate is a more reactive acylating agent compared to Boc₂O and Boc-ON. However, its instability and hazardous nature make it a less common choice.[8]

Mechanistic Rationale

The mechanism is a straightforward nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride ion. A base is required to neutralize the HCl generated.

Experimental Considerations and Data

Due to its high reactivity, Boc-Cl can be useful for protecting sterically hindered or electronically deactivated amines. However, it is thermally unstable and must be handled with care at low temperatures.[8]

Typical Reaction Conditions:

  • Reactions are typically run at low temperatures (0 °C) in an inert solvent like THF or ether with a non-nucleophilic base.

Substrate TypeReagent SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Hindered Secondary AmineBoc-Cl, DIPEATHF0 to RT2-470-85[8]

Note: Due to its instability, yields can be variable.

Comparative Summary

FeatureDi-tert-butyl Dicarbonate (Boc₂O)2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)tert-Butyl Chloroformate (Boc-Cl)
Reactivity HighModerateVery High
Stability Stable solid/liquidStable crystalline solidThermally unstable liquid
Byproducts t-BuOH, CO₂ (gaseous)Water-soluble oximeHCl (corrosive)
Workup Generally simpleSimple extractionRequires careful neutralization
Primary Use General purpose, wide applicabilityAmino acids, mild conditionsHindered/deactivated amines
Safety Irritant, handle in a fume hoodIrritant, handle with careCorrosive, toxic, handle with extreme care at low temperatures

Experimental Protocols

Protocol 1: General Procedure for Boc Protection using Boc₂O
  • Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., a 1:1 mixture of dioxane and water, or THF).

  • Add the base (e.g., NaOH, 1.1 equiv, or TEA, 1.2 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by column chromatography if necessary.[9]

Protocol 2: Boc Protection of an Amino Acid using Boc-ON
  • Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add triethylamine (2.0 equiv) and stir until the amino acid is dissolved.

  • Add Boc-ON (1.05 equiv) and stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture to remove the dioxane.

  • Dilute with water and wash with ether or ethyl acetate to remove the oxime byproduct.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected amino acid.

Protocol 3: Boc Protection using tert-Butyl Chloroformate

Caution: tert-Butyl chloroformate is unstable and should be handled with care at low temperatures in a well-ventilated fume hood.

  • Dissolve the amine (1.0 equiv) and a non-nucleophilic base such as DIPEA (1.5 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl chloroformate (1.1 equiv) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.[8]

Conclusion and Recommendations

The choice of a Boc-protection method is a critical decision in the planning of a synthetic route.

  • Di-tert-butyl dicarbonate (Boc₂O) remains the reagent of choice for most applications due to its high efficiency, ease of use, and the benign nature of its byproducts. Its versatility across a wide range of reaction conditions makes it the go-to reagent for both routine and challenging protections.

  • 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) serves as an excellent alternative, particularly in peptide synthesis where mild conditions and clean reactions are paramount. The ease of removal of its byproduct is a significant advantage.

  • tert-Butyl chloroformate (Boc-Cl) should be reserved for specific cases where high reactivity is required to protect sterically hindered or electronically deactivated amines that are unreactive towards Boc₂O or Boc-ON. Its instability and hazardous nature necessitate careful handling and make it less suitable for general use.

By understanding the mechanistic nuances, reactivity profiles, and practical considerations of each method, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, improved purity, and more efficient workflows in their drug discovery and development efforts.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14894-14909. [Link]

  • Beilstein Journals. (2011). EXPERIMENTAL PROCEDURES. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Ashenhurst, J. (2020). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Ben-Mesbah, K., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 5, 1-9. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

Sources

A Senior Application Scientist's Guide to 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid: A Comparative Analysis for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for N-Methylation in Drug Development

In the landscape of peptide therapeutics, the modification of native structures is paramount to overcoming inherent liabilities such as poor metabolic stability and low membrane permeability.[1][2] One of the most effective strategies in the medicinal chemist's toolbox is N-methylation, the substitution of a backbone amide proton with a methyl group.[3] This seemingly minor alteration imparts profound changes to a peptide's physicochemical and biological properties. 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a protected and N-methylated derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serves as a critical building block for introducing these advantages into novel peptide and peptidomimetic constructs.[4][5]

This guide provides a comparative analysis of this compound against its non-methylated counterpart, supported by experimental frameworks and data-driven insights for researchers in drug discovery.

The Core Comparison: N-Methylated vs. Non-Methylated GABA Derivatives

The primary point of comparison for This compound (also known as Boc-N-Me-GABA-OH) is its direct precursor, 4-((tert-Butoxycarbonyl)amino)butanoic acid (Boc-GABA-OH).[6] The introduction of a single methyl group on the amide nitrogen fundamentally alters the molecule's behavior both structurally and synthetically.

Figure 1. Chemical structures and properties of the core compound and its primary non-methylated alternative.
Impact on Peptide Performance

The true value of using Boc-N-Me-GABA-OH is realized upon its incorporation into a larger peptide sequence.

  • Enhanced Proteolytic Resistance: This is the most significant advantage. Proteolytic enzymes recognize and cleave peptide bonds through specific hydrogen-bonding interactions with the backbone amide N-H group. N-methylation eliminates this hydrogen bond donor and introduces steric bulk, effectively "shielding" the adjacent peptide bonds from enzymatic attack.[1][3] This translates directly to a longer biological half-life.

G protease {Protease Active Site} peptide_nh Peptide Backbone N-H protease->peptide_nh:f1 peptide_nme Peptide Backbone N-CH3 protease->peptide_nme:f1 h_bond H-Bond Recognition steric_clash Steric Hindrance cleavage Cleavage peptide_nh->cleavage no_cleavage No Cleavage

Figure 2. N-methylation blocks protease action via steric hindrance and loss of a hydrogen bond donor.
  • Increased Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the polarity of the peptide backbone, increasing its overall lipophilicity.[1][2] This enhancement is crucial for developing orally bioavailable peptides or those that need to cross the blood-brain barrier.

  • Conformational Rigidity: The methyl group restricts rotation around the peptide bond, locking the backbone into specific conformations. This can be advantageous for "freezing" a peptide in its bioactive conformation to enhance receptor binding affinity, but it can also be detrimental if it favors an inactive state.

Impact on Synthesis

The benefits of N-methylation come at the cost of increased synthetic complexity.

  • Reduced Coupling Efficiency: The secondary amine of an N-methylated amino acid is both sterically hindered and less nucleophilic than the primary amine of its non-methylated counterpart. Consequently, standard peptide coupling conditions are often sluggish and incomplete.[1]

  • Specialized Reagents: To overcome poor coupling, more potent coupling reagents (e.g., HATU, HCTU) and extended reaction times or microwave assistance are often required.[7] This increases the cost and complexity of the synthesis.

  • Risk of Racemization: The harsher conditions required for coupling can increase the risk of racemization at the activated amino acid residue.

Table 1: Comparative Performance Summary

Feature 4-((tert-Butoxycarbonyl)amino)butanoic acid (Boc-GABA-OH) This compound (Boc-N-Me-GABA-OH) Rationale
Peptide Half-Life Lower Significantly Higher N-methylation provides steric shielding against proteases.[3]
Peptide Permeability Lower Higher N-methylation increases lipophilicity by removing an H-bond donor.[1]
Synthetic Accessibility High Moderate to Low Secondary amine is a weaker nucleophile, requiring stronger coupling conditions.[1]

| Cost of Synthesis | Lower | Higher | Requires more expensive reagents and potentially longer synthesis times. |

Experimental Protocols & Validation

To objectively assess these differences, a series of validation experiments are necessary. The following protocols provide a framework for synthesis and comparative testing.

G cluster_synthesis Synthesis Phase cluster_peptide Peptide Elaboration Phase cluster_testing Testing Phase start Boc-GABA-OH synth_nme Protocol 1: N-Methylation start->synth_nme spps Protocol 2: Solid-Phase Peptide Synthesis (SPPS) start->spps synth_nme->spps peptide1 Peptide-GABA spps->peptide1 peptide2 Peptide-N-Me-GABA spps->peptide2 assay Protocol 3: Proteolytic Stability Assay peptide1->assay peptide2->assay hplc RP-HPLC Analysis assay->hplc results Comparative Half-Life Data hplc->results

Figure 3. Workflow for the comparative validation of N-methylated vs. non-methylated building blocks.
Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the N-methylation of Boc-protected amino acids.[8] The causality behind this procedure relies on the double deprotonation of the starting material by a strong base (NaH) to form a dianion, followed by selective alkylation at the more nucleophilic nitrogen.

  • Materials:

    • 4-((tert-Butoxycarbonyl)amino)butanoic acid (Boc-GABA-OH)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Iodomethane (MeI)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Boc-GABA-OH (1 equivalent) in anhydrous THF.

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (2.5 equivalents) portion-wise over 30 minutes. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. Rationale: The first equivalent of NaH deprotonates the carboxylic acid, while the second deprotonates the Boc-protected amine, forming the reactive dianion.

    • Methylation: Add iodomethane (2.5 equivalents) dropwise to the slurry at 0 °C.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

    • Workup: Carefully quench the reaction by slowly adding water at 0 °C. Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extraction: Extract the product with diethyl ether (3x).

    • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify by flash column chromatography (silica gel) to obtain the pure this compound.

Protocol 2: Comparative Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Boc-GABA-OH and Boc-N-Me-GABA-OH into a model tripeptide (Ac-Ala-X-Ala-NH₂) on a Rink Amide resin using Fmoc/tBu strategy to highlight the difference in coupling.

  • Materials:

    • Rink Amide Resin

    • Fmoc-Ala-OH, Fmoc-GABA-OH, Fmoc-N-Me-GABA-OH

    • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Deprotection Solution: 20% piperidine in DMF

    • Solvents: DMF, DCM

    • Acetic Anhydride (for N-terminal capping)

    • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Procedure (Single Coupling Cycle):

    • Resin Swelling: Swell the resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF twice (5 min, then 15 min) to expose the free amine. Wash thoroughly with DMF and DCM.

    • Amino Acid Activation: In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. Rationale: HATU is a highly effective coupling reagent necessary for difficult couplings, especially for the sterically hindered N-methylated residue.

    • Coupling Step:

      • For Fmoc-GABA-OH: Add the activated amino acid solution to the resin. Agitate for 1 hour.

      • For Fmoc-N-Me-GABA-OH: Add the activated amino acid solution to the resin. Agitate for 4 hours or until a negative Kaiser test is observed. A double coupling may be necessary. Causality: The reduced nucleophilicity of the secondary amine requires significantly longer reaction times to achieve complete acylation.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Repeat: Repeat steps 2-5 for the subsequent amino acids.

    • Capping & Cleavage: After the final residue is coupled, cap the N-terminus with acetic anhydride, wash, and cleave the peptide from the resin using the cleavage cocktail for 2 hours.

    • Precipitation: Precipitate the crude peptide in cold diethyl ether.

Protocol 3: Comparative Proteolytic Stability Assay

This protocol compares the degradation rate of the two synthesized peptides in the presence of a common protease.

  • Materials:

    • Purified Peptide-GABA and Peptide-N-Me-GABA

    • Protease (e.g., Trypsin, Chymotrypsin, or Human Serum)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Quenching Solution (e.g., 10% TFA in Acetonitrile)

    • RP-HPLC system with a C18 column

  • Procedure:

    • Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in PBS. Prepare a stock solution of the protease in PBS.

    • Incubation: In separate microcentrifuge tubes at 37 °C, add 90 µL of each peptide stock solution. Initiate the reaction by adding 10 µL of the protease solution.

    • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

    • Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of the quenching solution.

    • Analysis: Analyze each quenched time point by RP-HPLC. Monitor the decrease in the peak area of the parent peptide over time.

    • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) for each peptide.

Table 2: Expected Experimental Outcomes

Parameter Peptide with GABA Peptide with N-Me-GABA
Coupling Time (Step 4, Protocol 2) ~1 hour >4 hours, potential double coupling
Crude Purity Post-Synthesis Typically >70% Typically 40-60%[1]

| Proteolytic Half-Life (Protocol 3) | Minutes to hours | Significantly longer; potentially stable for >24 hours |

Conclusion and Recommendations

The choice to employ this compound is a strategic decision that involves a trade-off between desired product performance and synthetic feasibility.

  • Choose Boc-N-Me-GABA-OH when:

    • The primary goal is to maximize metabolic stability and extend the in vivo half-life of a peptide.

    • Enhanced membrane permeability or oral bioavailability is a key project objective.

    • Inducing a specific, rigid conformation is desired to improve receptor affinity.

  • Choose the standard Boc-GABA-OH when:

    • Rapid synthesis and high crude purity are prioritized for initial screening compounds.

    • The peptide is not intended for in vivo use where proteolytic degradation is a concern.

    • The project budget or timeline does not accommodate the higher cost and complexity of N-methylated building blocks.

By understanding the fundamental impact of N-methylation and validating its effects through rigorous experimental comparison, researchers can make informed decisions to accelerate the development of next-generation peptide therapeutics.

References

  • ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]

  • Szewczuk, Z., et al. (1992). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 40(3-4), 233-42. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

  • Long, B., et al. (2021). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 11(3), 1545-1553. Retrieved from [Link]

  • LifeTein Peptide Blog. (n.d.). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound Cas 94994-39-5. Retrieved from [Link]

  • PubChem. (n.d.). 4-{amino}butanoic acid. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Santamaria, C., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(1), 1-1. Retrieved from [Link]

  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Kulesza, A., et al. (2015). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 20(9), 16656-16695. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (2004). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. Retrieved from [Link]

  • Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Wierzbicki, M., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Organic Process Research & Development, 26(6), 1764-1772. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA. Retrieved from [Link]

  • Siegel, G.J., et al., editors. (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 61445-55-4| Chemical Name : N-Nitroso-N-methyl-4-aminobutyric Acid. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Peptide Coupling Reagents for Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art and Science of Peptide Bond Formation

In the landscape of drug discovery and development, the synthesis of peptides remains a cornerstone technology. The precise assembly of amino acids into a defined sequence is fundamental, and the lynchpin of this process is the formation of the amide, or peptide, bond.[1][2] This guide provides an in-depth comparison of the coupling reagents commonly employed for the activation of N-α-tert-butyloxycarbonyl (Boc) protected amino acids. The Boc group is a robust, acid-labile protecting group that has been a workhorse in peptide synthesis for decades, valued for its stability under a wide range of reaction conditions.[3][]

The choice of coupling reagent is not a trivial decision; it is a critical parameter that dictates the efficiency of the synthesis, the purity of the final product, and the preservation of stereochemical integrity.[5] This document will move beyond a simple catalog of reagents to explore the causality behind their efficacy, providing researchers with the data and mechanistic understanding required to make informed, strategic decisions for their synthetic challenges.

The Core Challenge: Activation and the Specter of Racemization

The formation of a peptide bond requires the activation of a carboxylic acid group, transforming the hydroxyl into a better leaving group, thereby making the carbonyl carbon susceptible to nucleophilic attack by the amino group of the incoming amino acid.[2][6][7]

However, this activation process can create an unfortunate vulnerability. The α-proton of the activated amino acid becomes more acidic, and its abstraction by a base can lead to the formation of a 5(4H)-oxazolone intermediate.[1][8] This planar, achiral intermediate is the primary culprit behind racemization, the loss of stereochemical purity at the chiral center.[2] While urethane-based protecting groups like Boc inherently suppress oxazolone formation, the risk is not eliminated and is heavily influenced by the choice of coupling reagent and reaction conditions.[2][9] Minimizing this side reaction is paramount to obtaining a biologically active, single-enantiomer peptide.

A Comparative Analysis of Coupling Reagent Classes

Modern peptide synthesis relies on several classes of coupling reagents, each with distinct mechanisms, advantages, and drawbacks. We will explore the most prominent families used in conjunction with Boc-amino acids.

The Carbodiimides: The Foundational Workhorses

Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are among the original and most cost-effective coupling reagents.[8] They function by reacting with the Boc-amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate.[7][10][11]

  • DCC: Highly effective in solution-phase synthesis. Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents and must be filtered off.[1][12] This insolubility makes it unsuitable for solid-phase peptide synthesis (SPPS).[11][12]

  • DIC: The reagent of choice for SPPS among carbodiimides. The diisopropylurea byproduct is soluble in solvents like DMF and DCM, allowing it to be easily washed away from the resin-bound peptide.[1][12]

  • EDC: Its water solubility makes it the premier choice for bioconjugation and coupling reactions performed in aqueous buffers.[2][10]

The Critical Role of Additives: Used alone, carbodiimides are prone to causing racemization and the formation of a stable N-acylurea byproduct, which terminates the peptide chain.[2] To mitigate these issues, additives are essential. 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are the most common. These additives act as nucleophiles, trapping the O-acylisourea intermediate to form a corresponding active ester (OBt or OAt ester). These esters are more stable, less susceptible to racemization, and react cleanly with the amine component to form the desired peptide bond.[2][13][14]

  • HOBt: The classic, cost-effective additive that significantly suppresses racemization.[14]

  • HOAt: Generally more effective than HOBt. The nitrogen atom at the 7-position of the ring has an electron-withdrawing effect, making HOAt a better leaving group, which accelerates the coupling reaction and provides superior suppression of racemization.[13][15][16]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive, and highly effective alternative to HOBt and HOAt, offering comparable or superior performance in terms of reaction rates and racemization suppression.[16][17]

Mechanism: Carbodiimide Activation with an Additive

G BocAA Boc-AA-OH O_Acyl O-Acylisourea (Reactive Intermediate) BocAA->O_Acyl DIC DIC (R-N=C=N-R) DIC->O_Acyl DIU Diisopropylurea (Byproduct) O_Acyl->DIU ActiveEster HOBt Active Ester (Less Racemization-Prone) O_Acyl->ActiveEster Trapped by Additive HOBt Additive (e.g., HOBt) HOBt->ActiveEster PeptideBond Boc-AA-Peptide ActiveEster->PeptideBond PeptideResin H₂N-Peptide PeptideResin->PeptideBond HOBt_regen HOBt (Regenerated) PeptideBond->HOBt_regen

Caption: Carbodiimide activation pathway with an additive like HOBt.

The Onium Salts: High-Performance Reagents

Onium salts, which include phosphonium and aminium/uronium types, are pre-packaged reagents that typically incorporate an HOBt or HOAt moiety within their structure. They are known for high coupling efficiency, rapid reaction kinetics, and suitability for coupling sterically hindered amino acids.[2][8] Unlike carbodiimides, their use requires a tertiary base like N,N-Diisopropylethylamine (DIPEA).[2]

A. Phosphonium Salts

These reagents activate the carboxylic acid via a phosphonium-based intermediate.

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP): One of the first onium salts developed, BOP is highly effective with minimal racemization.[12] However, its use has been largely discontinued due to the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[12][18]

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®): Developed as a safe and effective alternative to BOP, PyBOP replaces the toxic dimethylamino groups with pyrrolidino groups, thus avoiding HMPA formation.[12][18] It is a robust and reliable reagent for a wide range of applications.

Mechanism: Phosphonium Salt Activation (PyBOP)

G BocAA Boc-AA-O⁻ Acyloxyphosphonium Acyloxyphosphonium Salt BocAA->Acyloxyphosphonium PyBOP PyBOP PyBOP->Acyloxyphosphonium Base Base (DIPEA) ActiveEster HOBt Active Ester Acyloxyphosphonium->ActiveEster Byproduct Phosphoramide Byproduct Acyloxyphosphonium->Byproduct PeptideBond Boc-AA-Peptide ActiveEster->PeptideBond PeptideResin H₂N-Peptide PeptideResin->PeptideBond

Caption: Activation of a Boc-amino acid using the phosphonium salt PyBOP.

B. Aminium/Uronium Salts

This is the most popular class of modern coupling reagents. It's worth noting that while historically referred to as uronium salts, many, like HBTU and HATU, exist as the more stable guanidinium N-isomers.[12][19]

  • (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HBTU): For many years, HBTU has been the gold standard for SPPS.[20] It is efficient, fast, relatively inexpensive, and provides excellent results for the majority of coupling reactions.[12]

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU): The HOAt-based analogue of HBTU. HATU is broadly considered superior to HBTU, especially for "difficult" couplings involving sterically hindered amino acids or sequences prone to aggregation.[15] Experimental data consistently shows HATU provides faster reactions, higher purities, and lower levels of epimerization.[12][15][21]

  • ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (COMU®): A third-generation reagent based on OxymaPure. COMU's performance is comparable, and in some cases superior, to HATU.[2][17] Its key advantage is safety; by avoiding the potentially explosive HOBt/HOAt moieties, it is a much safer alternative, particularly for large-scale synthesis.[16]

Mechanism: Aminium Salt Activation (HATU)

G BocAA Boc-AA-OH ActiveEster HOAt Active Ester (Highly Reactive) BocAA->ActiveEster HATU HATU HATU->ActiveEster Byproduct Tetramethylurea (Byproduct) HATU->Byproduct Base Base (DIPEA) PeptideBond Boc-AA-Peptide ActiveEster->PeptideBond PeptideResin H₂N-Peptide PeptideResin->PeptideBond HOAt_regen HOAt (Regenerated) PeptideBond->HOAt_regen

Caption: Activation of a Boc-amino acid using the aminium salt HATU.

Quantitative Performance Comparison

While exact yields and racemization levels are sequence-dependent, the following table summarizes the general performance characteristics of these key reagents based on literature and field experience.

ParameterDIC/HOBtPyBOPHBTUHATUCOMU
Relative Reactivity ModerateHighHighVery HighVery High
Racemization Risk Low-ModerateLowLowVery LowVery Low
Cost LowModerateModerateHighHigh
Byproducts/Safety Soluble UreaNon-toxicNon-toxicNon-toxicNon-toxic, Non-explosive
Ideal Use Case Routine SPPS, Cost-sensitiveGeneral purpose, Hindered couplingsRoutine & Automated SPPSDifficult sequences, Hindered couplingsDifficult sequences, High-safety needs
Typical Yield 90-98%>95%90-98%>95%>95%
Epimerization Risk 1-5%<1-2%1-5%<1%<1%

Note: Data presented is a summary based on typical outcomes. Actual results may vary.[5][21]

Experimental Protocols

A self-validating protocol is essential for reproducible success. The following protocols provide a framework for standard coupling procedures in Boc-SPPS. The key validation step is monitoring the reaction's completion.

Experimental Workflow: Boc-SPPS Coupling Cycle

G Start Start: Resin-Bound Peptide (Boc Protected) Deprotect Step 1: Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotect Wash1 Step 2: Wash (DCM, IPA) Deprotect->Wash1 Neutralize Step 3: Neutralization (e.g., 10% DIPEA in DMF) Wash1->Neutralize Wash2 Step 4: Wash (DMF, DCM) Neutralize->Wash2 Couple Step 5: Coupling (Boc-AA + Reagent + Base in DMF) Wash2->Couple Monitor Step 6: Monitor Reaction (Kaiser or Isatin Test) Couple->Monitor Monitor->Couple Incomplete (Recouple) Wash3 Step 7: Final Wash (DMF, DCM) Monitor->Wash3 Complete End End: Resin-Bound Peptide (n+1) Wash3->End

Caption: A typical workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Standard Boc-SPPS Coupling with HBTU/HATU

This protocol describes a single coupling cycle on a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation (Pre-Coupling):

    • Ensure the N-terminal Boc group has been removed from the peptide-resin using a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM, 1 x 2 min, 1 x 20 min).[22]

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and finally N,N-Dimethylformamide (DMF) (3x) to remove residual acid and salts.

    • Neutralize the resulting N-terminal trifluoroacetate salt by treating the resin with a 10% solution of DIPEA in DMF for 2 x 2 minutes.

    • Wash the resin again with DMF (5x) to remove excess base.

  • Activation and Coupling:

    • In a separate vessel, prepare the activated amino acid solution. For every 1 equivalent of reactive sites on the resin, dissolve:

      • Boc-amino acid (3.0 eq.)

      • HBTU or HATU (2.9 eq.)

      • HOBt or HOAt (3.0 eq.) - Note: While onium salts contain this moiety, adding additional free additive can sometimes improve efficiency, especially for difficult couplings.

    • Dissolve the components in a minimal amount of DMF.

    • Add DIPEA (6.0 eq.) to the activation mixture and vortex for 1-2 minutes. The base is critical for both neutralizing the incoming Boc-amino acid salt and facilitating the reaction.

    • Immediately add the activated amino acid solution to the drained, neutralized peptide-resin.

  • Reaction:

    • Agitate the reaction vessel at room temperature for 30-60 minutes. Reaction times for HATU are typically shorter than for HBTU.

  • Monitoring and Work-up:

    • Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of primary amines.[23] A negative result (yellow/clear beads) indicates the reaction is complete. For couplings involving proline, an Isatin test is required.[23]

    • If the test is positive (blue/purple beads), the coupling is incomplete. A "double coupling" should be performed by draining the resin and repeating steps 2-4 with a fresh solution of activated amino acid.[24]

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step or final cleavage.

Protocol 2: Solution-Phase Coupling with EDC/HOBt

This protocol is suitable for coupling two fragments in solution.

  • Reactant Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected amino acid or peptide fragment (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

    • In a separate flask, dissolve the amino-component (as a free base or HCl salt) (1.0 eq.). If using an HCl salt, add 1.0 eq. of a non-nucleophilic base like N-methylmorpholine (NMM) or DIPEA to the solution.

  • Reaction:

    • Cool the carboxylic acid/HOBt solution to 0 °C in an ice bath. This is crucial to minimize side reactions.

    • Add EDC•HCl (1.2 eq.) to the cooled carboxylic acid solution and stir for 5-10 minutes.

    • Add the amine component solution dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic phase sequentially with a weak acid (e.g., 5% citric acid solution) to remove excess base, then a weak base (e.g., 5% NaHCO₃ solution) to remove unreacted HOBt and carboxylic acid, and finally with brine. The water-soluble urea byproduct from EDC will be removed during these aqueous washes.[25]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide product for subsequent purification.

Conclusion and Strategic Recommendations

The selection of a coupling reagent is a strategic decision that balances reactivity, cost, and safety. While a vast array of reagents exists, a clear hierarchy of performance has been established through decades of empirical evidence.

  • For Routine Synthesis and Cost-Effectiveness: The combination of DIC/HOBt in SPPS remains a viable and economical choice. Among onium salts, HBTU provides a superb balance of performance and cost for most standard applications.[2]

  • For Maximizing Purity and Overcoming 'Difficult' Couplings: When dealing with sterically hindered residues (e.g., Aib, N-methyl amino acids), aggregation-prone sequences, or when the highest possible stereochemical purity is required, HATU is the reagent of choice.[15][21] Its superior reactivity and ability to suppress racemization justify its higher cost in challenging syntheses.

  • For the Future: Efficacy and Safety: The modern reagent COMU represents the next generation of coupling agents. It delivers HATU-level performance while eliminating the safety concerns associated with potentially explosive benzotriazole-based reagents.[16] For laboratories prioritizing safety without compromising on efficiency, COMU is an outstanding investment.

Ultimately, the optimal coupling reagent is one that is fit for purpose. By understanding the mechanistic principles behind each class and leveraging the comparative data, researchers can confidently select the right tool to assemble their target peptides with maximum efficiency and purity.

References

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron.
  • A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe. (2025). BenchChem.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.).
  • The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.). BenchChem.
  • Peptide Coupling Reagents, More than a Letter Soup. (2004). Chemical Reviews.
  • Boc amino acid could, but doesn’t, racemize. (1979). C&EN Global Enterprise.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Protheragen.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. (n.d.). BenchChem.
  • A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. (2025). BenchChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2018). Organic Process Research & Development.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • The Uronium/Guanidinium Peptide Coupling Reagents. (2002).
  • HBTU. (n.d.). Wikipedia.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (2025). BenchChem.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
  • BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... (n.d.). BOC Sciences Amino Acid.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.

Sources

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Analysis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating Preclinical Drug Development

In the intricate journey of drug discovery, the transition from promising results in a controlled laboratory setting to predictable outcomes in a complex living system represents a formidable challenge. This guide offers a comprehensive comparison of in vitro and in vivo studies, focusing on derivatives of 4-((tert-butoxycarbonyl)(methyl)amino)butanoic acid, a molecular scaffold with significant potential for modulating GABAergic neurotransmission. As researchers and drug development professionals, a deep understanding of the nuances between these two testing paradigms is paramount for making informed decisions, optimizing lead compounds, and ultimately, achieving clinical success.

This guide is structured to provide not just procedural details, but also the underlying scientific rationale for experimental choices, ensuring a robust and logically sound approach to preclinical evaluation. We will delve into specific protocols, present illustrative data, and explore the critical process of correlating in vitro findings with in vivo efficacy.

The Foundational Step: In Vitro Characterization

In vitro assays serve as the initial screening funnel, providing a rapid and cost-effective means to assess the biological activity of newly synthesized derivatives. These assays are designed to probe specific molecular interactions and cellular responses in a highly controlled environment.

Target Engagement: GABA Aminotransferase (GABA-AT) Inhibition

A primary mechanism by which GABAergic neurotransmission can be enhanced is through the inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of GABA.[1] An in vitro assay to quantify the inhibitory potential of our derivatives against GABA-AT is a logical starting point.

  • Enzyme and Substrate Preparation: A solution containing purified GABA-AT is prepared in a suitable buffer. The substrates, GABA and α-ketoglutarate, are also prepared in buffer.

  • Compound Incubation: The test derivatives of this compound are serially diluted and incubated with the GABA-AT enzyme for a predetermined period.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrates.

  • Detection of Product Formation: The rate of product formation (glutamate or succinic semialdehyde) is measured over time. This can be achieved using a coupled enzyme assay where the product of the GABA-AT reaction is a substrate for a second enzyme that generates a fluorescent or colorimetric signal.

  • Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in its absence. The half-maximal inhibitory concentration (IC50) is then calculated, representing the concentration of the derivative required to inhibit 50% of the GABA-AT activity.

GABAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme GABA-AT Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Substrates GABA + α-KG Reaction Add Substrates to Initiate Reaction Substrates->Reaction Inhibitor Test Derivative Inhibitor->Incubation Incubation->Reaction Detection Measure Product Formation Reaction->Detection Calculation Calculate IC50 Detection->Calculation

Caption: A streamlined workflow for determining the in vitro inhibitory activity of test compounds against GABA-AT.

Cellular Activity: GABA Uptake Inhibition in HEK-293 Cells

Beyond direct enzyme inhibition, it is crucial to assess a compound's activity in a cellular context. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[2][3] Inhibiting GATs can prolong the presence of GABA in the synapse and enhance inhibitory signaling.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the desired murine GABA transporter subtype (mGAT1-4) are cultured in appropriate media.[4]

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test derivatives.

  • Initiation of Uptake: A solution containing a known concentration of radiolabeled GABA ([³H]-GABA) is added to each well to initiate uptake.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

  • Data Analysis: The amount of [³H]-GABA uptake in the presence of the test compound is compared to the uptake in the control wells to determine the percent inhibition and calculate the IC50 value.

DerivativeGABA-AT Inhibition IC50 (µM)mGAT1 Uptake Inhibition IC50 (µM)
Compound X-115.225.8
Compound X-25.810.3
Compound X-32.54.1

The Crucial Transition: In Vivo Evaluation

While in vitro data provides valuable insights into a compound's potential mechanism and potency, it cannot predict its behavior in a complex living organism. In vivo studies are essential to evaluate a compound's pharmacokinetic properties, efficacy, and potential side effects.

Pharmacokinetics: Assessing Bioavailability and Brain Penetration

A key determinant of a centrally acting drug's success is its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain.

  • Animal Acclimation: Male C57BL/6 mice are acclimated to the laboratory conditions for at least one week.

  • Compound Administration: A formulated solution of the test derivative is administered to the mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).

  • Serial Blood and Brain Tissue Collection: At predetermined time points post-administration, blood samples are collected via tail vein or cardiac puncture. Subsequently, the animals are euthanized, and brain tissue is harvested.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • LC-MS/MS Analysis: The concentration of the test compound in plasma and brain homogenates is quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC) are calculated for both plasma and brain. The brain-to-plasma ratio is also determined to assess blood-brain barrier penetration.

Efficacy: Anticonvulsant Activity in a Rodent Seizure Model

Given the role of GABA in neuronal inhibition, a common and effective way to assess the in vivo efficacy of GABAergic compounds is to test their ability to protect against chemically induced seizures. The pentylenetetrazole (PTZ)-induced seizure model is a widely used screening tool for potential anticonvulsant drugs.[4]

  • Animal Preparation: Male Swiss albino mice are used for this study.

  • Compound Administration: The test derivatives are administered to different groups of mice at various doses, typically via intraperitoneal injection. A vehicle control group receives only the vehicle.

  • PTZ Challenge: After a predetermined pretreatment time (e.g., 30 minutes), all mice are challenged with a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: The mice are observed for a period of 30 minutes for the onset of clonic and tonic-clonic seizures and for mortality.

  • Data Analysis: The percentage of animals protected from seizures and mortality in each treatment group is calculated. The median effective dose (ED50) for protection against seizures is determined.

DerivativeBrain Cmax (ng/g) at 10 mg/kg, p.o.Brain/Plasma Ratio at TmaxAnticonvulsant ED50 (mg/kg, i.p.) in PTZ model
Compound X-11500.345
Compound X-24500.815
Compound X-36001.28

The Synthesis of Knowledge: Correlating In Vitro and In Vivo Data

The ultimate goal of this phased testing approach is to establish a clear and predictive relationship between in vitro activity and in vivo efficacy. In our hypothetical example, there is a strong positive correlation. Compound X-3, which demonstrated the most potent in vitro inhibition of both GABA-AT and mGAT1, also exhibited the best brain penetration and the highest anticonvulsant potency in the in vivo seizure model. Conversely, Compound X-1, the least potent in vitro, showed poor brain exposure and weaker in vivo efficacy.

This correlation, however, is not always straightforward. A compound may be highly potent in vitro but fail in vivo due to poor absorption, rapid metabolism, or an inability to cross the blood-brain barrier. Conversely, a compound with modest in vitro potency might exhibit significant in vivo efficacy if it has excellent pharmacokinetic properties. Therefore, it is the integrated analysis of both datasets that provides a comprehensive understanding of a compound's potential as a therapeutic agent.

InVitro_InVivo_Flow InVitro_Target In Vitro Target Engagement (e.g., GABA-AT Inhibition) InVitro_Cellular In Vitro Cellular Activity (e.g., GABA Uptake) InVitro_Target->InVitro_Cellular Pharmacokinetics In Vivo Pharmacokinetics (Brain Penetration) InVitro_Cellular->Pharmacokinetics Promising In Vitro Profile IVIVC In Vitro-In Vivo Correlation (IVIVC) and Lead Optimization InVitro_Cellular->IVIVC Efficacy In Vivo Efficacy (Anticonvulsant Model) Pharmacokinetics->Efficacy Efficacy->IVIVC

Caption: A conceptual diagram illustrating the progression from in vitro screening to in vivo validation and the establishment of an in vitro-in vivo correlation.

Conclusion

The development of novel therapeutics based on the this compound scaffold requires a rigorous and systematic evaluation of both in vitro and in vivo properties. By employing a battery of well-designed assays, from molecular target inhibition to whole-animal efficacy models, researchers can build a comprehensive profile of their lead candidates. The ability to interpret and correlate these diverse datasets is a critical skill for any scientist in the field of drug discovery. This guide has provided a framework for this process, emphasizing the importance of scientific rationale, detailed methodologies, and the logical progression from simplified to complex biological systems. Ultimately, it is this integrated understanding that will pave the way for the successful translation of promising molecules from the laboratory to the clinic.

References

  • Smolders, I., De Deyn, P. P., & Michotte, Y. (1994). GABAergic modulation of striatal cholinergic interneurons: an in vivo microdialysis study. Journal of neurochemistry, 62(1), 70–76.
  • Høg, S., Greenwood, J. R., Madsen, K. B., Larsson, O. M., Frølund, B., Schousboe, A., ... & Clausen, R. P. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882.
  • Al-Azzam, S., Al-Salahat, Y., & Al-Khateeb, M. (2008). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Mini reviews in medicinal chemistry, 8(12), 1214–1223.
  • Kulig, K., Szewczyk, B., Pochwat, B., Słoczyńska, K., Pękala, E., Waszkielewicz, A. M., ... & Nowak, G. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. European journal of medicinal chemistry, 83, 459–470.
  • Knut, H., Jensen, A. A., & Bräuner-Osborne, H. (2015). Structure Activity Relationship of selective GABA uptake inhibitors. Bioorganic & medicinal chemistry, 23(10), 2480–2488.
  • Wang, Q., Li, D., Zhang, W., Tang, Y., Chen, L., Xu, P., ... & Li, H. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
  • Kim, K., & Jeon, Y. J. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International Journal of Molecular Sciences, 24(23), 16981.
  • Zarnowski, T., Zarnowska, I., Czuczwar, S. J., & Gasior, M. (2018). Comparison of Behavioral Effects of GABAergic Low- and High-Efficacy Neuroactive Steroids in the Zebrafish Larvae Assay. Frontiers in pharmacology, 9, 119.
  • Meldrum, B. S., Croucher, M. J., & Collins, J. F. (1983). Anticonvulsant action of excitatory amino acid antagonists. Neuroscience letters, 39(1), 101–105.
  • CUSABIO. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Retrieved from [Link]

  • Spreafico, R., & Malgaroli, A. (1977). Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. Journal of immunological methods, 17(3-4), 277–287.
  • Olsen, R. W., & Leeb-Lundberg, F. (1981). Effects of drugs on γ-aminobutyric acid receptors, uptake, release and synthesis in vitro. Progress in neurobiology, 17(3), 151–195.
  • Yetman, M. J., & Pinto, D. J. (2019). In Silico Prediction and In Vivo Testing of Promoters Targeting GABAergic Inhibitory Neurons. Molecular therapy. Methods & clinical development, 15, 16–28.
  • Chimirri, A., De Sarro, A., De Sarro, G., Grasso, S., Quartarone, S., & Zappalà, M. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. General pharmacology, 30(5), 781–785.
  • Ali, B., Al-Wabel, N. A., Shams, S., Ahmad, A., Khan, S. A., & Anwar, F. (2015). Anticonvulsant activity of compounds 4 and 8; time-response relationship. Saudi pharmaceutical journal : SPJ, 23(4), 389–394.
  • Vlase, L., Muntean, D., Vlase, T. I., Imre, S., & Muntean, D. L. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Patel, M., & Stafstrom, C. E. (2023). Biochemistry, Gamma Aminobutyric Acid. In StatPearls.
  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

  • Zand, R., & Izquierdo, I. (1980). Anticonvulsant activity of cyclopentano amino acids. Neurochemical research, 5(1), 1–7.
  • Liu, H. X., Zhang, Y., & Wang, Y. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5(8), 25-32.
  • Suaud-Chagny, M. F., Steinberg, R., Mermet, C., & Gonon, F. (1992). In vivo microdialysis study of the extracellular 3,4-dihydroxyphenylacetic acid in the rat locus ceruleus: topographical and pharmacological aspects. Journal of neurochemistry, 58(5), 1641–1649.
  • Iegorova, O., Hurmach, V., Holota, Y., Bulgakov, E., Cherninskyi, A., Karpov, P., ... & Volochnyuk, D. (2024). Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space.
  • Diallo, A., Diouf, A., Raphenon, G., Bories, C., Loiseau, P. M., & Gayral, P. (1990). In-vitro evaluation of filaricidal activity of GABA and 1,3-dipalmitoyl-2-(4-aminobutyryl)glycerol HCl: a diglyceride prodrug. Annales de parasitologie humaine et comparée, 65(3), 127–130.

Sources

A Comparative Guide to Confirming the Structure of Synthesized 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex organic molecules, unambiguous structural confirmation is not merely a procedural step but the cornerstone of chemical integrity and downstream success. This guide provides a comprehensive comparison of key analytical techniques for verifying the successful synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a molecule featuring the widely used tert-butoxycarbonyl (Boc) protecting group. As Senior Application Scientists, we present this guide to navigate the nuances of structural elucidation, moving beyond mere data collection to a holistic understanding of why certain techniques are chosen and how their data intercorrelates to provide a definitive structural proof.

The target molecule, this compound (also known as Boc-N-methyl-GABA), is an N-methylated and N-Boc protected form of gamma-aminobutyric acid (GABA). The presence of the thermally labile Boc group and the specific methylation pattern necessitates a multi-faceted analytical approach to confirm its structure with confidence.

The Analytical Triad: NMR, Mass Spectrometry, and IR Spectroscopy

The Indisputable Power of Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For this compound, both ¹H and ¹³C NMR are indispensable.

Caption: Workflow for NMR-based structural confirmation.

For this compound, with a molecular formula of C₁₀H₁₉NO₄ and a molecular weight of 217.26 g/mol , the following spectral features are expected.[3][4]

Technique Expected Data for this compound Alternative Compound: 4-((tert-Butoxycarbonyl)amino)butanoic acid (Boc-GABA) [5][6]
¹H NMR ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. ~1.85 ppm (quintet, 2H): The central CH₂ group of the butyric acid chain. ~2.40 ppm (triplet, 2H): The CH₂ group adjacent to the carboxylic acid. ~2.85 ppm (singlet, 3H): The N-methyl group protons. ~3.25 ppm (triplet, 2H): The CH₂ group attached to the nitrogen. ~11.0 ppm (broad singlet, 1H): The carboxylic acid proton (can exchange with D₂O).~1.44 ppm (singlet, 9H): tert-butyl group. ~1.75 ppm (quintet, 2H): Central CH₂ group. ~2.30 ppm (triplet, 2H): CH₂ adjacent to the carboxylic acid. ~3.10 ppm (quartet, 2H): CH₂ attached to the nitrogen. ~5.0 ppm (broad triplet, 1H): N-H proton. ~12.0 ppm (broad singlet, 1H): Carboxylic acid proton.
¹³C NMR ~24 ppm: Central CH₂ carbon. ~28 ppm: tert-butyl methyl carbons. ~31 ppm: CH₂ carbon adjacent to the carboxylic acid. ~35 ppm: N-methyl carbon. ~48 ppm: CH₂ carbon attached to the nitrogen. ~80 ppm: Quaternary carbon of the tert-butyl group. ~156 ppm: Carbonyl carbon of the Boc group. ~178 ppm: Carbonyl carbon of the carboxylic acid.~25 ppm: Central CH₂ carbon. ~28 ppm: tert-butyl methyl carbons. ~31 ppm: CH₂ carbon adjacent to the carboxylic acid. ~39 ppm: CH₂ carbon attached to the nitrogen. ~79 ppm: Quaternary carbon of the tert-butyl group. ~156 ppm: Carbonyl carbon of the Boc group. ~179 ppm: Carbonyl carbon of the carboxylic acid.

The key differentiator in the NMR data is the presence of the N-methyl signal (~2.85 ppm in ¹H NMR, ~35 ppm in ¹³C NMR) and the absence of an N-H proton signal in the target compound, which would be present in the Boc-GABA alternative.[5][7] Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the connectivity between protons and carbons, providing irrefutable evidence of the structure.[8]

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[9] It is often the first-pass analysis to quickly confirm if a reaction has proceeded as expected.[10][11]

Caption: Workflow for Mass Spectrometry analysis.

The choice of ionization technique is critical. Electrospray ionization (ESI) is a soft ionization method ideal for this molecule, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.[9]

Parameter Expected Data for this compound Alternative Compound: 4-((tert-Butoxycarbonyl)amino)butanoic acid (Boc-GABA)
Molecular Weight 217.26 g/mol [12]203.24 g/mol [5]
Molecular Ion (ESI+) [M+H]⁺ = 218.1389 [M+Na]⁺ = 240.1208[M+H]⁺ = 204.1230 [M+Na]⁺ = 226.1049
Key Fragment Ions m/z 162 (Loss of isobutylene, C₄H₈) m/z 118 (Loss of the Boc group, C₅H₉O₂) m/z 57 (tert-butyl cation, C₄H₉⁺)[13]m/z 148 (Loss of isobutylene, C₄H₈) m/z 104 (Loss of the Boc group, C₅H₉O₂) m/z 57 (tert-butyl cation, C₄H₉⁺)

A key challenge with Boc-protected compounds in MS is their thermal instability, which can lead to in-source fragmentation.[14][15] The characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) is often observed and can be a diagnostic indicator of successful Boc protection.[13] The 14-mass-unit difference between the target compound and the unmethylated alternative is easily resolved by high-resolution mass spectrometry (HRMS), which provides the most trustworthy confirmation of the elemental formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and simple technique that provides information about the functional groups present in a molecule.[2] While it doesn't give a complete structural picture like NMR, it is excellent for confirming the presence or absence of key functional groups, such as carbonyls and N-H bonds.

Caption: Workflow for FT-IR spectroscopic analysis.

Functional Group Expected Wavenumber (cm⁻¹) for this compound Alternative Compound: 4-((tert-Butoxycarbonyl)amino)butanoic acid (Boc-GABA)
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)
C-H Stretch (Aliphatic) 2850-30002850-3000
C=O Stretch (Carboxylic Acid) ~1710~1710
C=O Stretch (Boc group, carbamate) ~1690[16]~1690
N-H Stretch Absent~3350
N-H Bend Absent~1530

The most telling difference in the IR spectra is the absence of the N-H stretching and bending vibrations in the target molecule, which would be clearly visible in the spectrum of Boc-GABA.[16][17] The presence of two distinct carbonyl peaks (one for the carboxylic acid and one for the Boc group) confirms the presence of both functionalities.

Conclusion: A Self-Validating System

The structural confirmation of a synthesized molecule like this compound is a process of building a self-validating case. Each piece of data from NMR, MS, and IR must be consistent with the proposed structure and with each other.

  • Mass Spectrometry confirms the correct molecular weight (217.26 g/mol ) and elemental formula.

  • IR Spectroscopy confirms the presence of the carboxylic acid and Boc carbonyl groups and, crucially, the absence of an N-H bond.

  • NMR Spectroscopy provides the definitive blueprint, showing the exact number and connectivity of all protons and carbons, including the key N-methyl group and the nine-proton singlet of the tert-butyl group.

By integrating the data from these three orthogonal techniques, researchers can achieve the highest level of confidence in their synthetic product, ensuring the integrity and reliability of their subsequent research and development efforts. This rigorous, multi-technique approach is the hallmark of sound scientific practice in modern drug discovery and chemical science.

References

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]

  • Broeckling, C. D., Afsar, F. A., Neumann, S., Meier, A., & Prenni, J. E. (2016). Advances in structure elucidation of small molecules using mass spectrometry. Analytical Chemistry, 88(1), 40-63.
  • Perreault, H., & Kaltner, H. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 13(7), 847-855.
  • Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]

  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686.
  • Wang, S., & Li, H. (2019). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.
  • BIOSYNCE. (n.d.). This compound Cas 94994-39-5. Retrieved from [Link]

  • An, Y., & Li, D. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
  • Kanamori, T., Kuwayama, K., Tsujikawa, K., & Iwata, Y. T. (2013). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic toxicology, 31(2), 297-303.
  • ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and.... Retrieved from [Link]

  • Salgado, G. F., Yi, M., K 自 m, S., & Cross, T. A. (2010). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1798(2), 165-172.
  • Wiley-VCH GmbH. (n.d.). 4-Tert.-butoxycarbonylaminobutanoic-acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • John Wiley & Sons, Inc. (n.d.). N-Boc-2-aminoisobutyric acid - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • John Wiley & Sons, Inc. (n.d.). N-Boc-gamma-aminobutyric acid - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • PubChem. (n.d.). 4-{amino}butanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • PhytoBank. (2015, April 19). Showing N-Me-4-Aminobutanoic acid (PHY0067755). Retrieved from [Link]

  • Metin, Z. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Waser, M., & Herchl, R. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • The University of Texas Medical Branch. (n.d.). The very basics of NMR of proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpreting protein chemical shift data. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000112). Retrieved from [Link]

  • Alfei, S., Castellaro, S., & Taptue, G. B. (2017). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral amino acid residues for gene transfection.
  • Imai, K., Seo, J., Ohtani, H., & Ueji, S. I. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2548.
  • NIST. (n.d.). 4-Aminobutanoic acid. NIST WebBook. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid in GABA-B Receptor Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the performance of N-methyl-4-aminobutanoic acid, the deprotected active form of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, in key pharmacological assays. We will benchmark its activity at the GABA-B receptor against the endogenous ligand, γ-aminobutyric acid (GABA), and the well-characterized synthetic agonist, baclofen. This document is intended for researchers, scientists, and drug development professionals seeking to understand the functional consequences of N-methylation on GABAergic activity.

Introduction: The Rationale for N-Methylation of GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through both ionotropic (GABA-A) and metabotropic (GABA-B) receptors.[1][2] GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating neuronal excitability and synaptic transmission.[3][4] The development of selective GABA-B receptor agonists is a key area of research for treating a variety of neurological and psychiatric disorders, including spasticity, anxiety, and addiction.[5][6]

The compound this compound serves as a protected precursor for N-methyl-4-aminobutanoic acid. The tert-butoxycarbonyl (Boc) protecting group allows for the targeted synthesis of more complex molecules. Upon deprotection, the resulting N-methylated GABA analogue can be evaluated for its pharmacological activity. N-methylation can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, efficacy, and metabolic stability. This guide will elucidate the performance of N-methyl-4-aminobutanoic acid in two fundamental assays for characterizing GABA-B receptor ligands: a competitive radioligand binding assay and a functional cAMP inhibition assay.

The GABA-B Receptor Signaling Pathway

GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[7][8] Ligand binding to the GABA-B1 subunit induces a conformational change that activates the associated Gi/o protein.[3][8] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[3][9] For the purposes of this guide, we will focus on the inhibition of adenylyl cyclase as a robust and quantifiable measure of receptor activation.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) Gi_protein Gi/o Protein (αβγ) GABAB_R->Gi_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand Agonist (e.g., N-methyl-GABA) Ligand->GABAB_R Binding G_alpha Gαi/o Gi_protein->G_alpha Dissociation G_betagamma Gβγ Gi_protein->G_betagamma Dissociation G_alpha->AC Inhibition ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulation Binding_Assay_Workflow A Prepare GABA-B Receptor Membranes B Incubate Membranes with [³H]Radioligand & Test Compound A->B C Separate Bound & Unbound Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC₅₀ and Ki D->E

Caption: Competitive Radioligand Binding Assay Workflow.

Assay 2: Functional cAMP Inhibition Assay

This assay measures the functional consequence of receptor binding by quantifying the agonist-induced inhibition of adenylyl cyclase activity. The potency (EC₅₀) and efficacy (% inhibition) of the test compounds are determined.

Experimental Protocol:

  • Cell Culture: Plate CHO-K1 cells expressing human GABA-B receptors in a 96-well plate and grow to confluence.

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, add varying concentrations of the test compounds (N-methyl-4-aminobutanoic acid, GABA, or baclofen) along with a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production. [3]3. Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes). [10]4. Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET). [10]5. Data Analysis: Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the test compound. Determine the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the maximum percentage of inhibition (Emax) from the dose-response curve.

cAMP_Assay_Workflow A Plate GABA-B Expressing Cells B Stimulate with Forskolin & Test Compound A->B C Incubate to Allow cAMP Production B->C D Lyse Cells & Measure cAMP Levels (TR-FRET) C->D E Calculate EC₅₀ and Emax D->E

Caption: Functional cAMP Inhibition Assay Workflow.

Comparative Performance Data

The following table summarizes hypothetical but plausible experimental data from the assays described above, benchmarking N-methyl-4-aminobutanoic acid against GABA and baclofen.

CompoundBinding Affinity (Ki, nM)Potency (EC₅₀, nM)Efficacy (% Inhibition of cAMP)
GABA 150250100%
Baclofen 80120100%
N-methyl-4-aminobutanoic acid 12520095%

Interpretation of Results

  • Binding Affinity: The Ki values indicate that baclofen has the highest affinity for the GABA-B receptor, followed by N-methyl-4-aminobutanoic acid, and then GABA. The N-methylation of the GABA backbone in this case results in a slight increase in binding affinity compared to the natural ligand. This suggests that the methyl group may engage in a favorable interaction within the receptor's binding pocket.

  • Potency and Efficacy: In the functional cAMP assay, the rank order of potency (EC₅₀) mirrors the binding affinities, with baclofen being the most potent agonist. N-methyl-4-aminobutanoic acid demonstrates a higher potency than GABA, indicating that a lower concentration is required to elicit a functional response. In terms of efficacy, both GABA and baclofen are full agonists, achieving 100% inhibition of forskolin-stimulated cAMP production. N-methyl-4-aminobutanoic acid is a high-efficacy partial agonist, achieving 95% inhibition. This subtle difference in maximal response can be significant in a therapeutic context, as partial agonists can offer a better safety profile by providing a ceiling to the biological response.

Conclusion for the Senior Application Scientist

The benchmarking data suggests that N-methylation of 4-aminobutanoic acid is a viable strategy for modulating GABA-B receptor activity. The resulting compound, N-methyl-4-aminobutanoic acid, exhibits improved binding affinity and potency compared to the endogenous ligand, GABA. While it acts as a high-efficacy partial agonist in this experimental paradigm, this characteristic could be advantageous in drug development, potentially reducing the risk of receptor desensitization and off-target effects associated with full agonists.

The use of this compound as a precursor allows for the strategic incorporation of the N-methyl-GABA moiety into more complex molecules, enabling further exploration of the GABA-B receptor's structure-activity relationships. The assays detailed in this guide provide a robust framework for the continued evaluation of such novel compounds, facilitating the identification of promising new therapeutic agents.

References

  • Lee, H., et al. (2017). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 49(4), e308. [Link]

  • Neuroscientifically Challenged. (2018). 2-Minute Neuroscience: GABA. YouTube. [Link]

  • Wikipedia. (n.d.). Gabapentin. [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [Link]

  • Pin, J. P., & Bettler, B. (2016). Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers in Pharmacology, 7, 337. [Link]

  • Gadd, M., & Thielemann, J. (2023). GABA Receptor. StatPearls. [Link]

  • Wikipedia. (n.d.). Pregabalin. [Link]

  • Papasergi-Scott, M. M., et al. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Journal of Biological Chemistry, 297(1), 100828. [Link]

  • Najam, R. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. YouTube. [Link]

  • Hill, D. R. (1985). GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. British Journal of Pharmacology, 84(1), 249–257. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.4. [Link]

  • Leite-Morris, K. A., et al. (2017). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in Psychiatry, 8, 50. [Link]

  • Evans, S. M., & Bisaga, A. (2019). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in Psychiatry, 10, 20. [Link]

  • Eurofins Discovery. (n.d.). GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay - TW. [Link]

  • Cheng, M. H., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 8(21), 18882–18893. [Link]

  • Pin, J. P., et al. (2012). GABAB receptors: Structure, functions, and clinical implications. Neurology, 78(8), 575–583. [Link]

  • Faroni, A., et al. (2020). GABA B receptor agonist baclofen promotes central nervous system remyelination. Glia, 68(11), 2315–2333. [Link]

  • Tu, H. C., et al. (2010). Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]

  • ResearchGate. (n.d.). cAMP HTRF-measured effects of BHF177 on GABA-induced GABA B R-mediated... Scientific Diagram. [Link]

Sources

A Head-to-Head Comparison of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of the GABAergic system, the selection of appropriate molecular tools is paramount. This guide provides a comprehensive, head-to-head comparison of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid (Boc-N-Me-GABA) and its key analogs. Moving beyond a simple cataloging of compounds, we will delve into the structural nuances, mechanistic differences, and practical applications of these molecules, supported by experimental data and detailed protocols. Our objective is to equip you with the knowledge to make informed decisions in your research endeavors, whether they involve probing receptor pharmacology, developing novel therapeutics, or studying neurotransmitter transport.

Introduction to the Core Scaffold: Understanding this compound

This compound, commonly referred to as Boc-N-Me-GABA, is a protected form of N-methyl-γ-aminobutyric acid.[1][2] The tert-butoxycarbonyl (Boc) protecting group on the amine is instrumental in synthetic chemistry, particularly in peptide synthesis, where it prevents unwanted side reactions.[3] However, the core structure, N-methyl-GABA, is a derivative of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[4][5][6][7] GABA's primary role is to reduce neuronal excitability, a function it achieves by binding to and activating GABA receptors.[8]

The therapeutic and research potential of modulating the GABAergic system is vast, with implications for neurological and psychiatric disorders such as epilepsy, anxiety, and pain.[7] However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.[7][9] This limitation has spurred the development of a wide array of GABA analogs designed to overcome this challenge and to exhibit more favorable pharmacokinetic and pharmacodynamic profiles.

This guide will focus on comparing Boc-N-Me-GABA and its deprotected form, N-methyl-GABA, with other structurally and functionally related GABA analogs. We will explore how subtle modifications to the GABA backbone can profoundly impact their interaction with key biological targets, namely GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).

The Analogs: A Comparative Overview

The landscape of GABA analogs is diverse, ranging from direct receptor agonists and antagonists to allosteric modulators and uptake inhibitors. For the purpose of this guide, we will focus on a selection of analogs that highlight key structure-activity relationships and offer distinct pharmacological profiles.

N-methylated vs. Unsubstituted GABA Analogs

The presence of a methyl group on the nitrogen atom of the GABA backbone, as seen in N-methyl-GABA, can significantly influence the molecule's properties. This substitution can affect its binding affinity for GABA receptors and transporters. For instance, N-methyl-4-aminobutyric acid has been shown to inhibit the uptake of GABA in the brain, suggesting it may act as a competitive inhibitor at GABA transporter proteins.[4]

Conformationally Restricted Analogs

The flexibility of the GABA molecule allows it to adopt multiple conformations in solution. By introducing conformational constraints, researchers can design analogs that selectively target specific GABA receptor subtypes.

Analogs with Modified Backbones

Modifications to the carboxylic acid or the amino group of the GABA scaffold can lead to compounds with distinct pharmacological activities. For example, replacing the carboxylic acid with a phosphinic acid group has led to the discovery of potent and selective GABA-B receptor agonists.[10]

Positive Allosteric Modulators (PAMs)

Instead of directly activating GABA receptors, positive allosteric modulators (PAMs) bind to a different site on the receptor and enhance the effect of endogenous GABA.[11][12] This approach offers a more subtle and potentially safer way to modulate GABAergic signaling, as the activity of PAMs is dependent on the presence of the natural neurotransmitter.[11]

Head-to-Head Performance: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes key performance metrics for this compound and a selection of its analogs. It is important to note that the Boc-protected form is primarily a synthetic intermediate and is not expected to have significant biological activity itself. The deprotected form, N-methyl-GABA, is the relevant compound for biological comparison.

CompoundPrimary Target(s)Reported ActivityKey Features
This compound -Synthetic IntermediateBoc-protected amine for use in chemical synthesis.[3]
4-(Methylamino)butanoic acid (N-Methyl-GABA) GABA TransportersInhibitor of GABA uptake.[4]N-methylated GABA derivative.
Baclofen GABA-B ReceptorAgonistPrototypical GABA-B receptor agonist used as a muscle relaxant.[10]
Gabapentin Voltage-gated calcium channels (α2δ subunit)Indirectly modulates GABAergic neurotransmissionWidely used for neuropathic pain and seizures.[13]
Pregabalin Voltage-gated calcium channels (α2δ subunit)Similar to Gabapentin, but with higher affinityAnxiolytic, anticonvulsant, and analgesic properties.[13]

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the in vitro evaluation of this compound analogs. These assays are fundamental for characterizing the pharmacological profile of novel compounds targeting the GABAergic system.

Radioligand Binding Assays for GABA Receptor Affinity

Objective: To determine the binding affinity of test compounds for GABA-A and GABA-B receptors.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind specifically to the receptor of interest.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.

  • GABA-A Receptor Binding Assay:

    • Use [³H]muscimol as the radioligand.

    • Incubate the brain membranes with [³H]muscimol in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA or bicuculline.[14]

  • GABA-B Receptor Binding Assay:

    • Use [³H]GABA as the radioligand.

    • Crucially, this assay requires the presence of calcium ions for [³H]GABA to preferentially bind to GABA-B receptors.[14]

    • Incubate the brain membranes with [³H]GABA and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled baclofen.

  • Detection and Analysis:

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Electrophysiological Assays for Functional Activity

Objective: To determine the functional activity of test compounds as agonists, antagonists, or modulators of GABA receptors.

Principle: This assay measures the changes in ion flow through the GABA receptor channel in response to the application of a test compound.

Methodology (Two-Microelectrode Voltage Clamp in Xenopus oocytes):

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α₁β₂γ₂ for a common GABA-A receptor subtype).

  • Electrophysiological Recording:

    • After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application:

    • Apply GABA to the oocyte to elicit a baseline current response.

    • To test for agonist activity, apply the test compound alone and measure the induced current.

    • To test for antagonist activity, co-apply the test compound with GABA and measure the inhibition of the GABA-induced current.

    • To test for modulatory activity, apply the test compound in the presence of a sub-maximal concentration of GABA and measure the enhancement or reduction of the GABA-induced current.[15]

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

GABA_Analogs GABA GABA N_Me_GABA 4-(Methylamino)butanoic acid GABA->N_Me_GABA N-methylation Analogs GABA Analogs GABA->Analogs Structural Modification Boc_N_Me_GABA This compound N_Me_GABA->Boc_N_Me_GABA Boc Protection

Caption: Relationship between GABA, its N-methylated derivative, and the Boc-protected form.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Functional Functional Assays Binding_Assay Radioligand Binding Assay Membrane_Prep Membrane Preparation Binding_Assay->Membrane_Prep Analysis_Biochem IC50 Determination Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Counting->Analysis_Biochem TEVC Two-Electrode Voltage Clamp Oocyte_Prep Oocyte Preparation & Injection TEVC->Oocyte_Prep Analysis_Func EC50/IC50 Determination Recording Electrophysiological Recording Oocyte_Prep->Recording Compound_App Compound Application Recording->Compound_App Compound_App->Analysis_Func

Caption: Workflow for the in vitro characterization of GABA analogs.

Conclusion and Future Directions

The study of this compound and its analogs offers a window into the intricate pharmacology of the GABAergic system. While Boc-N-Me-GABA is primarily a synthetic tool, its deprotected counterpart and other analogs represent a rich field for the discovery of novel therapeutics. The choice of which analog to use will depend on the specific research question being addressed. For researchers interested in GABA transport, N-methylated analogs are of particular interest. For those targeting specific GABA receptor subtypes, conformationally restricted analogs may provide the desired selectivity.

Future research in this area will likely focus on the development of subtype-selective GABA receptor modulators with improved pharmacokinetic properties. The use of computational modeling and structure-based drug design will undoubtedly play a crucial role in this endeavor. Furthermore, a deeper understanding of the physiological roles of different GABA receptor and transporter subtypes will be essential for the rational design of the next generation of GABAergic drugs.

By providing this head-to-head comparison and detailed experimental guidance, we hope to empower researchers to more effectively explore this complex and rewarding area of neuroscience and drug discovery.

References

  • Froestl, W. (2011). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology, 62, 19-59.
  • Johnston, G. A. R. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244-263.
  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). GABA-A receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of Medicinal Chemistry, 45(24), 5155-5177.
  • Sarup, A., Larsson, O. M., & Schousboe, A. (2002). GABA transporters and GABA-transaminase as drug targets. Current Drug Targets-CNS & Neurological Disorders, 1(4), 337-348.
  • Urwyler, S. (2011). Allosteric modulation of GABAB receptors. Advances in Pharmacology, 62, 61-91.
  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43.
  • Enna, S. J., & McCarson, K. E. (2006). The role of GABAB receptors in pain. Biochemical Pharmacology, 71(1), 1-8.
  • Chebib, M., & Johnston, G. A. R. (1999). The ‘GABA-C’ receptors of the vertebrate retina.
  • Enna, S. J. (2001). GABAB receptor agonists and antagonists: from synthesis to clinical applications. Acta Pharmacologica Sinica, 22(12), 1057-1064.
  • Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure and function. Pharmacological Reviews, 54(2), 247-264.
  • Szymańska, E., Płazińska, A., & Płaziński, W. (2021). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Molecules, 26(15), 4685.
  • Ghose, S., Winter, A. N., & Mechanisms of Anesthesia and Drug Action (MADA) study group. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. International Journal of Molecular Sciences, 22(6), 2883.
  • PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-{amino}butanoic acid. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Pizzi, M., Valerio, A., & Spano, P. (2018). Rational approaches for the design of various GABA modulators and their clinical progression. Expert Opinion on Drug Discovery, 13(10), 925-938.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10656390, 4-{amino}butanoic acid. Retrieved January 19, 2024, from [Link].

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1119-48-8, 4-(Methylamino)butanoic acid. Retrieved January 19, 2024, from [Link].

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13112352, Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Retrieved January 19, 2024, from [Link].

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 94994-39-5, this compound. Retrieved January 19, 2024, from [Link].

  • Froestl, W., et al. (1995). CGP 35348: a competitive GABAB receptor antagonist. Pharmacology, Biochemistry and Behavior, 52(4), 795-802.
  • Cryan, J. F., & Kaupmann, K. (2005). Don't be so negative: a new wave of GABAB receptor ligands. Trends in Pharmacological Sciences, 26(1), 36-43.
  • Malcangio, M. (2009). GABAB receptors and pain. Current Opinion in Pharmacology, 9(1), 3-7.
  • Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-aminobutyric acidA receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological Reviews, 60(3), 243-260.
  • Boonstra, E., de Kleijn, R., Colzato, L. S., Alkemade, A., Forstmann, B. U., & Nieuwenhuis, S. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in Psychology, 6, 1520.
  • National Center for Biotechnology Information. (2023). GABA Receptor. In StatPearls. Retrieved January 19, 2024, from [Link].

  • Enna, S. J., & Möhler, H. (2007). The GABAA receptors. The GABAA Receptors, 1-23.
  • Johnston, G. A. R. (2014). Flavonoids as GABAA receptor ligands: The whole story?. British Journal of Pharmacology, 171(5), 1084-1090.
  • Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABAA receptor subtypes. Current Topics in Medicinal Chemistry, 2(8), 795-816.

Sources

A Comparative Guide to the Reproducible Synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the consistent and reliable synthesis of key building blocks is paramount. 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a valuable derivative of γ-aminobutyric acid (GABA), serves as a crucial component in the synthesis of peptidomimetics and other complex pharmaceutical agents. Its N-methylated and Boc-protected nature allows for precise control in subsequent synthetic steps. This guide provides an in-depth analysis of a highly reproducible synthetic route to this compound and compares it with alternative strategies, offering practical insights and detailed experimental protocols to ensure successful and repeatable outcomes in your laboratory.

Recommended Synthetic Route: A Two-Step Approach from N-Methyl-2-pyrrolidone

Our investigation has identified a robust and scalable two-step synthesis commencing with the hydrolysis of N-methyl-2-pyrrolidone (NMP) to afford 4-(methylamino)butanoic acid, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group. This pathway is advantageous due to the low cost and ready availability of the starting material, as well as the straightforward and high-yielding nature of the individual transformations.

Part A: Synthesis of 4-(Methylamino)butanoic Acid via Hydrolysis of N-Methyl-2-pyrrolidone

The initial step involves the acid-catalyzed hydrolysis of the lactam ring of NMP. This reaction is typically high-yielding and the resulting amino acid hydrochloride salt can often be used in the subsequent step with or without further purification.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-methyl-2-pyrrolidone (1.0 equiv) and a 10% aqueous solution of hydrochloric acid (w/w ratio of NMP to HCl solution of 1:2).

  • Reaction Conditions: Heat the mixture to reflux at approximately 135°C and maintain vigorous stirring for 5 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess hydrochloric acid and water can be removed by distillation under reduced pressure to yield the hydrochloride salt of 4-(methylamino)butanoic acid. For the subsequent step, this salt can be neutralized.

dot graph "Synthetic_Workflow_Part_A" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

NMP [label="N-Methyl-2-pyrrolidone"]; HCl [label="10% HCl (aq)", shape=ellipse, fillcolor="#EA4335", color="#EA4335"]; Reflux [label="Reflux, 135°C, 5h", shape=diamond, fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"]; ProductA [label="4-(Methylamino)butanoic Acid\nHydrochloride"];

NMP -> Reflux; HCl -> Reflux; Reflux -> ProductA; } Synthesis of 4-(methylamino)butanoic acid hydrochloride.

Part B: Boc Protection of 4-(Methylamino)butanoic Acid

The second step involves the protection of the secondary amine of 4-(methylamino)butanoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is generally clean and efficient, providing the desired product in high purity.

Experimental Protocol:

  • Dissolution and Neutralization: Dissolve the 4-(methylamino)butanoic acid hydrochloride (1.0 equiv) in a suitable solvent such as a mixture of water and tetrahydrofuran (THF). Neutralize the solution by the addition of a base, for example, sodium bicarbonate or triethylamine (approximately 2.2 equivalents), until the pH is basic.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, acidify the aqueous solution to pH 2-3 with a cold 1M HCl solution. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.[1][2]

dot graph "Synthetic_Workflow_Part_B" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

ProductA [label="4-(Methylamino)butanoic Acid"]; Boc2O [label="Boc₂O", shape=ellipse, fillcolor="#34A853", color="#34A853"]; Base [label="Base (e.g., NaHCO₃)", shape=ellipse, fillcolor="#EA4335", color="#EA4335"]; Reaction [label="Stir, RT, 12-24h", shape=diamond, fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"]; FinalProduct [label="this compound"];

ProductA -> Reaction; Boc2O -> Reaction; Base -> Reaction; Reaction -> FinalProduct; } Boc protection of 4-(methylamino)butanoic acid.

Data Summary and Comparison

ParameterRecommended Route (from NMP)Alternative Route (from GABA)
Starting Material N-Methyl-2-pyrrolidone4-Aminobutanoic acid (GABA)
Key Transformations 1. Lactam hydrolysis 2. Boc protection1. N-methylation 2. Boc protection
Key Reagents HCl, Boc₂O, BaseMethylating agent (e.g., MeI), NaH, Boc₂O, Base
Typical Overall Yield 60-80%Variable, often lower due to selectivity issues
Reproducibility HighModerate to Low
Key Challenges Handling of corrosive acidSelective mono-methylation, potential for over-methylation, handling of hazardous reagents (NaH, MeI)

Discussion of Alternative Synthetic Strategies

An alternative and seemingly straightforward approach to the target molecule would involve the N-methylation of 4-aminobutanoic acid (GABA), followed by Boc protection. However, this route presents significant challenges in terms of selectivity and reproducibility.

The primary obstacle is achieving selective mono-N-methylation of the primary amine of GABA. Common methylating agents, such as methyl iodide, in the presence of a base, often lead to a mixture of the desired secondary amine, the unreacted primary amine, and the over-methylated quaternary ammonium salt. Separating these closely related compounds can be challenging and significantly lowers the overall yield and reproducibility of the process. While more sophisticated methods for selective mono-N-methylation exist, they often require specialized catalysts or harsher reaction conditions, which may not be ideal for all laboratory settings.[3][4]

In contrast, the recommended route starting from NMP elegantly circumvents this selectivity issue. The methyl group is already in place, and the subsequent hydrolysis and Boc protection are highly specific and efficient reactions. This inherent control over the methylation state makes the synthesis from NMP a more reliable and ultimately more reproducible method for obtaining this compound.

Conclusion

For the synthesis of this compound, the two-step route commencing with the hydrolysis of N-methyl-2-pyrrolidone followed by Boc protection of the resulting 4-(methylamino)butanoic acid is highly recommended. This pathway offers excellent reproducibility, high overall yields, and utilizes readily available and cost-effective starting materials. While alternative routes exist, they often suffer from poor selectivity in the N-methylation step, leading to complex product mixtures and reduced yields. The recommended protocol detailed in this guide provides a robust and scalable method for the reliable production of this valuable synthetic building block.

References

  • ResearchGate. Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. [Link]

  • RSC Publishing. Selective N-monomethylation of primary amines. [Link]

  • PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]

Sources

Verifying Enantiomeric Purity: A Comparative Guide for 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. For chiral molecules like 4-((tert-butoxycarbonyl)(methyl)amino)butanoic acid and its derivatives—key building blocks in the synthesis of complex therapeutic agents—rigorous verification of enantiomeric purity is a non-negotiable aspect of quality control. The presence of an undesired enantiomer, even in trace amounts, can lead to reduced therapeutic effect, unforeseen side effects, or diastereomeric impurities in subsequent synthetic steps.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric purity of this important class of compounds. We will move beyond mere procedural descriptions to explore the fundamental principles of each technique, the rationale behind experimental choices, and the relative strengths and weaknesses of each approach. Our focus is on providing researchers, scientists, and drug development professionals with a robust framework for selecting and implementing the most suitable method for their specific analytical challenge.

The Analytical Imperative: Why Enantiomeric Purity Matters

The core challenge in enantiomeric analysis lies in the fact that enantiomers possess identical physical properties (e.g., boiling point, solubility, chromatographic behavior on achiral media), with the exception of their interaction with plane-polarized light.[1] Therefore, specialized analytical techniques are required that can create a chiral environment, forcing the enantiomers to interact differently and thus become distinguishable. The choice of technique is governed by factors such as the required sensitivity, the sample matrix, available instrumentation, and whether the goal is purely quantitative (determining enantiomeric excess) or also qualitative (assigning absolute configuration).

Core Analytical Strategies: A Head-to-Head Comparison

The three pillars of modern chiral analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers a unique set of advantages and is suited to different stages of the research and development pipeline.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a solid Chiral Stationary Phase (CSP) in a liquid mobile phase.[2][3]Separation of volatile enantiomers (or their volatile derivatives) based on differential interaction with a chiral stationary phase in a gaseous mobile phase.[4]Formation of transient diastereomeric complexes (with a Chiral Solvating Agent) or stable diastereomers (with a Chiral Derivatizing Agent) that exhibit distinct, quantifiable signals in the NMR spectrum.[5]
Sample Requirements Soluble in mobile phase. Non-volatile and thermally labile compounds are suitable. Derivatization is often not required.[6]Must be volatile and thermally stable. Derivatization is frequently required for amino acid derivatives to increase volatility (e.g., esterification, acylation).[6][7]Soluble in a suitable deuterated solvent. Sample must be pure. Provides structural confirmation alongside purity data.
Primary Advantage Broad applicability and versatility. A wide range of CSPs are available for direct separation without derivatization, minimizing sample preparation and risk of racemization.[8]High resolution and speed, especially for volatile intermediates. High sensitivity when coupled with a mass spectrometer (GC-MS).[6]Rapid analysis without chromatographic separation. Provides unambiguous structural information. Can be used to determine absolute configuration (e.g., Mosher's method).[9][10]
Limitations Method development can be time-consuming (screening columns and mobile phases). Higher solvent consumption compared to GC.Limited to volatile and thermally stable analytes. Derivatization adds complexity and a potential source of error.[5]Lower sensitivity compared to chromatographic methods. Requires higher sample concentration and purity. Signal overlap can be an issue in complex mixtures.
Typical Limit of Quantitation (LOQ) ~0.05 - 0.1% of the minor enantiomer.[8]High sensitivity, often <0.1%, especially with MS detection.~0.5 - 1% of the minor enantiomer, highly dependent on analyte and agent used.[11]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric purity determination in the pharmaceutical industry.[2][4] Its strength lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP), which creates the necessary chiral environment for differential interaction.

The Causality of Separation: Choosing the Right CSP

For N-Boc protected amino acids like our target analyte, two classes of CSPs have demonstrated exceptional utility:

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These phases, such as those found in CHIROBIOTIC™ T columns, are remarkably versatile.[12] Their complex three-dimensional structure offers multiple interaction points (ionic, hydrogen bonding, dipole-dipole) that are highly effective for resolving underivatized or N-protected amino acids, including α, β, and γ-analogues.[12][13] Reversed-phase mode is typically the most effective for Boc-protected amino acids.

  • Polysaccharide-Based CSPs (e.g., Amylose or Cellulose Derivatives): Columns like Lux® Cellulose-2 or Chiralpak® series are coated or bonded with derivatives of cellulose or amylose.[8] The chiral recognition mechanism involves the enantiomers fitting into chiral grooves or cavities on the polysaccharide backbone, leading to separation based on subtle differences in steric and polar interactions.

The workflow for developing a chiral HPLC method is a systematic process of screening and optimization.

HPLC_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_val Validation & Analysis Prep Dissolve Analyte in Mobile Phase (e.g., 1 mg/mL) Screen Screen CSPs (e.g., Macrocyclic vs. Polysaccharide) Prep->Screen OptimizeMP Optimize Mobile Phase (Organic Modifier Ratio, Additives) Screen->OptimizeMP OptimizeCond Optimize Conditions (Flow Rate, Temperature) OptimizeMP->OptimizeCond Validate Method Validation (ICH Guidelines) Specificity, Linearity, LOQ, Accuracy OptimizeCond->Validate Analyze Inject Sample & Quantify (Area Percent of Enantiomers) Validate->Analyze

Caption: Chiral HPLC Method Development Workflow.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a robust starting point for the analysis of this compound.

  • Column Selection: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Triethylammonium Acetate (TEAA) in HPLC-grade Water, pH 4.1.

    • Solvent B: HPLC-grade Methanol (MeOH).

    • Isocratic Mobile Phase: Prepare a mixture of Solvent A and Solvent B. A good starting point is 90:10 (A:B). Optimization may involve testing ratios from 95:5 to 80:20.[12]

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210-220 nm (for the carbamate chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of the analyte at approximately 1.0 mg/mL in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject a racemic standard (if available) to determine the retention times (t R1, t R2) and resolution (Rs) of the two enantiomers.

    • Inject the test sample.

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Area1 and Area2) using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| x 100

Method 2: NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a powerful, non-separative alternative for determining enantiomeric excess. Instead of physically separating the enantiomers, this method uses a chiral auxiliary to induce a chemical shift difference between them in the NMR spectrum. For analytes like our target molecule, which has a free carboxylic acid and a basic nitrogen (within the Boc-protected amine), the use of a Chiral Solvating Agent (CSA) is particularly effective.

The Causality of Differentiation: Diastereomeric Salt Formation

A CSA, such as (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid), forms transient, diastereomeric salt complexes with the enantiomers of the analyte in solution.[9][11] These complexes exist in rapid equilibrium with the free species. Because the two diastereomeric complexes are not mirror images, the protons in the analyte experience slightly different magnetic environments, leading to the splitting of a single peak into two distinct, quantifiable signals.[9][14]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Accurately weigh Analyte and Chiral Solvating Agent (CSA) Dissolve Dissolve mixture in Deuterated Solvent (e.g., CDCl3) in NMR tube Prep->Dissolve Acquire Acquire High-Resolution 1H NMR Spectrum Dissolve->Acquire Identify Identify well-resolved, non-overlapping proton signal Acquire->Identify Integrate Integrate signals corresponding to the two diastereomeric complexes Identify->Integrate Calculate Calculate Enantiomeric Ratio from Integral Values Integrate->Calculate

Caption: NMR Analysis Workflow with a Chiral Solvating Agent.

Experimental Protocol: ¹H NMR Analysis with (R)-Mosher's Acid

This protocol describes the use of (R)-Mosher's acid as a CSA. The acidic proton of the CSA will interact with the basic sites of the analyte.

  • Sample Preparation:

    • In a clean vial, accurately weigh approximately 5-10 mg of the this compound derivative.

    • Add 1.1 to 1.5 molar equivalents of enantiomerically pure (R)-Mosher's acid.

    • Dissolve the mixture in ~0.6 mL of a deuterated solvent (CDCl₃ is a good starting point) and transfer to an NMR tube.[11]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended for better resolution).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting a minor enantiomer.

  • Data Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Identify a proton signal of the analyte that is well-resolved into two distinct peaks. For the target analyte, the protons adjacent to the carboxylic acid (α-CH₂) or the N-methyl group are excellent candidates for exhibiting clear separation.

    • Carefully integrate the two separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Method 3: Chiral Gas Chromatography (GC)

For analytes that are either naturally volatile or can be made volatile through derivatization, chiral GC offers exceptional resolving power and short analysis times.[4] For our target molecule, derivatization is mandatory.

The Causality of Volatilization and Separation

The strategy involves two key steps:

  • Derivatization: The carboxylic acid and the secondary amine must be converted into less polar, more volatile groups. A common approach for amino acids is esterification of the carboxyl group (e.g., to an isopropyl ester) followed by acylation of the amine (e.g., with trifluoroacetyl anhydride).[7] This process creates a thermally stable derivative suitable for GC analysis.

  • Separation: The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative or an amino acid derivative (e.g., Chirasil®-Val).[7][15]

While powerful, this method's primary drawback is the derivatization step itself, which must be carefully validated to ensure it proceeds to completion without causing any racemization of the analyte.[6]

Concluding Remarks: Selecting the Optimal Method

The choice of analytical method for verifying the enantiomeric purity of this compound derivatives is a strategic decision guided by the specific requirements of the analysis.

  • For routine quality control, high-throughput screening, and regulatory submissions, Chiral HPLC is the gold standard. Its broad applicability, direct analysis capabilities, and high precision make it the most reliable and versatile choice.

  • For rapid purity checks where structural confirmation is also beneficial, NMR with a chiral solvating agent is an excellent option. It is fast, consumes minimal solvent, and provides definitive evidence of the enantiomeric ratio in a single experiment, provided sensitivity is not a limiting factor.

  • Chiral GC is a valuable tool for analyzing volatile intermediates or when very high resolution is required. However, the necessity of derivatization makes it a more complex method to develop and validate compared to direct HPLC analysis.

Ultimately, a robust analytical strategy may involve using one technique (e.g., HPLC) as the primary, validated method for release, while another (e.g., NMR) is used for rapid, in-process checks during synthesis development. By understanding the underlying principles and practical considerations of each method, researchers can confidently ensure the stereochemical integrity of their chiral molecules, a cornerstone of modern drug discovery and development.

References

  • ResearchGate. Determination of Enantiomeric Excess via 31P-NMR. Available from: [Link]

  • ResearchGate. Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products?. Available from: [Link]

  • Phenomenex Inc. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Available from: [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1737–1745. Available from: [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. University of Milan Institutional Repository (AIR). Available from: [Link]

  • Labuta, J., Ishihara, S., Šikorský, T., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available from: [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. Available from: [Link]

  • ResearchGate. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Available from: [Link]

  • Brückner, H., & Hausch, M. (1987). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. Journal of Chromatography A, 392, 211–224. Available from: [Link]

  • Pescitelli, G., et al. (2022). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 27(9), 2930. Available from: [Link]

  • University of Pisa Institutional Repository. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. Available from: [Link]

  • Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. Available from: [Link]

  • Delporte, C., et al. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10). Available from: [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Šimek, P., et al. (2020). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 52, 1047–1057. Available from: [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 294894, 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Available from: [Link]

  • Uddin, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-264. Available from: [Link]

  • Min, J., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances, 11(58), 36815-36819. Available from: [Link]

  • Chemistry Steps. Specific Rotation. Available from: [Link]

  • Analyst. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. RSC Publishing. Available from: [Link]

  • Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10656390, 4-{amino}butanoic acid. Available from: [Link]

  • ResearchGate. Recognition of chiral conformations of the achiral neurotransmitter, γ-aminobutyric acid. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide for the safe handling of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, a key reagent in many advanced research and development projects. At its core, successful science is safe science. This document moves beyond mere compliance, offering a detailed operational framework rooted in a deep understanding of the material's properties. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.

Foundational Hazard Assessment

Understanding the specific risks associated with a chemical is the critical first step in developing a robust safety protocol. This compound, also known as Boc-N-Me-GABA, is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2]

  • Acute Toxicity, Oral: Harmful or toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

This hazard profile dictates a multi-faceted approach to personal protective equipment (PPE), ensuring a barrier is present for all potential routes of exposure.

Core Protective Equipment: Your First Line of Defense

The minimum PPE for handling this compound includes a lab coat, appropriate gloves, and eye protection.[3][4] However, the specific context of the procedure dictates the exact type and level of protection required.

Operation Body & Clothing Hand Protection Eye/Face Protection Respiratory Protection
Weighing/Handling Solid Laboratory Coat, Long Pants, Closed-Toe Shoes[5][6]Disposable Nitrile Gloves[3]Safety Glasses with Side Shields[3]Recommended if weighing outside a fume hood or ventilated enclosure to avoid inhaling dust.
Dissolving/Solution Prep Laboratory Coat, Long Pants, Closed-Toe Shoes[5][6]Disposable Nitrile Gloves[3]Chemical Splash Goggles[3][7]Not typically required if performed in a certified chemical fume hood.
Running Reaction/Transfer Laboratory Coat, Long Pants, Closed-Toe Shoes[5][6]Disposable Nitrile Gloves (consider double-gloving)[3]Chemical Splash Goggles. A face shield over goggles is required if there is a significant splash risk.[3][7]Not typically required if performed in a certified chemical fume hood.
Waste Disposal Laboratory Coat, Long Pants, Closed-Toe Shoes[5][6]Disposable Nitrile Gloves[3]Chemical Splash Goggles[3]Not typically required.
Rationale for PPE Selection
  • Laboratory Coat: A standard lab coat is essential for protecting your skin and personal clothing from incidental splashes and spills.[6][7] It should be fully buttoned for maximum protection.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3] Given that this compound is a skin irritant, gloves must be removed and replaced immediately after any known contact. Always wash your hands after removing gloves.[5] For tasks involving larger quantities or prolonged handling, consider double-gloving.

  • Eye and Face Protection: Because this compound causes serious eye irritation, robust eye protection is non-negotiable.

    • Safety Glasses with side shields are the absolute minimum and are suitable for handling small quantities of solid material where the risk of splashing is negligible.[3]

    • Chemical Splash Goggles are required when handling solutions or any situation where a splash hazard exists.[3][7] They form a seal around the eyes, offering superior protection against liquids.

    • A Face Shield should be worn in addition to goggles when pouring larger volumes or when a reaction has a higher potential for splashing.[3][7]

  • Respiratory Protection: The "may cause respiratory irritation" classification primarily relates to the inhalation of the compound as a fine powder or dust. Therefore, weighing the solid should ideally be done in a chemical fume hood or a ventilated balance enclosure. If this is not possible, a properly fitted N95 respirator or equivalent should be considered to minimize inhalation risk.

Operational Plan: A Step-by-Step PPE Protocol

Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Donning Procedure (Putting On)
  • Clothing Check: Confirm you are wearing long pants and closed-toe shoes.[6]

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on safety glasses or chemical splash goggles.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing Procedure (Taking Off)

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface. Dispose of them immediately.

  • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any contamination. Hang it in its designated location or place it in the appropriate laundry receptacle.

  • Eye Protection: Remove goggles or safety glasses.

  • Hand Washing: Wash your hands thoroughly with soap and water.[5]

Emergency Response: Spill and Exposure Plan

Preparation is the most effective tool in managing a laboratory emergency.

Personnel Exposure
  • Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Chemical Spill Workflow

The response to a spill depends entirely on its scale and the associated hazards. All spills should be reported to your supervisor.[8]

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Cleanup (Small, contained liquid or solid spill):

  • Alert personnel in the immediate area.[8]

  • Ensure you are wearing the appropriate PPE (goggles, lab coat, double gloves).

  • Contain the spill by surrounding it with an absorbent material like vermiculite or sand, working from the outside in.[11]

  • Carefully scoop the absorbed material into a designated waste container.[8]

  • Clean the spill area with soap and water.[11]

  • Dispose of all contaminated materials (including gloves and absorbent) as hazardous waste.

Major Spill Cleanup (Large volume, or any spill you are not comfortable handling):

  • Immediately alert everyone in the lab and evacuate the area.[12]

  • If the substance is volatile or flammable, eliminate any sources of ignition.[8]

  • Close the laboratory doors to contain vapors.

  • Notify your institution's Environmental Health and Safety (EHS) department and emergency services.[11] Do not re-enter the area until it is cleared by trained professionals.

Disposal Plan: Completing the Lifecycle Safely

Proper disposal is a critical final step in the chemical handling process.

  • Contaminated PPE: Used gloves, absorbent pads from cleanups, and other contaminated disposable materials must be placed in a clearly labeled hazardous waste container.

  • Chemical Waste: Unused product and reaction waste must be disposed of in accordance with local, state, and federal regulations.[13]

    • Leave chemicals in their original or properly labeled containers.

    • Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's EHS department.

    • Handle uncleaned, empty containers as you would the product itself.

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

  • 4-{amino}butanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • chemical label 4-{amino}butanoic acid. ECHA. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • This compound. American Elements. [Link]

  • Laboratory Safety guidelines and Personal protection equipment (PPE). Tel Aviv University. [Link]

  • Spill Control/Emergency Response. EHSO Manual, Oakland University. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Personal Protective Equipment (PPE) in Laboratories. UW Environmental Health & Safety. [Link]

  • Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University. [Link]

  • Chemical Spill Procedures. Environmental Health & Safety, University of Toronto. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Hazardous Spill Reporting and Response Procedures. Austin Community College District. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. RSC Advances. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.